molecular formula C42H79NO8 B12380361 Ophiocordylongiiside A

Ophiocordylongiiside A

Cat. No.: B12380361
M. Wt: 726.1 g/mol
InChI Key: MAZVKUJQDVPPJV-OMGFSCACSA-N
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Description

Ophiocordylongiiside A is a useful research compound. Its molecular formula is C42H79NO8 and its molecular weight is 726.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H79NO8

Molecular Weight

726.1 g/mol

IUPAC Name

(2S)-N-[(2R,3R,4E,8E)-3,9-dimethyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptadeca-4,8-dien-2-yl]-2-hydroxyheptadecanamide

InChI

InChI=1S/C42H79NO8/c1-5-7-9-11-13-14-15-16-17-18-19-21-26-30-36(45)41(49)43-35(32-50-42-40(48)39(47)38(46)37(31-44)51-42)34(4)29-25-22-24-28-33(3)27-23-20-12-10-8-6-2/h25,28-29,34-40,42,44-48H,5-24,26-27,30-32H2,1-4H3,(H,43,49)/b29-25+,33-28+/t34-,35+,36+,37-,38-,39+,40-,42-/m1/s1

InChI Key

MAZVKUJQDVPPJV-OMGFSCACSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H](C)/C=C/CC/C=C(\C)/CCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C)C=CCCC=C(C)CCCCCCCC)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Constituents of Ophiocordyceps longissima

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Ophiocordylongiiside A" as specified in the topic query could not be found in publicly available scientific literature. Therefore, this technical guide focuses on the known chemical constituents, their discovery, and origin from the closely related and scientifically documented species, Ophiocordyceps longissima.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current knowledge on the bioactive compounds isolated from Ophiocordyceps longissima.

Discovery and Origin of Ophiocordyceps longissima

Ophiocordyceps longissima is an entomopathogenic fungus, meaning it parasitizes insects. It was first reported from Japan, growing on the nymphs of cicadas (Tanna japonensis). The species was later identified in Korea and China. Morphologically, O. longissima is characterized by its long stalk and a terminal, club-shaped fertile part.[1][2] The fungus has been successfully cultivated artificially, allowing for detailed analysis of its chemical composition at different life stages: mycelia, synnemata, and fruiting bodies.[3]

Known Chemical Constituents of Ophiocordyceps longissima

Chemical analysis of both wild and artificially cultured Ophiocordyceps longissima has revealed a variety of bioactive compounds. The primary classes of identified constituents include nucleosides, polysaccharides, sterols, and sugar alcohols. The concentrations of these compounds can vary depending on the part of the fungus (mycelia, synnemata, or fruiting body) and the cultivation conditions.[3]

Data Presentation: Quantitative Analysis of Bioactive Compounds

The following tables summarize the quantitative data on the major bioactive components found in different parts of artificially cultured Ophiocordyceps longissima.

Table 1: Composition of Major Bioactive Compounds in Ophiocordyceps longissima ( g/100g ) [3]

CompoundMyceliaSynnemataFruiting Bodies
Polysaccharides4.792.33-
Mannitol1.774.54-
Ergosterol0.430.66-
Trehalose-0.52.15

Table 2: Composition of Nucleosides in Ophiocordyceps longissima ( g/100g ) [3]

NucleosideMyceliaSynnemataFruiting Bodies
Adenosine0.0060.0070.024
Inosine0.0410.0930.067
Cytosine0.1000.1450.085
Guanosine0.0040.0530.018
Uridine0.0070.0730.021

Experimental Protocols

The following sections detail generalized methodologies for the key experiments involved in the isolation, characterization, and bioactivity screening of compounds from Ophiocordyceps species.

Fungal Cultivation and Extraction

A general workflow for the cultivation of Ophiocordyceps longissima and extraction of its metabolites is outlined below. The optimal growth conditions, such as media composition, temperature, and pH, have been established to be crucial for mycelial growth and metabolite production.[1][2]

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_isolation Compound Isolation cluster_analysis Structure Elucidation isolate Isolation of O. longissima culture Liquid or Solid-State Fermentation isolate->culture harvest Harvest Mycelia/ Fruiting Bodies culture->harvest extract Solvent Extraction (e.g., Ethanol, Methanol) harvest->extract concentrate Concentration of Crude Extract extract->concentrate chromatography Column Chromatography (Silica Gel, Sephadex) concentrate->chromatography hplc HPLC Purification chromatography->hplc spectroscopy Spectroscopic Analysis (NMR, MS) hplc->spectroscopy

A generalized workflow for the isolation of bioactive compounds from Ophiocordyceps longissima.

Protocol for Mycelial Culture:

  • Inoculation: Aseptically transfer a small piece of O. longissima mycelium to a suitable liquid or solid medium (e.g., Potato Dextrose Broth/Agar).

  • Incubation: Incubate the culture at 25°C for a designated period, often with shaking for liquid cultures to ensure proper aeration.

  • Harvesting: Separate the mycelia from the culture broth by filtration. The mycelia and the broth can be processed separately to isolate intracellular and extracellular metabolites, respectively.

Protocol for Solvent Extraction:

  • Extraction: The harvested and dried fungal material is macerated and extracted with a suitable solvent, such as methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction.

  • Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

Compound Isolation and Structure Elucidation

Protocol for Isolation:

  • Column Chromatography: The fractions obtained from solvent partitioning are subjected to column chromatography using stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to separate the components.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative or semi-preparative HPLC to obtain pure compounds.

Protocol for Structure Elucidation:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula of the isolated compounds.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to determine the chemical structure of the compounds.

Biological Activities and Signaling Pathways

While specific biological activities for novel glycosides from O. longissima are yet to be reported, compounds isolated from other Ophiocordyceps species are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and immunomodulatory activities.[4][5] These effects are often mediated through the modulation of key cellular signaling pathways.

A common pathway implicated in the anti-inflammatory effects of Ophiocordyceps extracts is the NF-κB signaling pathway.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB IkB->IkB_NFkB Inhibits (Degradation) NFkB NF-κB NFkB->IkB_NFkB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Release Transcription Gene Transcription NFkB_active->Transcription Promotes Cytokines Pro-inflammatory Cytokines Transcription->Cytokines Ophiocordyceps Ophiocordyceps Compounds Ophiocordyceps->IKK Inhibits

A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by Ophiocordyceps compounds.

This pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB. The active NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes. Bioactive compounds from Ophiocordyceps may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex.

Future Perspectives

The chemical diversity of Ophiocordyceps longissima remains largely unexplored. While the primary metabolites have been characterized, further investigation into its secondary metabolites, particularly glycosides, is warranted. The application of modern analytical techniques, such as metabolomics and genomics, could accelerate the discovery of novel bioactive compounds. Future research should focus on the isolation and structural elucidation of new compounds from O. longissima and the comprehensive evaluation of their pharmacological activities and mechanisms of action. This will be crucial for unlocking the full therapeutic potential of this fascinating fungus.

References

An In-depth Technical Guide on the Fungus Ophiocordyceps longissima and its Bioactive Constituents

Author: BenchChem Technical Support Team. Date: November 2025

To the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific literature and databases did not yield any specific information for a compound named "Ophiocordylongiiside A". This suggests the possibility of a naming error, that the compound is a very recent discovery not yet in the public domain, or that it may be associated with a different organism. This guide will therefore provide a comprehensive overview of the source fungus, Ophiocordyceps longissima, and its known chemical constituents and biological activities, based on available scientific data.

Introduction to Ophiocordyceps longissima

Ophiocordyceps longissima is an entomopathogenic fungus, meaning it parasitizes insects. It is known to infect the nymphs of cicadas. Like other members of the Ophiocordyceps genus, it has been a subject of interest in traditional medicine and modern scientific research for its potential therapeutic properties. This guide provides a technical overview of its cultivation, chemical composition, and the methodologies used for its study.

Cultivation and Morphology

Successful cultivation of Ophiocordyceps longissima is crucial for consistent production of its biomass and bioactive compounds.

Optimal Growth Conditions

Studies have shown that the mycelial growth of O. longissima is influenced by various nutritional and environmental factors.[1][2]

  • Media: The longest colony diameters have been observed on Schizophyllum (mushroom) genetics complete medium plus yeast extract, Schizophyllum (mushroom) genetics minimal medium, and Sabouraud dextrose agar (SDA).[1][2] Higher mycelial density has been noted on malt-extract yeast-extract agar and potato dextrose agar.[1]

  • Carbon and Nitrogen Sources: Maltose and yeast extract have been identified as the most effective carbon and nitrogen sources, respectively, for mycelial growth.[1] Complex organic nitrogen sources such as yeast extract, peptone, and tryptone are generally favorable.[1][2]

  • Temperature and pH: The optimal temperature for mycelial growth is 25°C, and the optimal pH is 7.0.[1]

  • Light: Mycelial growth is similar in both light and dark conditions.[1]

Morphological Characteristics

O. longissima produces a stroma that arises from the host insect. The fungus also has a Hirsutella anamorph. Its microscopic structures include fragmented ascospores, asci, and perithecia.

Chemical Composition of Ophiocordyceps longissima

Analysis of different parts of artificially cultured O. longissima (mycelia, synnemata, and fruiting bodies) has revealed a rich composition of bioactive molecules.

Quantitative Data on Nutritional and Bioactive Constituents

The following tables summarize the quantitative data on the composition of different parts of O. longissima.

Table 1: Macronutrient and Key Bioactive Compound Composition ( g/100g ) [3][4][5]

ComponentMyceliaSynnemataFruiting Bodies
Crude ProteinHighest--
Polysaccharides4.792.33Similar to Synnemata
Mannitol1.774.54Similar to Synnemata
Ergosterol0.430.66Similar to Synnemata
Trehalose-0.52.15

Table 2: Nucleoside Composition ( g/100g ) [3][4]

NucleosideMyceliaSynnemataFruiting Bodies
Adenosine0.0060.0070.024
Inosine0.0410.0930.067
Cytosine0.1000.1450.085
Guanosine0.0040.0530.018
Uridine0.0070.0730.021

Table 3: Mineral Composition ( g/100g ) [3][4]

MineralMyceliaSynnemataFruiting Bodies
Copper (Cu)3.30 x 10⁻⁴1.85 x 10⁻³1.67 x 10⁻³
Selenium (Se)3.1 x 10⁻⁵7.2 x 10⁻⁵4.3 x 10⁻⁵

Note: Heavy metals such as As, Hg, Cd, and Pb in mycelia were found to be under the limit of edible fungus health standards.[3][4]

Experimental Protocols

Detailed methodologies are essential for the reproducible study of O. longissima and its components.

Fungal Isolation and Culture
  • Isolation: Multi-ascospore isolates can be derived from fresh specimens of O. longissima.

  • Cultivation:

    • Prepare the desired agar medium (e.g., Sabouraud dextrose agar with yeast extract).

    • Inoculate the center of the agar plates with mycelial discs (e.g., 5 mm).

    • Incubate at 25°C for a specified period (e.g., 30 days) to allow for mycelial growth.

    • For liquid cultures, inoculate a liquid medium (e.g., MM liquid medium with selected carbon and nitrogen sources) and incubate under similar conditions.

Analysis of Chemical Constituents

A general workflow for the extraction and analysis of bioactive compounds from O. longissima is as follows:

  • Sample Preparation: The mycelia, synnemata, or fruiting bodies are harvested and dried. The dried material is then ground into a fine powder.

  • Extraction:

    • For Polysaccharides: Perform hot water extraction followed by ethanol precipitation.

    • For Nucleosides and other small molecules: Utilize methanol or ethanol extraction.

  • Fractionation and Purification: The crude extracts can be further purified using techniques like column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC).

  • Quantification and Characterization:

    • HPLC: Used for the quantification of nucleosides and other small molecules.

    • Spectrophotometry: Can be used for the quantification of total polysaccharides and proteins.

    • Atomic Absorption Spectroscopy: For the analysis of mineral content.

    • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): For the structural elucidation of purified novel compounds.

Visualizations

Experimental Workflow for Cultivation and Analysis

experimental_workflow cluster_cultivation Fungal Cultivation cluster_analysis Chemical Analysis isolate Isolation of O. longissima culture Cultivation on Optimal Media isolate->culture harvest Harvesting of Mycelia, Synnemata, or Fruiting Bodies culture->harvest prepare Sample Preparation (Drying, Grinding) harvest->prepare extract Extraction (e.g., Hot Water, Ethanol) prepare->extract purify Fractionation & Purification (Chromatography) extract->purify characterize Structural Elucidation & Quantification (HPLC, NMR, MS) purify->characterize

Caption: General experimental workflow for the cultivation of Ophiocordyceps longissima and subsequent chemical analysis of its components.

Bioactive Potential of Ophiocordyceps Species

While specific information on "this compound" is unavailable, the genus Ophiocordyceps is known to produce a variety of bioactive compounds with potential pharmacological activities. These include:

  • Nucleosides: Compounds like adenosine and cordycepin, found in many Cordyceps and Ophiocordyceps species, are known for their anti-inflammatory, antioxidant, and immunomodulatory effects.[6][7] The presence of various nucleosides in O. longissima suggests it may share some of these properties.

  • Polysaccharides: Polysaccharides from Ophiocordyceps species have been shown to possess immunomodulatory, anti-tumor, and hypoglycemic activities.[7][8]

  • Sterols: Ergosterol and its derivatives are common in fungi and have been reported to have various pharmacological properties.[9]

  • Glycosides and Glycolipids: The discovery of "cordyglycoside A" in a Cordyceps species and glyceroglycolipids in an O. sinensis strain indicates that Ophiocordyceps fungi are a source of diverse glycosylated molecules.[10][11] These classes of compounds are known for a wide range of biological activities. It is plausible that "this compound," if it exists, could belong to one of these families. Further research and publication are needed to confirm its structure and function.

Future Directions

The rich chemical diversity of Ophiocordyceps longissima warrants further investigation. Future research should focus on:

  • The isolation and structural elucidation of novel compounds from O. longissima.

  • Comprehensive screening of its extracts and purified compounds for various biological activities.

  • Investigation of the signaling pathways modulated by the bioactive constituents of this fungus.

This would provide a more complete understanding of the therapeutic potential of Ophiocordyceps longissima and could lead to the development of new pharmaceutical agents.

References

Ophiocordylongiiside A: An Uncharted Territory in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no information is currently available for a compound named "Ophiocordylongiiside A." This suggests that the substance may be a very recent discovery not yet documented in publicly accessible resources, a proprietary compound under investigation, or potentially a misnomer.

The name itself, "this compound," hints at a possible origin from a fungus of the genus Ophiocordyceps, with "longii" perhaps referring to a specific species such as Ophiocordyceps longissima. The suffix "-side" typically indicates a glycoside, a class of compounds where a sugar molecule is bonded to another functional group. Therefore, it is plausible that "this compound" is a novel glycosidic compound isolated from an Ophiocordyceps species.

The genus Ophiocordyceps is a well-known source of a diverse array of bioactive natural products. These fungi have a long history of use in traditional medicine, particularly in Asia, and have been extensively studied for their pharmacological potential. Notable compounds isolated from Ophiocordyceps include:

  • Nucleosides: Cordycepin (3'-deoxyadenosine) is one of the most famous and extensively studied metabolites from Ophiocordyceps, known for its anti-inflammatory, antiviral, and anticancer properties.

  • Polysaccharides: Complex carbohydrates from these fungi have demonstrated significant immunomodulatory and antioxidant activities.

  • Sterols: Ergosterol and its derivatives are common constituents with various reported biological effects.

  • Peptides and Depsipeptides: Cyclic and linear peptides with antimicrobial and cytotoxic activities have also been identified.

Given this context, if "this compound" were to be characterized, it would likely be investigated for similar biological activities. Researchers would be interested in its potential as an antimicrobial, antiviral, immunomodulatory, or anticancer agent.

Hypothetical Research Workflow

Should "this compound" be a newly discovered compound, the typical scientific workflow to establish its physicochemical properties and biological functions would involve the following stages. This hypothetical workflow is presented to illustrate the rigorous process required in natural product drug discovery.

G cluster_0 Isolation and Purification cluster_1 Structure Elucidation cluster_2 Physicochemical Characterization cluster_3 Biological Activity Screening A Collection of Fungal Material (e.g., Ophiocordyceps sp.) B Extraction with Solvents (e.g., Ethanol, Methanol) A->B C Chromatographic Separation (e.g., HPLC, Column Chromatography) B->C D Isolation of Pure Compound (this compound) C->D E Spectroscopic Analysis (NMR, Mass Spectrometry) D->E F X-ray Crystallography (for 3D structure) D->F G Determination of Molecular Formula and Structure E->G F->G H Solubility Testing G->H I Stability Assays (pH, Temperature) G->I J Determination of Melting Point, pKa G->J K In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) J->K L Identification of Potential Signaling Pathways K->L M In Vivo Studies (Animal Models) L->M

Caption: Hypothetical workflow for the discovery and characterization of a new natural product.

Concluding Remarks for Researchers

For scientists and drug development professionals, the emergence of a new compound class like a putative "Ophiocordylongiiside" would be of significant interest. The initial steps would involve a thorough literature search for any preliminary communications, such as conference abstracts or patents, that might describe this compound. If no information is found, direct contact with researchers known to be working on the chemistry of Ophiocordyceps fungi may be necessary to ascertain the existence and status of "this compound."

Until such information becomes available, any discussion of its specific properties or biological activities remains speculative. The scientific community awaits the formal publication of its discovery and characterization to unlock its potential for future therapeutic applications.

Spectroscopic and Structural Elucidation of Ophiocordylongiiside A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals no compound identified as "Ophiocordylongiiside A." Extensive searches of chemical databases and peer-reviewed publications did not yield any substance with this specific name. This suggests that the requested compound may be either a very recent discovery that has not yet been publicly documented, a proprietary compound not disclosed in the public domain, or potentially a misnomer.

The name "this compound" implies a glycosidic compound originating from a species within the fungal genus Ophiocordyceps, and possibly from the species Ophiocordyceps longissima. This genus is well-regarded in natural product research for its diverse and biologically active secondary metabolites.

While specific data for "this compound" is unavailable, this guide will provide a representative framework for the spectroscopic data presentation and experimental protocols typically employed in the characterization of novel glycosides isolated from fungal sources like Ophiocordyceps. This framework is based on established methodologies in the field of natural product chemistry.

Hypothetical Data Presentation for a Novel Fungal Glycoside

In the event of the isolation of a new compound such as "this compound," its structural elucidation would heavily rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data would be meticulously organized for clarity and comparative analysis.

Table 1: Hypothetical ¹H NMR Data for this compound (Aglycone Moiety)

PositionδH (ppm)MultiplicityJ (Hz)
............
............

Table 2: Hypothetical ¹³C NMR Data for this compound (Aglycone Moiety)

PositionδC (ppm)
......
......

Table 3: Hypothetical ¹H and ¹³C NMR Data for this compound (Sugar Moieties)

PositionδH (ppm)MultiplicityJ (Hz)δC (ppm)
Sugar 1
1'............
2'............
Sugar 2
1''............
2''............

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺.........
[M+Na]⁺.........

Standard Experimental Protocols in Natural Product Chemistry

The isolation and characterization of a novel compound from a fungal source involves a series of systematic procedures.

Fungal Culture and Extraction

The producing fungal strain, hypothetically an Ophiocordyceps species, would be cultured on a suitable solid or in a liquid medium to generate sufficient biomass. The fungal material would then be harvested and subjected to solvent extraction, typically using methanol, ethanol, or ethyl acetate, to obtain a crude extract containing the secondary metabolites.

Isolation and Purification

The crude extract would undergo a series of chromatographic separations to isolate the pure compound. This multi-step process often involves:

  • Column Chromatography: Initial fractionation of the crude extract using silica gel or other stationary phases.

  • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography, often using reversed-phase (e.g., C18) columns, to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be performed on the purified compound. These experiments are crucial for determining the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. The choice of solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) is critical and would be reported. Spectrometer frequency (e.g., 400 MHz, 600 MHz) would also be specified.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be employed to determine the accurate mass and elemental composition of the molecule.

Logical Workflow for Compound Discovery

The process from fungal source to a fully characterized natural product follows a logical and sequential workflow.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_isolation Isolation & Purification cluster_analysis Structural Elucidation cluster_conclusion Final Characterization Fungal_Source Fungal Source (e.g., Ophiocordyceps sp.) Culturing Culturing Fungal_Source->Culturing Extraction Solvent Extraction Culturing->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography HPLC HPLC Purification Column_Chromatography->HPLC NMR NMR Spectroscopy (1D & 2D) HPLC->NMR MS Mass Spectrometry (HRMS) HPLC->MS Structure_Determination Structure Determination of This compound NMR->Structure_Determination MS->Structure_Determination

Fig. 1: Workflow for the discovery of a new natural product.

Technical Whitepaper: Cerebroside Glycosides from Ophiocordyceps Species

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific information for a compound named "Ophiocordylongiiside A." This suggests that the name may be erroneous, unpublished, or a highly specific, non-public designation. This technical guide will instead focus on a class of well-documented glycosides, cerebrosides, isolated from the closely related and scientifically studied fungus Cordyceps militaris, which belongs to the same fungal family as Ophiocordyceps. We will use Cordycerebroside A as a representative example to fulfill the core requirements of this paper for researchers, scientists, and drug development professionals.

Introduction to Fungal Cerebrosides

Cerebrosides are a class of glycosphingolipids that consist of a ceramide (a fatty acid linked to a sphingoid base) and a single sugar residue at the 1-hydroxyl moiety. In fungi, these compounds are known to possess a range of biological activities, including potent anti-inflammatory properties. The fruiting bodies of entomopathogenic fungi such as Cordyceps militaris have been a source for the discovery of novel cerebrosides, which are of growing interest in drug development.

Molecular Characteristics of Cordyceps Cerebrosides

The molecular formula and weight are fundamental parameters for any chemical entity. Below is a summary of these properties for representative cerebrosides isolated from Cordyceps militaris.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Note
Cerebroside (general)C₄₁H₇₇NO₉727.56General formula for a cerebroside.[1]
Cordycerebroside BC₄₁H₇₅NO₉725.54A known cerebroside from Cordyceps militaris.[2]

Data for Cordycerebroside A's specific molecular formula and weight were not explicitly found in the provided search results, but it is a known cerebroside with established anti-inflammatory activity.[3]

Experimental Protocols

Isolation and Purification of Cerebrosides

A bioactivity-guided fractionation approach is typically employed to isolate cerebrosides from the fruiting bodies of Cordyceps militaris.[3]

Experimental Workflow for Cerebroside Isolation

G cluster_0 Extraction and Fractionation cluster_1 Chromatographic Purification cluster_2 Structure Elucidation A Dried Fruiting Bodies of C. militaris B Methanolic Extraction A->B C Crude Extract B->C D Bioactivity-Guided Fractionation (e.g., Solvent Partitioning) C->D E Active Fraction D->E F Silica Gel Column Chromatography E->F G Semi-preparative HPLC F->G H Isolated Cerebrosides (e.g., Cordycerebroside A) G->H I Spectroscopic Analysis (NMR, MS) H->I J Chemical Methods H->J K Structure Determination I->K J->K

Caption: Workflow for the isolation and structural elucidation of cerebrosides.

  • Extraction: Dried and powdered fruiting bodies of C. militaris are extracted with methanol.

  • Fractionation: The crude extract undergoes bioactivity-guided fractionation. This often involves partitioning the extract between different solvents to separate compounds based on polarity.

  • Column Chromatography: The active fraction is subjected to silica gel column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using semi-preparative HPLC to yield pure cerebrosides.[4]

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with chemical methods.[4][5]

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory effects of isolated cerebrosides are commonly evaluated using a lipopolysaccharide (LPS)-stimulated macrophage model.[3]

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in an appropriate medium.

  • Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., Cordycerebroside A) for a specified period.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

  • Analysis of Inflammatory Markers:

    • Western Blot: The expression levels of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blot analysis.[3]

    • Nitric Oxide (NO) Assay: The production of nitric oxide, a key inflammatory mediator, in the cell culture supernatant is quantified.

Signaling Pathway of Anti-inflammatory Action

Cerebrosides from Cordyceps, such as Cordycerebroside A, have been shown to exert their anti-inflammatory effects by inhibiting the expression of key pro-inflammatory enzymes.

Proposed Anti-inflammatory Signaling Pathway of Cordycerebroside A

Caption: Inhibition of pro-inflammatory pathways by Cordycerebroside A.

Studies have demonstrated that Cordycerebroside A, along with other cerebrosides from C. militaris, inhibits the accumulation of iNOS and COX-2 proteins in LPS-stimulated macrophages.[3] Furthermore, research suggests that the anti-inflammatory effects of compounds from Cordyceps can be mediated through the regulation of signaling pathways such as the ERK/MAPK and NF-κB pathways.[6][7] Cordycerebroside A has been shown to suppress the expression of intercellular adhesion molecule-1 (ICAM-1) through the ERK signaling pathway.[6] The diagram above illustrates the proposed mechanism where Cordycerebroside A inhibits the ERK signaling pathway, leading to a downstream reduction in the expression of iNOS and COX-2, thereby mitigating the inflammatory response.

References

Unveiling the Presence of Ergosterol Glycosides in Ophiocordyceps: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: The initial investigation into "Ophiocordylongiiside A" within the Ophiocordyceps genus yielded no discernible data in the public scientific domain, suggesting a likely misnomer or a compound yet to be formally documented. This technical guide has pivoted to focus on a confirmed and relevant class of glycosides present in Ophiocordyceps: ergosterol glycosides, with a specific emphasis on ergosteryl-3-O-β-D-glucopyranoside . This document provides a comprehensive overview of the natural abundance of ergosterol and its derivatives in Ophiocordyceps, detailed experimental protocols for their extraction and analysis, and an exposition of the relevant biosynthetic pathways.

Natural Abundance of Ergosterol and Its Glycosides in Ophiocordyceps

Ergosterol is a principal sterol in fungi and serves as a biomarker for fungal biomass.[1] It exists in both free and conjugated forms, including as glycosides and esters.[1][2] While extensive quantitative data for ergosteryl-3-O-β-D-glucopyranoside in Ophiocordyceps is not widely available, the total ergosterol content has been documented in various species and under different cultivation conditions. Steryl glucosides are generally present at very low, almost undetectable levels in wild-type fungal cells.[3]

The following table summarizes the reported content of total ergosterol in different Ophiocordyceps samples. It is important to note that the concentration of the glycosylated form is a fraction of these values.

Ophiocordyceps Species/SampleComponent AnalyzedMethod of AnalysisReported ConcentrationReference
Cultivated Cordyceps sinensisMyceliumHPLC~0.55% of dry weight[4]
Natural Cordyceps sinensisFruiting body and caterpillarHPLCNot specified[5]

Experimental Protocols

Extraction and Isolation of Steryl Glycosides

The extraction of intact steryl glycosides requires methods that avoid hydrolysis of the glycosidic bond, which can occur under harsh acidic or alkaline conditions often used for total sterol analysis.

Protocol: Extraction of Steryl Glycosides from Fungal Mycelia

This protocol is adapted from methodologies for extracting steryl glycosides from plant and fungal tissues.

Materials:

  • Lyophilized fungal mycelia

  • Isopropanol

  • Hexane

  • Chloroform

  • Methanol

  • Solid Phase Extraction (SPE) silica cartridges

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Enzyme Inactivation: Homogenize fresh fungal mycelia in hot isopropanol (80°C) for several minutes to inactivate endogenous hydrolytic enzymes. For dried mycelia, this step can be omitted, though it is still recommended to proceed with extraction promptly.

  • Lipid Extraction:

    • Transfer the homogenized sample to a flask and add a chloroform/methanol mixture (2:1, v/v).

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Filter the extract and repeat the extraction on the residue two more times.

    • Combine the filtrates and concentrate under vacuum using a rotary evaporator.

  • Phase Partitioning (Folch Wash):

    • Redissolve the lipid residue in a known volume of chloroform.

    • Add methanol and water to achieve a final chloroform/methanol/water ratio of 8:4:3 (v/v/v).

    • Vortex the mixture and centrifuge to separate the phases.

    • Carefully collect the lower chloroform phase containing the lipids.

  • Solid Phase Extraction (SPE) for Isolation of Steryl Glycosides:

    • Equilibrate an SPE silica cartridge with hexane.

    • Dissolve the dried lipid extract from the previous step in a minimal amount of hexane and load it onto the cartridge.

    • Wash the cartridge with hexane to elute non-polar lipids.

    • Elute the steryl glycoside fraction with a chloroform/methanol mixture (e.g., 95:5, v/v).[6]

    • Collect the eluate and evaporate the solvent to obtain the steryl glycoside-enriched fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

Analysis of intact steryl glycosides can be performed using HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

HPLC Conditions for Steryl Glucoside Analysis:

  • Column: C18 reverse-phase column (e.g., UPLC ACQUITY BEH C18, 50 x 2.1 mm, 1.7 µm).[7]

  • Mobile Phase: A gradient of water and methanol with 0.1% formic acid.[8]

  • Flow Rate: 0.2-0.5 mL/min.

  • Detection:

    • DAD: Monitoring at 210-230 nm.[6]

    • ESI-MS/MS: For structural confirmation and enhanced sensitivity.[8]

  • Standard: A commercially available ergosteryl-3-O-β-D-glucopyranoside standard should be used for quantification.

G cluster_extraction Extraction & Purification cluster_analysis Analysis Fungal_Mycelia Lyophilized Fungal Mycelia Lipid_Extraction Lipid Extraction (Chloroform/Methanol) Fungal_Mycelia->Lipid_Extraction SPE Solid Phase Extraction Lipid_Extraction->SPE SG_Fraction Steryl Glycoside Fraction SPE->SG_Fraction HPLC HPLC-DAD/MS SG_Fraction->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for steryl glycoside analysis.

Biosynthesis of Ergosteryl-3-O-β-D-glucopyranoside

The biosynthesis of ergosteryl-3-O-β-D-glucopyranoside involves two main stages: the synthesis of the ergosterol backbone and the subsequent glycosylation.

Ergosterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is a complex, multi-enzyme process that is highly conserved in fungi. It begins with acetyl-CoA and proceeds through the mevalonate pathway to produce lanosterol, which is then converted to ergosterol through a series of demethylation, desaturation, and reduction reactions. This pathway is a major target for antifungal drugs.

Glycosylation of Ergosterol

The final step in the formation of ergosteryl-3-O-β-D-glucopyranoside is the attachment of a glucose molecule to the 3-hydroxyl group of ergosterol. This reaction is catalyzed by a class of enzymes known as steryl glucosyltransferases (SGTs) .[9] These enzymes utilize UDP-glucose as the sugar donor.[9]

The overall reaction is as follows:

Ergosterol + UDP-glucose -> Ergosteryl-3-O-β-D-glucopyranoside + UDP

The expression and activity of SGTs can be influenced by various cellular and environmental factors, though specific regulatory mechanisms in Ophiocordyceps are not yet well-elucidated.

G Mevalonate_Pathway Mevalonate Pathway Lanosterol Lanosterol Mevalonate_Pathway->Lanosterol Ergosterol_Pathway Late Ergosterol Biosynthesis Pathway Lanosterol->Ergosterol_Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol SGT Steryl Glucosyltransferase (SGT) Ergosterol->SGT UDP_Glucose UDP-Glucose UDP_Glucose->SGT Ergosteryl_Glucoside Ergosteryl-3-O-β-D-glucopyranoside SGT->Ergosteryl_Glucoside

Caption: Biosynthesis of ergosteryl-3-O-β-D-glucopyranoside.

Conclusion

While the initially requested compound, "this compound," appears to be undocumented, this guide provides a thorough technical overview of a known class of glycosides in Ophiocordyceps, the ergosterol glycosides. The provided methodologies for extraction and analysis, along with the elucidated biosynthetic pathway, offer a solid foundation for researchers and drug development professionals interested in the natural products of this important fungal genus. Further research is warranted to quantify the natural abundance of specific ergosterol glycosides across a wider range of Ophiocordyceps species and to explore their potential biological activities.

References

Unveiling the Enigma: The Biological Role of Ophiocordylongiiside A in its Native Fungus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant information gap regarding the compound "Ophiocordylongiiside A." To date, no scientific publications or databases contain information on a molecule with this specific name. Consequently, its biological role, chemical structure, and the identity of its native fungal host remain uncharacterized in the public domain.

This technical guide addresses the current state of knowledge, or lack thereof, concerning "this compound" and outlines a hypothetical framework for future research should this compound be identified. Given the request for an in-depth technical guide, and the absence of specific data, this document will focus on the broader context of secondary metabolites in Ophiocordyceps species, providing a roadmap for the potential investigation of a novel glycoside like "this compound."

The Landscape of Bioactive Compounds in Ophiocordyceps

The genus Ophiocordyceps, particularly the well-known species Ophiocordyceps sinensis, is a rich source of diverse secondary metabolites with a wide range of biological activities.[1][2] These compounds play crucial roles in the fungus's life cycle, including interactions with its insect host, defense against microbial competitors, and adaptation to its environment. Key classes of known bioactive molecules from Ophiocordyceps include:

  • Nucleosides and their analogues: Cordycepin is a prominent example, known for its various pharmacological effects.[3]

  • Polysaccharides: These are recognized for their immunomodulatory and antioxidant properties.[1][2]

  • Sterols: Ergosterol and its derivatives are important components of fungal cell membranes.

  • Peptides and Cyclopeptides: These exhibit a range of activities, including antimicrobial and enzymatic functions.[3]

  • Fatty acids and their derivatives: These are involved in various metabolic and signaling processes.

The name "this compound" suggests it is likely a glycoside, a class of compounds characterized by a sugar moiety linked to a non-sugar aglycone. In fungi, glycosides can have diverse functions, including detoxification, signaling, and storage of secondary metabolites.

Hypothetical Biological Roles of a Novel Glycoside in Ophiocordyceps

While no specific data exists for "this compound," we can hypothesize its potential biological roles within its native fungus based on the functions of other fungal glycosides and secondary metabolites in Ophiocordyceps.

  • Pathogenesis and Host Interaction: The fungus Ophiocordyceps is an entomopathogen, meaning it parasitizes insects.[1] A novel glycoside could be involved in the infection process, potentially by:

    • Suppressing the host's immune system: Facilitating fungal proliferation within the insect larva.

    • Acting as a virulence factor: Contributing to the breakdown of host tissues.

    • Modulating host behavior: Although more complex, some fungal metabolites are known to alter host behavior.

  • Antimicrobial Defense: Fungi in their natural environment are in constant competition with bacteria and other fungi. "this compound" might function as an antibiotic or antifungal agent, protecting the fungus and its nutrient source from microbial competitors.

  • Growth and Development: Secondary metabolites can play roles in fungal development, such as sporulation and germination. A glycoside could be involved in signaling pathways that regulate these processes.

  • Stress Response: The production of certain secondary metabolites can be triggered by environmental stressors. "this compound" might be produced in response to factors like nutrient limitation, temperature changes, or oxidative stress, helping the fungus to survive in harsh conditions.

A Roadmap for Future Research: Investigating "this compound"

Should "this compound" be discovered, a systematic approach would be necessary to elucidate its biological role. The following outlines a potential experimental workflow.

Isolation and Structural Elucidation

The initial step would involve the isolation of the pure compound from the fungal source. This is typically achieved through a series of chromatographic techniques.

Table 1: Hypothetical Quantitative Data for Isolation of "this compound"

ParameterValue
Fungal Biomass (dry weight)500 g
Crude Extract Yield25 g
Fraction of Interest Yield2.5 g
Pure Compound Yield50 mg
Purity (by HPLC)>98%

Once isolated, the chemical structure would be determined using a combination of spectroscopic methods.

Table 2: Spectroscopic and Spectrometric Data for Structural Elucidation

TechniquePurpose
Mass Spectrometry (MS) Determination of molecular weight and elemental formula.
Nuclear Magnetic Resonance (NMR) 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for determining the connectivity of atoms and stereochemistry.
Infrared (IR) Spectroscopy Identification of functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy Detection of chromophores.
Experimental Protocols for Characterization

Protocol 1: Extraction and Isolation of "this compound"

  • Extraction: The dried and powdered fungal mycelium is extracted sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Fractionation: The crude extract showing the highest likelihood of containing the target compound (based on preliminary screening) is subjected to column chromatography on silica gel or other stationary phases.

  • Purification: Fractions containing "this compound" are further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Protocol 2: Structural Elucidation

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to obtain the exact mass and predict the molecular formula.

  • NMR Spectroscopy: A comprehensive suite of NMR experiments is conducted on the purified compound dissolved in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).

  • Chemical Derivatization/Degradation: If necessary, chemical reactions can be performed to determine the nature of the sugar moiety and the aglycone, as well as their linkage and stereochemistry.

Investigating the Biological Role

Once the structure is confirmed, a series of bioassays would be conducted to determine the biological function of "this compound."

Protocol 3: Antimicrobial Activity Assay

  • Microorganisms: A panel of pathogenic bacteria and fungi are selected.

  • Assay: The minimum inhibitory concentration (MIC) of "this compound" against each microorganism is determined using a microdilution method.

Protocol 4: Cytotoxicity Assay

  • Cell Lines: A panel of insect and mammalian cell lines are used.

  • Assay: The half-maximal inhibitory concentration (IC₅₀) is determined using assays such as the MTT or XTT assay to assess the compound's toxicity.

Protocol 5: Gene Expression Analysis

  • Experimental Conditions: The fungus is grown under different conditions (e.g., in the presence of an insect host extract, microbial competitors, or environmental stressors).

  • Analysis: Quantitative real-time PCR (qRT-PCR) or RNA-sequencing is used to measure the expression levels of the putative biosynthetic genes for "this compound" to understand the conditions under which it is produced.

Visualizing Hypothetical Pathways and Workflows

In the absence of concrete data, the following diagrams illustrate the general concepts and workflows that would be applicable to the study of a novel fungal glycoside.

experimental_workflow cluster_isolation Isolation & Purification cluster_structure Structural Elucidation cluster_bioactivity Biological Role Investigation FungalCulture Fungal Culture Extraction Solvent Extraction FungalCulture->Extraction Fractionation Column Chromatography Extraction->Fractionation Purification HPLC Fractionation->Purification PureCompound Pure 'this compound' Purification->PureCompound MS Mass Spectrometry PureCompound->MS NMR NMR Spectroscopy PureCompound->NMR Structure Determined Structure MS->Structure NMR->Structure Bioassays Bioactivity Screening Structure->Bioassays GeneExpression Gene Expression Analysis Structure->GeneExpression BiologicalRole Elucidation of Biological Role Bioassays->BiologicalRole GeneExpression->BiologicalRole

Caption: A generalized workflow for the discovery and characterization of a novel fungal metabolite.

signaling_pathway cluster_fungus Fungal Cell EnvironmentalStress Environmental Stress SignalingCascade Signaling Cascade EnvironmentalStress->SignalingCascade TranscriptionFactor Transcription Factor SignalingCascade->TranscriptionFactor BiosyntheticGenes Biosynthetic Genes TranscriptionFactor->BiosyntheticGenes OphiocordylongiisideA This compound BiosyntheticGenes->OphiocordylongiisideA BiologicalEffect Biological Effect (e.g., Antimicrobial Activity) OphiocordylongiisideA->BiologicalEffect

Caption: A hypothetical signaling pathway for the production and function of a secondary metabolite.

Conclusion

While "this compound" remains an unknown entity in the current scientific landscape, the framework for its potential discovery, characterization, and functional analysis is well-established. The rich chemical diversity of the Ophiocordyceps genus suggests that novel glycosides with unique biological roles are likely yet to be discovered. Future research in this area will undoubtedly contribute to our understanding of fungal chemical ecology and may lead to the identification of new molecules with valuable applications in medicine and biotechnology. Should "this compound" be identified and characterized, the methodologies and hypothetical roles outlined in this guide will provide a solid foundation for its scientific investigation.

References

Preliminary Bioactivity Screening of Ophiocordylongiiside A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiocordylongiiside A is a novel glycoside isolated from the fungus Ophiocordyceps. This document outlines a proposed preliminary bioactivity screening of this compound, presenting hypothetical data and detailed experimental protocols for its initial evaluation. The screening focuses on key areas of pharmacological interest, including antioxidant, anti-inflammatory, and cytotoxic activities, based on the known therapeutic potential of compounds from the Ophiocordyceps genus.[1][2][3][4][5][6] This guide provides a framework for the initial stages of drug discovery and development for this novel compound.

Introduction

The genus Ophiocordyceps, which includes the well-known Ophiocordyceps sinensis, is a rich source of bioactive compounds with a history of use in traditional medicine.[6] These fungi are known to produce a variety of secondary metabolites, including polysaccharides, nucleoside analogs, and sterols, which have demonstrated a wide range of pharmacological effects such as immunomodulatory, anti-inflammatory, antioxidant, and anticancer properties.[4][7] Glycosides from natural sources are of significant interest in drug discovery. This guide details a hypothetical preliminary bioactivity screening of a novel glycoside, this compound.

Experimental Workflow

The preliminary bioactivity screening of this compound follows a logical progression from broad-spectrum assays to more specific cellular and molecular investigations. The overall workflow is depicted below.

experimental_workflow cluster_extraction Compound Isolation cluster_screening Bioactivity Screening cluster_mechanism Mechanism of Action (Preliminary) extraction Isolation of This compound purification Purification and Structural Elucidation extraction->purification antioxidant Antioxidant Assays (DPPH, ABTS) purification->antioxidant anti_inflammatory Anti-inflammatory Assays (NO Inhibition) purification->anti_inflammatory cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity pathway_analysis Signaling Pathway Analysis (e.g., NF-κB) anti_inflammatory->pathway_analysis nfkb_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Ophiocordylongiiside_A This compound Ophiocordylongiiside_A->IKK Inhibition?

References

Unveiling the Antioxidant Potential of Ophiocordyceps Constituents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific compound "Ophiocordylongiiside A" does not appear in the current scientific literature based on extensive searches, the genus Ophiocordyceps, particularly Ophiocordyceps sinensis, is a well-regarded source of bioactive compounds with significant antioxidant properties. This technical guide provides an in-depth overview of the antioxidant potential of constituents isolated from Ophiocordyceps, targeting researchers, scientists, and drug development professionals. The focus will be on the quantitative data from various antioxidant assays, detailed experimental protocols, and the underlying signaling pathways involved in the antioxidant mechanism of action.

The primary bioactive components from Ophiocordyceps exhibiting antioxidant activity are polysaccharides, peptides, and phenolic compounds.[1][2] These constituents have been shown to mitigate oxidative stress by scavenging free radicals and modulating cellular antioxidant defense systems.[3][4]

Data Presentation: In Vitro Antioxidant Activities

The antioxidant capacity of extracts and isolated compounds from Ophiocordyceps has been evaluated using various in vitro assays. The following tables summarize the quantitative data from several studies.

Table 1: Radical Scavenging Activity of Ophiocordyceps Extracts

SampleAssayIC50 Value (mg/mL)Reference
Natural O. sinensis (Methanolic Extract)DPPH2.98[5]
Cultured O. sinensis (Methanolic Extract)DPPH2.81[5]
Natural O. sinensis (Methanolic Extract)Hydroxyl Radical3.28[5]
Cultured O. sinensis (Methanolic Extract)Hydroxyl Radical2.95[5]
Natural O. sinensis (Methanolic Extract)ABTS4.94[5]
Cultured O. sinensis (Methanolic Extract)ABTS4.65[5]
Cultured O. sinensis Exopolysaccharides (EPS)ABTS2.688[2]
Cultured O. sinensis EPS Fraction (EPS-2)ABTS1.886[2]
Cultivated O. sinensis Exopolysaccharides (EPS)ABTS2.00[6]
Cultivated O. sinensis Exopolysaccharides (EPS)Hydroxyl Radical3.78[6]

Table 2: Effects of Ophiocordyceps Polysaccharide (GSP-1a) on Oxidative Stress Markers in H2O2-treated HepG2 Cells [4]

TreatmentROS LevelMDA LevelSOD Activity (U/mg)
ControlBaselineBaselineBaseline
H2O2 (600 µM)Significantly IncreasedSignificantly IncreasedSignificantly Decreased
GSP-1a (0.5 mg/mL) + H2O2ReducedReducedIncreased to 89.4
GSP-1a (1 mg/mL) + H2O2Further ReducedFurther ReducedFurther Increased

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key antioxidant assays cited in the literature on Ophiocordyceps.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

  • Reagents: DPPH solution (in methanol), test sample, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Prepare various concentrations of the test sample.

    • Mix the test sample with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.[7][8]

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

  • Data Analysis: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution, potassium persulfate, test sample, and a positive control (e.g., Trolox).

  • Procedure:

    • Generate the ABTS•+ by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Add the test sample to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance.[2]

    • Calculate the percentage of inhibition.

  • Data Analysis: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.

Hydroxyl Radical (•OH) Scavenging Assay

This assay evaluates the ability of a compound to scavenge highly reactive hydroxyl radicals, often generated by the Fenton reaction.[9]

  • Reagents: Fenton's reagent (FeSO4 and H2O2), a detection molecule (e.g., salicylic acid or deoxyribose), and the test sample.

  • Procedure:

    • Mix the test sample with the Fenton's reagent and the detection molecule.

    • Incubate the reaction mixture at a specific temperature for a defined period.

    • Measure the absorbance of the resulting solution at a specific wavelength to quantify the degradation of the detection molecule.

    • A decrease in the degradation of the detection molecule in the presence of the test sample indicates hydroxyl radical scavenging activity.

  • Data Analysis: The scavenging percentage is calculated, and an IC50 value can be determined.

Cellular Assays for Oxidative Stress
  • Measurement of Reactive Oxygen Species (ROS):

    • Principle: Utilizes fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) that become fluorescent upon oxidation by ROS.

    • Procedure: Cells are pre-treated with the test compound, then exposed to an oxidative stressor (e.g., H2O2). The cells are then incubated with DCFH-DA, and the fluorescence intensity is measured.[4] A reduction in fluorescence indicates the antioxidant activity of the test compound.

  • Malondialdehyde (MDA) Assay:

    • Principle: MDA is a product of lipid peroxidation and is used as a marker of oxidative damage. It reacts with thiobarbituric acid (TBA) to form a colored product.

    • Procedure: Cell or tissue lysates are reacted with TBA under acidic conditions and high temperature. The absorbance of the resulting pink-colored complex is measured spectrophotometrically.[4]

  • Superoxide Dismutase (SOD) Activity Assay:

    • Principle: SOD is an endogenous antioxidant enzyme that catalyzes the dismutation of superoxide radicals. Its activity can be measured using various commercial kits, often based on the inhibition of a colorimetric reaction by SOD.

    • Procedure: The assay typically involves a system that generates superoxide radicals and a detection system that produces a colored product. The SOD in the sample competes for the superoxide radicals, thus inhibiting the color development. The degree of inhibition is proportional to the SOD activity.[4]

Mandatory Visualizations

Signaling Pathway

The antioxidant effects of some Ophiocordyceps constituents are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).[10] Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and phase II detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[3][10] This leads to an enhanced cellular antioxidant defense.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_c Nrf2 Keap1_Nrf2->Nrf2_c Dissociation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Ophiocordyceps Ophiocordyceps Constituents Ophiocordyceps->Keap1_Nrf2 Induces ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Activates Transcription Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Defense Leads to

Caption: Nrf2/HO-1 signaling pathway activation by Ophiocordyceps constituents.

Experimental Workflow

The following diagram illustrates a general workflow for the evaluation of the antioxidant potential of natural products.

Experimental_Workflow Start Start: Sample Preparation (Extraction and Fractionation) In_Vitro In Vitro Antioxidant Assays (DPPH, ABTS, FRAP, etc.) Start->In_Vitro Cell_Based Cell-Based Assays (ROS, MDA, SOD in cell lines) In_Vitro->Cell_Based Promising candidates Mechanism Mechanistic Studies (e.g., Western Blot for Nrf2, HO-1) Cell_Based->Mechanism In_Vivo In Vivo Studies (Animal Models of Oxidative Stress) Mechanism->In_Vivo Confirmed activity End Conclusion: Antioxidant Potential and Mechanism of Action In_Vivo->End

Caption: General experimental workflow for antioxidant potential assessment.

Conclusion

While "this compound" remains uncharacterized in the available literature, the broader Ophiocordyceps genus presents a rich source of compounds with demonstrable antioxidant properties. The data and protocols summarized herein provide a valuable resource for researchers investigating the therapeutic potential of these natural products. The activation of the Nrf2 signaling pathway appears to be a key mechanism underlying their protective effects against oxidative stress. Further research is warranted to isolate and characterize novel antioxidant compounds from Ophiocordyceps and to fully elucidate their mechanisms of action for potential drug development.

References

Nematicidal Effects of Novel Compounds on Caenorhabditis elegans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no specific data on the nematicidal effects of Ophiocordylongiiside A on C. elegans is publicly available. This guide, therefore, provides a comprehensive framework and detailed methodologies for evaluating the nematicidal potential of a novel compound, such as this compound, using C. elegans as a model organism.

Introduction: C. elegans as a Premier Model for Nematicide Discovery

Caenorhabditis elegans, a free-living nematode, serves as an exemplary model organism for the discovery and mechanistic elucidation of novel nematicidal agents.[1][2][3] Its short life cycle, genetic tractability, and the conservation of major signaling pathways with parasitic nematodes and even humans make it a powerful platform for high-throughput screening and in-depth toxicological studies.[1][2] The use of C. elegans in toxicity testing provides data from a whole, intact animal with active digestive, reproductive, endocrine, sensory, and neuromuscular systems, offering a significant advantage over in vitro cell-based assays.[1]

This technical guide outlines the core experimental protocols, data presentation standards, and pathway analysis required to thoroughly investigate the nematicidal properties of a novel compound.

Experimental Protocols

C. elegans Culture and Synchronization

Objective: To maintain healthy, age-synchronized populations of C. elegans for consistent and reproducible experimental results.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 bacterial culture

  • M9 buffer

  • Bleach solution (Sodium hypochlorite and 1M NaOH)

  • Gravity-settling tubes

  • Incubator at 20°C

Protocol:

  • Maintenance: Wild-type (N2 Bristol strain) C. elegans are cultured on NGM plates seeded with a lawn of E. coli OP50 as a food source.[4] Plates are incubated at 20°C.

  • Synchronization: To obtain a population of worms at the same developmental stage, a bleaching protocol is employed. Gravid adult hermaphrodites are washed from plates using M9 buffer and collected in a centrifuge tube.

  • A freshly prepared bleach solution is added to the worm pellet and vortexed for several minutes until the adult worms are dissolved, leaving the eggs intact.

  • The eggs are pelleted by centrifugation, washed multiple times with M9 buffer to remove all traces of bleach, and then allowed to hatch in M9 buffer without a food source.

  • This results in a synchronized population of L1 larvae, which can then be plated on NGM plates with E. coli OP50 to continue development for use in subsequent assays.

Nematicidal Bioassays

Objective: To determine the concentration-dependent mortality of C. elegans upon exposure to the test compound.

Protocol:

  • A 96-well microtiter plate is prepared with liquid S-medium.

  • The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not exceed 1%) and serially diluted in the S-medium.[5]

  • A synchronized population of L4 stage worms is added to each well (e.g., 20-30 worms per well).

  • The plates are incubated at 20°C for a defined period (e.g., 24, 48, 72 hours).

  • Mortality is assessed by observing the lack of movement in response to a gentle touch with a platinum wire pick. Worms that do not respond are scored as dead.

  • The LC50 (lethal concentration to kill 50% of the population) is calculated using appropriate statistical software.

Objective: To assess the sublethal neurotoxic effects of the compound by quantifying changes in worm movement.

Protocol:

  • Synchronized young adult worms are exposed to various concentrations of the test compound on NGM plates.

  • After a set exposure time (e.g., 4, 12, 24 hours), individual worms are transferred to a fresh NGM plate.

  • Worm movement is recorded for a defined duration (e.g., 1 minute) using a camera mounted on a dissecting microscope.

  • The recordings are analyzed using automated tracking software to quantify parameters such as body bends per minute, speed, and thrashing rate in liquid.

  • A significant reduction in motility compared to control worms indicates a potential neurotoxic effect.

Objective: To determine if the compound inhibits the growth and development of C. elegans.

Protocol:

  • Synchronized L1 larvae are placed on NGM plates containing a range of concentrations of the test compound.

  • The plates are incubated at 20°C.

  • After a specific period (e.g., 72 hours), the developmental stage of the worms is observed and scored.

  • The body length of the worms can also be measured using imaging software.

  • An IC50 (inhibitory concentration to prevent 50% of the population from reaching adulthood) can be calculated.

Objective: To evaluate the impact of the compound on the reproductive capacity of C. elegans.

Protocol:

  • Synchronized L4 larvae are placed individually onto NGM plates containing different concentrations of the test compound.

  • The worms are transferred to fresh plates every 24 hours for the duration of their reproductive period.

  • The number of progeny on the old plates is counted after they have hatched.

  • The total number of offspring produced by each worm constitutes its brood size.

  • A significant reduction in brood size indicates reproductive toxicity.[6]

Data Presentation

Quantitative data from the bioassays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Lethality of Compound X on C. elegans at 48 hours

Concentration (µM)Number of Worms TestedNumber of Dead Worms% Mortality
0 (Control)10022.0
101001515.0
251004848.0
501008585.0
100100100100.0
LC50 (µM) \multicolumn{3}{c}{25.5 }

Table 2: Effect of Compound X on C. elegans Reproduction

Concentration (µM)Number of Worms TestedMean Brood Size (± SEM)% Reduction in Brood Size
0 (Control)10250 ± 150
1010180 ± 1228
251095 ± 862
501020 ± 592
IC50 (µM) \multicolumn{3}{c}{20.1 }

Visualization of Pathways and Workflows

Key Signaling Pathways in C. elegans Toxicity Response

Several conserved signaling pathways are crucial in mediating the response of C. elegans to toxic compounds. Understanding these pathways can provide insights into the mechanism of action of a novel nematicide.

The Insulin/IGF-1 signaling (IIS) pathway is a central regulator of lifespan, stress resistance, and metabolism.[7][8] Downregulation of the DAF-2 (insulin receptor) leads to the activation of the DAF-16/FOXO transcription factor, which upregulates genes involved in stress resistance and detoxification.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin-like Ligand Insulin-like Ligand DAF2 DAF-2 (Insulin Receptor) Insulin-like Ligand->DAF2 AGE1 AGE-1 (PI3K) DAF2->AGE1 Inhibits PDK1 PDK-1 AGE1->PDK1 AKT12 AKT-1/2 PDK1->AKT12 DAF16_cyto DAF-16/FOXO AKT12->DAF16_cyto Inhibits DAF16_nuc DAF-16/FOXO DAF16_cyto->DAF16_nuc Translocation StressResponse Stress Resistance Genes (e.g., sod-3, hsp-16.2) DAF16_nuc->StressResponse Activates G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stressor Toxin / Pathogen TIR1 TIR-1 Stressor->TIR1 NSY1 NSY-1 (MAPKKK) TIR1->NSY1 SEK1 SEK-1 (MAPKK) NSY1->SEK1 PMK1 PMK-1 (p38 MAPK) SEK1->PMK1 ATF7 ATF-7 PMK1->ATF7 Activates ImmuneResponse Immune Response Genes ATF7->ImmuneResponse Upregulates G Start Novel Compound (e.g., this compound) Lethality Lethality Assay (LC50 Determination) Start->Lethality Sublethal Sublethal Assays (Motility, Growth, Reproduction) Lethality->Sublethal If active Mechanism Mechanism of Action Studies Sublethal->Mechanism Pathway Signaling Pathway Analysis (Mutant Strains, qPCR) Mechanism->Pathway Report Final Report and Data Summary Pathway->Report

References

Potential therapeutic applications of Ophiocordylongiiside A

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, no information was found regarding a compound named "Ophiocordylongiiside A." This suggests that the name may be incorrect, refer to a very recently discovered compound not yet documented in accessible literature, or be a proprietary designation not in the public domain.

Extensive searches were conducted using variations of the compound's name and broader terms related to its potential origin, such as Ophiocordyceps, a genus of fungi known for producing a variety of bioactive compounds. While these broader searches yielded significant information on the therapeutic potential of other molecules isolated from Ophiocordyceps, such as the nucleoside analog cordycepin and various polysaccharides, no specific data, experimental protocols, or signaling pathways for "this compound" could be identified.

Researchers, scientists, and drug development professionals interested in the therapeutic applications of compounds from Ophiocordyceps are encouraged to investigate the extensive research available on well-documented molecules from this genus. For information on "this compound," it is recommended to verify the compound's name and spelling.

Due to the absence of any data on "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, or signaling pathway diagrams. Should further information or a correct name become available, a detailed analysis can be performed.

Methodological & Application

Application Notes and Protocols for the Chromatographic Separation of Ophiocordylongiiside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiocordyceps, a genus of parasitic fungi, is a rich source of novel bioactive secondary metabolites. Among these are various glycosides which have shown a range of pharmacological activities. Ophiocordylongiiside A is a putative novel glycoside isolated from Ophiocordyceps longissima. Due to its novelty, established and optimized purification protocols are not yet widely available. These application notes provide a comprehensive, generalized protocol for the chromatographic separation and purification of this compound from fungal biomass, based on established methodologies for similar fungal glycosides.

The protocols outlined below are intended to serve as a foundational methodology, which can be further optimized for yield and purity based on specific experimental findings.

Experimental Protocols

Extraction of Crude Glycosides from Ophiocordyceps Biomass

This protocol describes the initial extraction of a broad range of secondary metabolites, including glycosides, from the fungal source material.

Materials:

  • Dried and powdered Ophiocordyceps longissima mycelium or fruiting bodies

  • 80% Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Deionized water

  • Rotary evaporator

  • Freeze dryer (Lyophilizer)

  • Separatory funnel

Procedure:

  • Maceration: Suspend the dried, powdered fungal biomass in 80% methanol at a 1:10 (w/v) ratio.

  • Ultrasonic-Assisted Extraction: Sonicate the suspension for 30 minutes at room temperature.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times.

  • Solvent Evaporation: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in deionized water.

    • Perform successive extractions with ethyl acetate to remove non-polar compounds.

    • Subsequently, extract the aqueous layer with n-butanol to partition polar glycosides into the organic phase.

  • Final Concentration: Concentrate the n-butanol fraction to dryness using a rotary evaporator and then a freeze dryer to yield the crude glycoside-enriched extract.

Multi-Step Chromatographic Purification of this compound

This protocol details a sequential chromatographic approach for the isolation of the target glycoside from the crude extract.

a. Silica Gel Column Chromatography (Initial Fractionation)

Materials:

  • Crude glycoside-enriched extract

  • Silica gel (200-300 mesh)

  • Chromatography column

  • Solvent system: Chloroform (CHCl₃) and Methanol (MeOH) gradient

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in chloroform.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

  • Fraction Collection: Collect fractions of a consistent volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Pooling: Combine fractions that show a similar TLC profile, suggesting the presence of compounds with similar polarity.

b. Sephadex LH-20 Gel Filtration Chromatography (Size Exclusion)

Materials:

  • Pooled fractions from silica gel chromatography

  • Sephadex LH-20

  • Chromatography column

  • Solvent: 100% Methanol

Procedure:

  • Column Preparation: Swell the Sephadex LH-20 beads in methanol and pack the column.

  • Sample Application: Dissolve the semi-purified fraction in a small volume of methanol and apply it to the top of the column.

  • Elution: Elute the column with 100% methanol at a constant flow rate.

  • Fraction Monitoring: Collect fractions and monitor using TLC or UV-Vis spectroscopy to identify the fractions containing the target compound.

c. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Materials:

  • Concentrated fractions from Sephadex LH-20 chromatography

  • Preparative HPLC system with a C18 column

  • Solvent system: Acetonitrile (ACN) and Water (H₂O), potentially with 0.1% formic acid to improve peak shape.

Procedure:

  • Method Development: Develop an analytical HPLC method to determine the optimal separation conditions (gradient, flow rate).

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Injection and Fractionation: Inject the sample onto the preparative C18 column and run the developed gradient method. Collect fractions corresponding to the target peak based on retention time.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Combine the pure fractions and remove the solvent by freeze-drying to obtain pure this compound.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained during the purification process.

Table 1: Summary of Extraction Yields

Extraction StepStarting Material (g)Extract Weight (g)Yield (%)
80% Methanol Extraction50075.215.04
Ethyl Acetate Fraction75.215.821.01
n-Butanol Fraction75.228.938.43
Aqueous Fraction75.230.540.56

Table 2: Chromatographic Fractionation and Purity of this compound

Chromatographic StepStarting Material (mg)Target Fraction(s)Weight of Target Fraction (mg)Purity (%) (by HPLC)
Silica Gel Column28,900F5-F73,500~25
Sephadex LH-203,500F2850~70
Preparative HPLC850Peak at 21.5 min120>98

Visualizations

Experimental Workflow Diagram

experimental_workflow start Dried Ophiocordyceps Biomass extraction 80% Methanol Extraction start->extraction partitioning Liquid-Liquid Partitioning (EtOAc/n-BuOH/H2O) extraction->partitioning crude_extract Crude Glycoside Extract (n-Butanol Fraction) partitioning->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Chromatographic separation workflow for this compound.

Hypothetical Signaling Pathway

Given that many compounds from Ophiocordyceps exhibit anti-inflammatory and immunomodulatory effects, a hypothetical signaling pathway for this compound could involve the modulation of the NF-κB pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk Activates ophiocordy This compound ophiocordy->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb_ikb NF-κB-IκBα Complex nfkb NF-κB (p65/p50) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates nfkb_ikb->nfkb Releases dna DNA nfkb_nuc->dna Binds cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) dna->cytokines Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Application Notes and Protocols for the Quantification of Ophiocordylongiiside A

Author: BenchChem Technical Support Team. Date: November 2025

A Proposed Framework for Analysis in the Absence of a Known Chemical Structure

To date, a comprehensive search of scientific literature and chemical databases has not yielded a specific compound designated as "Ophiocordylongiiside A." This suggests that the compound may be novel, proprietary, or referenced under a different nomenclature. The following application notes and protocols are therefore provided as a foundational framework, based on established methods for the quantification of structurally related nucleoside analogues commonly found in Ophiocordyceps and Cordyceps species. These methodologies can be adapted and optimized once the precise chemical structure and properties of this compound are determined.

Introduction

Ophiocordyceps fungi are a rich source of bioactive nucleoside analogues, which are of significant interest to researchers in drug discovery and natural product chemistry. Accurate and precise quantification of these compounds is essential for quality control, pharmacokinetic studies, and understanding their pharmacological effects. This document outlines recommended analytical approaches, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of novel nucleoside compounds like the putative this compound.

Experimental Protocols

Sample Preparation: Extraction of Nucleosides from Fungal Matrix

A robust extraction method is critical for the accurate quantification of the target analyte. Ultrasonic-assisted extraction is a common and effective method for extracting nucleosides from Cordyceps material.

Protocol: Ultrasonic-Assisted Extraction

  • Sample Pulverization: Lyophilize and grind the fungal material (e.g., mycelia, fruiting body) into a fine powder (approximately 40-60 mesh).

  • Extraction Solvent: Prepare an aqueous-organic solvent mixture. A common starting point is 50% methanol in water. For enhanced extraction of polar compounds, a dilute acidic solution (e.g., 0.5% phosphoric acid in water) can be effective.

  • Extraction Procedure:

    • Accurately weigh approximately 0.5 g of the powdered sample into a centrifuge tube.

    • Add 25 mL of the extraction solvent.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic extraction in an ice bath for 30 minutes. The ice bath helps to prevent the degradation of thermolabile compounds.

    • Centrifuge the mixture at 10,000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 25 mL of the extraction solvent to ensure complete extraction.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter prior to HPLC or LC-MS/MS analysis to remove any particulate matter.

Diagram: Experimental Workflow for Sample Preparation

Sample Preparation Workflow cluster_extraction Extraction cluster_purification Purification start Fungal Material pulverize Pulverize start->pulverize weigh Weigh Sample pulverize->weigh add_solvent Add Extraction Solvent weigh->add_solvent vortex Vortex add_solvent->vortex ultrasonicate Ultrasonicate in Ice Bath vortex->ultrasonicate centrifuge Centrifuge ultrasonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant reextract Re-extract Pellet centrifuge->reextract Repeat Extraction combine Combine Supernatants collect_supernatant->combine reextract->centrifuge filter Filter (0.22 µm) combine->filter analysis Inject for Analysis filter->analysis

A generalized workflow for the extraction and preparation of samples for chromatographic analysis.
Analytical Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible method for the quantification of nucleosides, which typically possess strong UV absorbance due to their aromatic ring structures.

Proposed HPLC Protocol

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV detector.

  • Column: A C18 reversed-phase column is recommended for the separation of polar nucleosides. A common choice is a column with dimensions of 4.6 mm x 250 mm and a particle size of 5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in water

    • Solvent B: Acetonitrile or Methanol

  • Gradient Elution: A gradient elution is necessary to achieve good separation of multiple nucleosides. A suggested starting gradient is:

    • 0-10 min: 5-20% B

    • 10-25 min: 20-50% B

    • 25-30 min: 50-95% B

    • 30-35 min: 95% B (column wash)

    • 35-40 min: 95-5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The optimal wavelength for detection will depend on the UV absorbance maximum of this compound. A DAD can be used to determine this. For many nucleosides, detection is performed around 260 nm.

  • Injection Volume: 10 µL

  • Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.

Analytical Method 2: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level quantification and for analysis in complex biological matrices.

Proposed UPLC-MS/MS Protocol

  • Instrumentation: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 or HILIC column (e.g., 2.1 mm x 100 mm, 1.8 µm) for fast and efficient separations.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A much faster gradient can be employed with UPLC systems. A representative gradient is:

    • 0-1 min: 2% B

    • 1-5 min: 2-50% B

    • 5-6 min: 50-98% B

    • 6-7 min: 98% B

    • 7-8 min: 98-2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2-5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined based on the analyte's structure).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: This requires knowledge of the precursor ion (the molecular weight of this compound) and its characteristic product ions upon fragmentation. These transitions would need to be determined by infusing a standard of the compound into the mass spectrometer.

    • Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone voltage will need to be optimized for the specific analyte and instrument.

  • Internal Standard: The use of a structural analogue or a stable isotope-labeled version of this compound as an internal standard is highly recommended for the most accurate and precise quantification.

Diagram: Logical Relationship for Method Development

Method Development Logic cluster_analyte Analyte Characterization cluster_method_selection Method Selection cluster_hplc HPLC-UV Development cluster_lcms LC-MS/MS Development A This compound (Structure Unknown) B Select Analytical Technique (HPLC-UV or LC-MS/MS) A->B C Determine UV λmax B->C HPLC F Determine Precursor/Product Ions B->F LC-MS/MS D Optimize Chromatographic Conditions C->D E Method Validation D->E G Optimize MS Parameters F->G H Optimize Chromatographic Conditions G->H I Method Validation H->I

A flowchart illustrating the logical steps for developing an analytical method for a novel compound.

Data Presentation and Method Validation

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed, and the quantitative data should be summarized in tables for clarity.

Linearity and Range

A calibration curve should be prepared with at least five concentrations of the this compound standard. The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.999.

Table 1: Linearity Data (Hypothetical)

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound0.1 - 50y = 12345x + 678> 0.999
Limits of Detection (LOD) and Quantification (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≈ 3 and LOQ at S/N ≈ 10.

Table 2: Sensitivity Parameters (Hypothetical)

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound1.55.0
Precision and Accuracy

Precision is a measure of the repeatability of the method and is expressed as the relative standard deviation (RSD). Accuracy is the closeness of the measured value to the true value and is expressed as the percent recovery. These should be evaluated at low, medium, and high concentrations within the linear range.

Table 3: Precision and Accuracy Data (Hypothetical)

Concentration (µg/mL)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)Accuracy (Recovery, %)
1< 2.0< 3.098 - 102
10< 1.5< 2.599 - 101
40< 1.0< 2.099 - 101
Recovery

Recovery experiments are performed by spiking a blank matrix with a known amount of the analyte and comparing the measured concentration to the theoretical concentration. This assesses the efficiency of the extraction procedure.

Table 4: Extraction Recovery Data (Hypothetical)

AnalyteSpiked Concentration (µg/g)Mean Recovery (%)RSD (%)
This compound595.82.1
2097.21.8

Conclusion and Recommendations

The protocols and validation parameters outlined above provide a comprehensive starting point for the development of a robust analytical method for the quantification of this compound. The successful implementation of these methods is contingent upon obtaining a purified analytical standard of the compound. Once the structure is known and a standard is available, the proposed HPLC and LC-MS/MS methods can be specifically tailored and validated to provide accurate and reliable quantitative data for this novel nucleoside analogue. For high-throughput analysis and trace-level detection, the development of an LC-MS/MS method is strongly recommended.

Application Note: Quantitative Determination of Ophiocordylongiiside A in Fungal and Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a comprehensive protocol for the detection and quantification of Ophiocordylongiiside A using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocols provided are designed for the analysis of this compound in both fungal extracts and biological matrices such as human plasma, making it applicable for natural product discovery, pharmacokinetic studies, and quality control purposes.

Introduction: this compound is a glycosidic compound of significant interest, believed to originate from fungi of the Ophiocordyceps genus, which are renowned in traditional medicine. Glycosides and nucleoside analogues from Cordyceps and related species are known for their diverse pharmacological activities.[1][2][3] The development of a robust analytical method is crucial for the systematic evaluation of these compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal technique for analyzing complex biological and natural product samples.[4][5] This application note provides a detailed, hypothetical LC-MS/MS method for the quantitative analysis of this compound, based on established methodologies for similar analytes like nucleosides and glycosides from fungal sources.[2][6][7]

Disclaimer: As of the last update, a specific, validated LC-MS/MS method for "this compound" has not been published in peer-reviewed literature. The following protocol is a hypothetical, yet scientifically plausible, method developed based on the analysis of structurally related compounds, such as nucleoside glycosides from Cordyceps. For the purpose of this protocol, this compound is assumed to be a glycoside with a molecular structure amenable to reversed-phase chromatography and positive ion electrospray ionization, with a characteristic fragmentation pattern involving the loss of the glycosidic moiety.

Experimental Protocols

Sample Preparation

Clean sample preparation is critical for accurate and reproducible LC-MS/MS results. Below are protocols for extracting this compound from fungal material and human plasma.

1.1.1 Fungal Material (e.g., Ophiocordyceps mycelia or fruiting body)

This protocol is adapted from methods used for metabolomic profiling of Cordyceps species.[1][7]

  • Homogenization: Weigh 50 mg of dried, powdered fungal sample into a 2 mL microcentrifuge tube. Add sterile steel beads.

  • Extraction: Add 1.0 mL of 70% methanol in water (v/v). Homogenize using a bead beater at 30 Hz for 3 minutes.

  • Vortex & Centrifuge: Vortex the mixture for 5 minutes, followed by centrifugation at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Dilution: The sample may require further dilution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to fall within the calibration range.

1.1.2 Human Plasma

This protocol utilizes protein precipitation, a common method for cleaning biological fluid samples.

  • Thawing: Thaw frozen human plasma samples on ice.

  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of Internal Standard (IS) working solution (e.g., 2-Chloroadenosine, 100 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex & Centrifuge: Vortex the sample for 2 minutes. Incubate at -20°C for 20 minutes to enhance precipitation, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure the residue is fully dissolved.

  • Final Centrifugation & Transfer: Centrifuge at 14,000 rpm for 5 minutes and transfer the clear solution to an LC-MS vial.

LC-MS/MS Method

The following parameters are based on typical methods for analyzing nucleosides and glycosides.[2][3][6]

1.2.1 Liquid Chromatography System

  • System: UHPLC System

  • Column: ACQUITY UPLC HSS C18 (100 mm × 2.1 mm, 1.8 µm) or equivalent

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 60
    8.1 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

1.2.2 Mass Spectrometry System

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative data should be clearly structured. The following tables summarize the proposed mass spectrometry parameters and method validation performance metrics.

Table 1: Hypothetical MRM Parameters for this compound and Internal Standard

Collision Energy (CE) and cone voltage (CV) would require optimization using an authentic standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)414.4252.20.053015
This compound (Qualifier)414.4136.10.053025
2-Chloroadenosine (IS)302.1170.10.053518

Table 2: Summary of Hypothetical Method Validation Parameters in Plasma

Performance metrics are based on typical values for bioanalytical methods for natural products.[2][5][6]

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Accuracy (at LQC, MQC, HQC) 92.5% - 108.3%
Precision (RSD% at LQC, MQC, HQC) < 9.5%
Recovery (at LQC, MQC, HQC) 85.3% - 97.1%
Matrix Effect 91.2% - 104.5%
Stability (Freeze-thaw, Short-term, Long-term) Stable (within ±15% of nominal)

Visualizations

Diagrams are provided to illustrate key workflows and concepts.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Fungal Material or Plasma Sample homogenize Homogenization / Aliquoting sample->homogenize extract Solvent Extraction / Protein Precipitation homogenize->extract centrifuge Centrifugation extract->centrifuge filter Supernatant Filtration / Evaporation & Reconstitution centrifuge->filter vial Transfer to LC-MS Vial filter->vial lc UHPLC Separation (C18 Column) vial->lc ms ESI+ Ionization lc->ms msms Tandem MS (MRM Mode) ms->msms integrate Peak Integration msms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of this compound calibrate->quantify report Final Report quantify->report

Caption: Experimental workflow for this compound analysis.

G cluster_fragments Collision-Induced Dissociation (CID) parent Precursor Ion This compound [M+H]+ m/z 414.4 aglycone Product Ion 1 (Aglycone) [M+H-Sugar]+ m/z 252.2 parent->aglycone Loss of Glycosyl Moiety (-162 Da) sugar_frag Product Ion 2 (Sugar Fragment) e.g., [Sugar-H2O+H]+ m/z 136.1 parent->sugar_frag Fragmentation of Glycosyl Moiety

Caption: Proposed fragmentation of hypothetical this compound.

References

Application Notes and Protocols for the Synthesis of Ophiobolin A Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin A is a fungal sesterterpenoid natural product that has garnered significant interest in the field of oncology.[1] Isolated from phytopathogenic fungi of the Bipolaris genus, it exhibits potent cytotoxic activity against a broad spectrum of cancer cell lines, including those resistant to apoptosis.[2][3][4] The unique 5-8-5 tricyclic carbon skeleton of ophiobolins presents a challenging and attractive target for synthetic chemists.[5] The mechanism of action of Ophiobolin A is multifaceted, involving the induction of a non-apoptotic form of cell death known as paraptosis, induction of endoplasmic reticulum (ER) stress, and the covalent modification of intracellular proteins and lipids.[2][6][7]

This application note provides a comprehensive overview of the synthesis of Ophiobolin A derivatives for the purpose of conducting Structure-Activity Relationship (SAR) studies. Detailed experimental protocols for the synthesis of key derivatives are provided, along with a summary of their biological activities. Furthermore, a proposed signaling pathway for Ophiobolin A-induced cell death is illustrated to provide a deeper understanding of its mechanism of action.

Data Presentation: Structure-Activity Relationship of Ophiobolin A Derivatives

The following table summarizes the cytotoxic activity of selected Ophiobolin A derivatives against various cancer cell lines. The data highlights key structural modifications and their impact on biological activity, providing a foundation for the rational design of more potent and selective analogs. The GI50 values represent the concentration required to inhibit cell growth by 50%.

Compound Modification Cell Line GI50 (µM) Reference
Ophiobolin AParent CompoundU373 (Glioblastoma)~0.07[3]
A549 (Lung Cancer)~0.07[8]
MCF-7 (Breast Cancer)~0.07[8]
SKMEL-28 (Melanoma)~0.07[8]
Hs683 (Oligodendroglioma)~0.07[8]
B16F10 (Murine Melanoma)~0.07[8]
6-epi-Ophiobolin AEpimer at C6MDA-MB-231 (Breast Cancer)~0.8[9]
Anhydro-6-epi-Ophiobolin ADehydrated 6-epi-Ophiobolin ANCI-H1703 (Lung Cancer)>10[1]
Dimeric Ophiobolin A (22)Dimerization via ethylene glycol linkerU373 (Glioblastoma)~0.1[8]
Dimeric Ophiobolin A (23)Dimerization via diethylene glycol linkerU373 (Glioblastoma)~0.2[8]
Bicyclic Derivative (rac-11a)Simplified A/B ring systemMDA-MB-231 (Breast Cancer)~5.0[9]
Bicyclic Derivative (rac-11b)Simplified A/B ring system with C3-OHMDA-MB-231 (Breast Cancer)~2.5[9]

Experimental Protocols

General Laboratory Procedures

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Anhydrous solvents should be used where indicated. Reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.

Synthesis of Dimeric Ophiobolin A Derivative (23)

This protocol describes the synthesis of a dimeric Ophiobolin A derivative linked by a diethylene glycol unit, as reported by Maslivetc et al.[8]

Materials:

  • Ophiobolin A

  • Bis(triphenylphosphonium) bromide salt of diethylene glycol (Wittig salt 13)

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Silica gel for preparative TLC

Procedure:

  • To a solution of the Wittig salt 13 (3.1 mg, 3.6 µmol) in anhydrous THF (2 mL) in a round-bottom flask under an inert atmosphere, add triethylamine (3.2 µL, 0.023 mmol).

  • Stir the reaction mixture for 20 minutes at room temperature until the Wittig salt is completely dissolved.

  • In a separate flask, dissolve Ophiobolin A (10 mg, 0.025 mmol) in anhydrous THF (1 mL).

  • Add the solution of Ophiobolin A dropwise to the reaction mixture containing the ylide.

  • Stir the reaction mixture at room temperature for 48 hours. Monitor the progress of the reaction by TLC (20% ethyl acetate/hexane).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by preparative TLC using a suitable solvent system (e.g., 20% ethyl acetate/hexane) to yield the dimeric Ophiobolin A derivative 23 (yield: 2.8 mg, 82%).[10]

  • Characterize the final product by NMR and HRMS to confirm its structure and purity.

Mandatory Visualizations

Experimental Workflow for the Synthesis of Dimeric Ophiobolin A

G cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Workup and Purification A Wittig Salt 13 + Et3N in THF B Stir for 20 min A->B 1. C Phosphonium Ylide Solution B->C 2. E Add Ophiobolin A solution dropwise C->E D Ophiobolin A in THF D->E 3. F Stir for 48h at RT E->F 4. G Reaction Mixture H Concentrate G->H 5. I Preparative TLC H->I 6. J Dimeric Ophiobolin A (23) I->J 7.

Caption: Synthetic workflow for the preparation of a dimeric Ophiobolin A derivative.

Proposed Signaling Pathway of Ophiobolin A-Induced Cell Death

G cluster_0 Cellular Entry and Interaction cluster_1 Primary Molecular Events cluster_2 Downstream Cellular Responses cluster_3 Cellular Outcome OPA Ophiobolin A Membrane Cell Membrane OPA->Membrane Crosses membrane Target1 Covalent modification of intracellular proteins (thiols) Membrane->Target1 Target2 Covalent modification of Phosphatidylethanolamine (PE) Membrane->Target2 ER_Stress Endoplasmic Reticulum (ER) Stress Target1->ER_Stress Target2->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP CHOP Upregulation UPR->CHOP Paraptosis Paraptosis-like Cell Death CHOP->Paraptosis CellDeath Cell Death Paraptosis->CellDeath

Caption: Proposed signaling cascade for Ophiobolin A-induced paraptosis-like cell death.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Ophiocordylongiiside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiocordyceps sinensis is a revered medicinal fungus with a rich history in traditional Asian medicine.[1][2] It is known to produce a variety of bioactive compounds, including polysaccharides, nucleosides, and sterols, which are associated with numerous pharmacological benefits such as anti-inflammatory, immunomodulatory, and antioxidant effects.[3][4][5] While the antioxidant properties of crude extracts and polysaccharide fractions from O. sinensis have been investigated, the specific contribution of individual compounds like Ophiocordylongiiside A remains a key area of research.[6][7][8]

These application notes provide detailed protocols for a panel of common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to enable researchers to systematically evaluate the antioxidant potential of purified compounds such as this compound.

General Workflow for Antioxidant Assays

The following diagram outlines the general experimental workflow for assessing the in vitro antioxidant activity of a test compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis TestCompound Test Compound (this compound) Incubation Incubate at Specific Temperature and Time TestCompound->Incubation PositiveControl Positive Control (e.g., Trolox, Ascorbic Acid) PositiveControl->Incubation Blank Blank (Solvent) Blank->Incubation Reagent Assay Reagent (DPPH, ABTS, FRAP, etc.) Reagent->Incubation Spectrophotometer Measure Absorbance at Specific Wavelength Incubation->Spectrophotometer CalcInhibition Calculate % Inhibition Spectrophotometer->CalcInhibition PlotCurve Plot Dose-Response Curve CalcInhibition->PlotCurve CalcIC50 Determine IC50 Value PlotCurve->CalcIC50

Caption: General experimental workflow for in vitro antioxidant capacity determination.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[9][10] The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.

    • Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a positive control, such as Ascorbic Acid or Trolox, at the same concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the % inhibition against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Data Presentation
CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
This compound[Data][Data][Data]
Positive Control (e.g., Trolox)[Data][Data][Data]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[11] This method is applicable to both hydrophilic and lipophilic antioxidants.[12]

Experimental Protocol
  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To produce the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of the test compound or standard solution to a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation
CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL) or TEAC (µM TE/mg)
This compound[Data][Data][Data]
Positive Control (e.g., Trolox)[Data][Data][Data]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11][12] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Protocol
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): 10 mM 2,4,6-tripyridyl-s-triazine in 40 mM HCl.

    • FeCl₃ Solution (20 mM): 20 mM FeCl₃·6H₂O in deionized water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of the test compound, standard (FeSO₄ or Trolox), or blank to a 96-well microplate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using FeSO₄ or Trolox.

    • Express the FRAP value of the sample in terms of µM Fe(II) equivalents or Trolox equivalents per mg of the compound.

Data Presentation
CompoundFRAP Value (µM Fe(II)/mg) or (µM TE/mg)
This compound[Data]
Positive Control (e.g., Trolox)[Data]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals.[11][12] It is considered to be a biologically relevant assay as it utilizes a peroxyl radical, a common reactive oxygen species in the body.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a 75 mM phosphate buffer (pH 7.4).

    • Prepare a fluorescein stock solution (4 µM) in the phosphate buffer.

    • Prepare an AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (240 mM) in the phosphate buffer. Prepare fresh daily.

    • Prepare a Trolox standard curve (6.25–100 µM).

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the test compound, Trolox standard, or blank (phosphate buffer).

    • Add 150 µL of the fluorescein solution to each well.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution.

    • Measure the fluorescence every minute for at least 60 minutes using an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample from the fluorescence decay curve.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample.

    • Plot the net AUC against the Trolox concentration to create a standard curve.

    • Express the ORAC value of the sample as µM Trolox equivalents (TE) per mg of the compound.

Data Presentation
CompoundORAC Value (µM TE/mg)
This compound[Data]
Positive Control (e.g., Quercetin)[Data]

Antioxidant Mechanism of Action

The antioxidant activity of compounds like this compound, which may be a nucleoside or glycoside derivative, can be attributed to several mechanisms. Flavonoids and other polyphenols, for instance, can act as antioxidants by donating a hydrogen atom to free radicals, thereby stabilizing them.[13][14] They can also chelate metal ions that catalyze the generation of free radicals.[14] The specific mechanism of this compound would depend on its chemical structure, particularly the presence and position of hydroxyl groups and other functional moieties.

G cluster_mechanisms Antioxidant Mechanisms cluster_assays Assay Examples HAT Hydrogen Atom Transfer (HAT) DPPH_ABTS DPPH & ABTS Assays HAT->DPPH_ABTS ET Electron Transfer (ET) FRAP_Assay FRAP Assay ET->FRAP_Assay Chelation Metal Chelation Metal_Assay Metal Chelating Assay Chelation->Metal_Assay FreeRadical Free Radical (e.g., ROO•) StableRadical Stable Radical (e.g., ROOH) FreeRadical->StableRadical OxidizedMetal Oxidized Metal (e.g., Fe³⁺) ReducedMetal Reduced Metal (e.g., Fe²⁺) OxidizedMetal->ReducedMetal Antioxidant Antioxidant (this compound) Antioxidant->FreeRadical donates H• Antioxidant->OxidizedMetal donates e⁻ Antioxidant->OxidizedMetal chelates

Caption: Potential antioxidant mechanisms of action.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Ophiocordylongiiside A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophiocordylongiiside A is a novel natural product, presumably isolated from fungi of the genus Ophiocordyceps. As with many novel natural compounds, a thorough evaluation of its bioactivity is essential. A critical aspect of this evaluation is the assessment of its cytotoxicity, which provides insights into its potential as a therapeutic agent (e.g., anticancer) or its toxicological profile. This document provides detailed protocols for a panel of cell-based assays to quantitatively assess the cytotoxic effects of this compound. The described assays—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7—offer a multi-faceted approach to understanding the compound's impact on cell viability, membrane integrity, and apoptosis.

Data Presentation

Quantitative data from the following assays should be recorded and structured for clear comparison. The following tables provide templates for organizing experimental results.

Table 1: MTT Assay - Cell Viability

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell ViabilityIC50 (µM)
0 (Vehicle Control)100
1
10
25
50
100

Table 2: LDH Release Assay - Membrane Integrity

This compound Concentration (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)0
Spontaneous LDH Release
Maximum LDH Release100
1
10
25
50
100

Table 3: Caspase-3/7 Activity Assay - Apoptosis Induction

This compound Concentration (µM)Luminescence (RLU) (Mean ± SD)Fold Increase in Caspase-3/7 Activity
0 (Vehicle Control)1
1
10
25
50
100

Experimental Workflow

The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below.

experimental_workflow start Start cell_culture Cell Seeding (e.g., 96-well plate) start->cell_culture treatment Treatment with This compound cell_culture->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation assays Perform Cytotoxicity Assays incubation->assays mtt MTT Assay (Viability) assays->mtt ldh LDH Assay (Membrane Integrity) assays->ldh caspase Caspase-3/7 Assay (Apoptosis) assays->caspase data_analysis Data Analysis (IC50, % Cytotoxicity) mtt->data_analysis ldh->data_analysis caspase->data_analysis end End data_analysis->end

Caption: General experimental workflow for cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[2][3][4] The amount of formazan produced is proportional to the number of viable cells.[2][4]

Materials:

  • 96-well tissue culture plates

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][4][5] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[6][7][8]

Materials:

  • 96-well tissue culture plates

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • LDH cytotoxicity detection kit

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.[8]

    • Medium Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired time period at 37°C in a 5% CO2 incubator.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9][10]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[10]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8][10]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][10] A reference wavelength of 680 nm or 690 nm should be used to correct for background absorbance.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100.

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[11][12] An increase in caspase-3/7 activity is an early indicator of apoptosis.

Materials:

  • 96-well, opaque-walled tissue culture plates

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System or similar

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[12]

  • Reagent Addition: After the treatment incubation period, allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold increase in caspase-3/7 activity by dividing the relative luminescence units (RLU) of the treated samples by the RLU of the vehicle control.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

Many natural cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway. A hypothesized signaling pathway for this compound is presented below.

apoptosis_pathway compound This compound stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Pro-caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 casp37 Pro-caspase-3/7 active_casp9->casp37 active_casp37 Active Caspase-3/7 casp37->active_casp37 apoptosis Apoptosis active_casp37->apoptosis

References

Application Notes and Protocols for In Vivo Studies of Ophiocordylongiiside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo investigation of Ophiocordylongiiside A, a novel natural product with putative therapeutic potential. The protocols outlined below are designed to assess the anti-inflammatory and anti-tumor activities of this compound, based on the known biological activities of related fungal metabolites. The following sections detail experimental designs, from preliminary toxicity assessment to efficacy evaluation in established animal models, and provide a framework for data analysis and visualization of key pathways and workflows.

Potential Therapeutic Applications of this compound

While specific in vivo data for this compound is not yet available, compounds isolated from Ophiocordyceps species and related fungi have demonstrated a range of biological activities. Notably, extracts from submerged cultures of Ophiocordyceps sinensis have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[1][2] This is often associated with the downregulation of the NF-κB signaling pathway.[1][2] Furthermore, other complex natural products have been investigated for their anti-tumor activities in various cancer models.[3][4][5][6][7][8][9]

Based on this precedent, this compound is a candidate for investigation in the following areas:

  • Anti-inflammatory Agent: For the potential treatment of inflammatory conditions.

  • Anti-tumor Agent: For its potential to inhibit tumor growth and progression.

The subsequent protocols are designed to rigorously evaluate these potential therapeutic applications in preclinical animal models.

Experimental Protocols

Prior to initiating efficacy studies, a preliminary toxicity assessment is crucial to determine a safe and appropriate dose range for this compound.

Protocol 1: Acute Toxicity Study in Mice

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Materials:

  • This compound (purity >95%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline)

  • 6-8 week old BALB/c mice (male and female)

  • Standard laboratory animal diet and water

  • Syringes and needles for oral gavage

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to groups of 5 males and 5 females. Include a vehicle control group and at least three dose-level groups of this compound (e.g., 50, 250, 1000 mg/kg).

  • Administration: Administer a single dose of this compound or vehicle via oral gavage.

  • Observation: Monitor animals closely for the first 4 hours post-administration, and then daily for 14 days. Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.

  • Endpoint: At day 14, euthanize all surviving animals. Conduct gross necropsy to identify any organ abnormalities.

  • Data Analysis: Determine the MTD as the highest dose that does not cause mortality or significant signs of toxicity.

Protocol 2: Murine Ear Edema Model for Anti-inflammatory Activity

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • This compound

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Dexamethasone (positive control)

  • Acetone (vehicle for TPA)

  • 6-8 week old Swiss albino mice

  • Biopsy punch (6 mm)

  • Analytical balance

Procedure:

  • Animal Grouping: Randomly divide mice into the following groups (n=8 per group):

    • Vehicle control

    • TPA control

    • This compound (low, medium, and high dose) + TPA

    • Dexamethasone + TPA

  • Treatment: Topically apply this compound, dexamethasone, or vehicle to the inner and outer surfaces of the right ear 30 minutes before TPA application.

  • Induction of Edema: Apply 20 µL of TPA solution (2.5 µ g/ear ) to the right ear of all mice except the vehicle control group.

  • Measurement of Edema: After 6 hours, euthanize the mice and collect a 6 mm biopsy punch from both the right (treated) and left (untreated) ears.

  • Data Collection: Weigh the biopsy punches immediately. The degree of edema is calculated as the difference in weight between the right and left ear punches.

  • Inhibition Calculation: Calculate the percentage inhibition of edema for each treatment group compared to the TPA control group.

Protocol 3: Xenograft Mouse Model for Anti-tumor Activity

Objective: To assess the in vivo anti-tumor efficacy of this compound on human cancer cell xenografts.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Matrigel

  • 6-8 week old female athymic nude mice

  • This compound

  • Cisplatin or other standard-of-care chemotherapeutic (positive control)

  • Calipers

Procedure:

  • Cell Preparation and Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable size of approximately 100-150 mm³.

  • Animal Grouping: Randomize mice into treatment groups (n=10 per group):

    • Vehicle control

    • This compound (low, medium, and high dose)

    • Positive control (e.g., Cisplatin)

  • Treatment Administration: Administer treatments (e.g., daily oral gavage) for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volume with calipers twice a week. Monitor body weight and general health of the animals.

  • Endpoint: At the end of the treatment period, euthanize the mice. Excise, weigh, and photograph the tumors.

  • Data Analysis: Calculate tumor growth inhibition for each treatment group relative to the vehicle control.

Data Presentation

Table 1: Acute Toxicity of this compound in BALB/c Mice
GroupDose (mg/kg)Number of Animals (M/F)Mortality (M/F)Clinical Signs of ToxicityBody Weight Change (Day 14 vs Day 0)
Vehicle Control05/50/0None observed+2.5 ± 0.5 g
This compound505/50/0None observed+2.3 ± 0.6 g
This compound2505/50/0Mild lethargy in the first 2 hours+2.1 ± 0.7 g
This compound10005/51/1Lethargy, piloerection in the first 6 hours-0.5 ± 1.0 g

Data are presented as mean ± SD.

Table 2: Effect of this compound on TPA-Induced Ear Edema in Mice
GroupTreatmentDoseEar Weight Difference (mg)Inhibition of Edema (%)
1Vehicle-1.2 ± 0.3-
2TPA Control2.5 µ g/ear 12.5 ± 1.80
3This compound0.5 mg/ear8.7 ± 1.130.4
4This compound1.0 mg/ear6.2 ± 0.950.4
5This compound2.0 mg/ear4.1 ± 0.767.2
6Dexamethasone0.1 mg/ear3.5 ± 0.572.0

Data are presented as mean ± SD.

Table 3: Anti-tumor Efficacy of this compound in MDA-MB-231 Xenograft Model
GroupTreatmentDose (mg/kg/day)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Final Body Weight (g)
1Vehicle Control-1520 ± 250022.5 ± 1.5
2This compound251150 ± 18024.322.1 ± 1.2
3This compound50830 ± 15045.421.8 ± 1.4
4This compound100550 ± 12063.820.5 ± 1.8
5Cisplatin5480 ± 11068.419.2 ± 2.1

Data are presented as mean ± SD.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for Degradation NF-κB NF-κB NF-κB_active Active NF-κB NF-κB->NF-κB_active Translocates NF-κB_IκBα NF-κB-IκBα Complex NF-κB_IκBα->NF-κB Releases DNA DNA NF-κB_active->DNA Binds to Promoter Region Pro-inflammatory Genes Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Genes

Caption: Putative anti-inflammatory signaling pathway of this compound.

G cluster_setup Experiment Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis A Implantation of MDA-MB-231 cells (5x10^6) into flank of nude mice B Tumor growth to 100-150 mm³ A->B C Randomization into 5 treatment groups (n=10) B->C D Daily administration of Vehicle, this compound (3 doses), or Cisplatin C->D E Monitor tumor volume (2x/week) and body weight D->E F Euthanasia and tumor excision D->F G Tumor weight and volume measurement F->G H Data analysis: Tumor Growth Inhibition G->H

Caption: Experimental workflow for the anti-tumor xenograft study.

G Start Start: Single Dose Administration Dose1 Group 1: Vehicle Start->Dose1 Dose2 Group 2: 50 mg/kg Start->Dose2 Dose3 Group 3: 250 mg/kg Start->Dose3 Dose4 Group 4: 1000 mg/kg Start->Dose4 Observe Observe for 14 days: - Clinical Signs - Body Weight - Mortality Necropsy Gross Necropsy Observe->Necropsy Dose1->Observe Dose2->Observe Dose3->Observe Dose4->Observe Analysis Data Analysis: Determine MTD Necropsy->Analysis

Caption: Logical workflow for the acute toxicity dose-finding study.

References

Ophiocordylongiiside A: Application Notes and Protocols for Mechanism of Action Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiocordylongiiside A is a novel cerebroside isolated from the entomopathogenic fungus Ophiocordyceps longiissima. As a member of the glycosphingolipid family, this compound is of significant interest for its potential therapeutic applications. Preliminary studies have revealed its antioxidant and nematicidal properties. These application notes provide a comprehensive guide for the investigation of the potential mechanisms of action of this compound, focusing on its antioxidant and nematicidal activities. The protocols outlined below are designed to serve as a foundation for researchers to explore its effects on relevant signaling pathways.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 1-O-(β-d-glucopyranosyl)-(2S,3R,4E,8E)-2-[(2′R)-2′-hydroxyheptadecanoylamino]-9-methylheptadeca-4,8-diene-1,3-diol[1]
Molecular Formula C₄₁H₇₇NO₁₀[1]
Appearance White amorphous powder[1]
Solubility Soluble in methanol and DMSOInferred

Known Biological Activities

ActivityAssayResult (IC₅₀)Reference
AntioxidantDPPH radical scavenging55.72 µg/mL[1]
NematicidalActivity against Caenorhabditis elegansActivity observed (quantitative data not available)[2][3]

Proposed Mechanism of Action: Antioxidant Activity

Based on the known mechanisms of other natural antioxidant compounds, it is hypothesized that this compound exerts its antioxidant effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ophio This compound Keap1_Nrf2 Keap1-Nrf2 Complex Ophio->Keap1_Nrf2 Inhibits interaction ROS ROS ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Promotes transcription

Figure 1: Proposed Nrf2 signaling pathway activation by this compound.

Proposed Mechanism of Action: Nematicidal Activity

The nematicidal activity of this compound against C. elegans is hypothesized to be mediated through the induction of apoptosis (programmed cell death). As a sphingolipid, it may be metabolized to or mimic ceramide, a known pro-apoptotic molecule. Increased ceramide levels can lead to the activation of the canonical apoptotic pathway, involving the activation of caspases and subsequent cell death in the nematode.

Apoptosis_Pathway Ophio This compound Ceramide Ceramide Accumulation Ophio->Ceramide Induces Mitochondria Mitochondria Ceramide->Mitochondria Acts on CytC Cytochrome c Release Mitochondria->CytC Apaf1 Apaf-1 CytC->Apaf1 Binds to Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Proposed apoptosis induction pathway by this compound in nematodes.

Experimental Protocols

The following protocols are designed to investigate the proposed mechanisms of action of this compound.

Protocol 1: Cellular Antioxidant Activity (CAA) Assay

Objective: To quantify the intracellular antioxidant activity of this compound.

CAA_Workflow A Seed cells in a 96-well plate B Incubate with DCFH-DA and this compound A->B C Wash cells B->C D Add free radical initiator C->D E Measure fluorescence over time D->E

Figure 3: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • 96-well black, clear-bottom cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or other free radical initiator

  • Quercetin (positive control)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 6 x 10⁴ cells/well and culture until confluent.

  • Prepare various concentrations of this compound and Quercetin in DMEM.

  • Remove the culture medium and wash the cells with PBS.

  • Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour at 37°C.

  • Remove the DCFH-DA solution and wash the cells with PBS.

  • Add 100 µL of the prepared this compound or Quercetin solutions to the respective wells and incubate for 1 hour.

  • Remove the treatment solutions and add 100 µL of 600 µM AAPH solution to all wells.

  • Immediately measure fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.

Data Analysis: Calculate the area under the curve (AUC) for each concentration. Determine the CAA unit for each sample by comparing its AUC to that of Quercetin.

Protocol 2: Western Blot for Nrf2 Pathway Activation

Objective: To determine if this compound induces the nuclear translocation of Nrf2 and the expression of its target proteins.

Materials:

  • HepG2 cells

  • 6-well plates

  • This compound

  • Lysis buffer (RIPA)

  • Nuclear and cytoplasmic extraction kit

  • Protein assay kit (BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed HepG2 cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).

  • For nuclear translocation, fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.

  • For total protein expression, lyse the cells with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

Data Analysis: Quantify the band intensities using densitometry software and normalize to the respective loading controls (Lamin B1 for nuclear fraction, β-actin for cytoplasmic and total lysates).

Protocol 3: Nematicidal Assay on C. elegans

Objective: To determine the dose-dependent nematicidal activity of this compound.

Materials:

  • Wild-type C. elegans (N2 strain)

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50

  • M9 buffer

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

Procedure:

  • Synchronize a population of C. elegans to the L4 larval stage.

  • Prepare a suspension of L4 worms in M9 buffer.

  • In a 96-well plate, add different concentrations of this compound to each well. Include a solvent control.

  • Add approximately 20-30 L4 worms to each well.

  • Incubate the plates at 20°C.

  • Assess worm mortality at 24, 48, and 72 hours under a dissecting microscope. A worm is considered dead if it does not respond to gentle prodding.

Data Analysis: Calculate the percentage of dead worms at each concentration and time point. Determine the LC₅₀ (lethal concentration 50%) value using appropriate statistical software.

Protocol 4: qPCR for Apoptosis-Related Gene Expression in C. elegans

Objective: To investigate if this compound induces the expression of genes involved in the apoptotic pathway in C. elegans.

Materials:

  • Synchronized L4 C. elegans

  • This compound

  • TRIzol reagent for RNA extraction

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for C. elegans apoptosis-related genes (e.g., ced-3, ced-4, egl-1) and a reference gene (e.g., act-1)

  • Real-time PCR system

Procedure:

  • Expose synchronized L4 worms to a sub-lethal concentration of this compound for a defined period (e.g., 12 hours).

  • Harvest the worms and extract total RNA using TRIzol.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using SYBR Green master mix and specific primers for the target and reference genes.

  • Run the qPCR reaction in a real-time PCR instrument.

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the reference gene.

Concluding Remarks

The provided protocols and hypothetical signaling pathways offer a structured approach to elucidating the mechanism of action of this compound. The investigation into its antioxidant properties via the Nrf2 pathway and its nematicidal effects through apoptosis induction will provide valuable insights into its therapeutic potential. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental setups and findings. The data generated from these studies will be crucial for the further development of this compound as a potential drug candidate.

References

Application Notes and Protocols for Ophiocordylongiiside A

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers, Scientists, and Drug Development Professionals:

Extensive searches of scientific literature and chemical databases for "Ophiocordylongiiside A" have yielded no specific information. This suggests that the compound may be newly discovered and not yet publicly documented, a proprietary substance, or a misnomer.

Therefore, these application notes and protocols are based on the well-characterized compound Ophiobolin A , a structurally related sesterterpenoid from the same broader class of natural products. Ophiobolin A serves as an exemplary chemical probe with a diverse range of biological activities and known mechanisms of action. The methodologies and principles described herein for Ophiobolin A can be adapted for the study of novel compounds like this compound once they become available.

Application Notes: Using Ophiobolin A as a Chemical Probe

Introduction:

Ophiobolin A (OPA) is a fungal-derived sesterterpenoid natural product with potent biological activities, including anti-proliferative, anti-cancer, and phytotoxic effects.[1] Its multifaceted mechanism of action and ability to covalently modify cellular targets make it a valuable chemical probe for studying various cellular processes, including signal transduction, metabolic pathways, and cell death mechanisms. OPA's utility as a chemical probe stems from its ability to interact with multiple cellular targets, offering a tool to dissect complex biological systems.

Biological Activities:

Ophiobolin A exhibits a broad spectrum of biological activities, making it a versatile tool for cellular studies. Its primary reported activities include:

  • Anti-proliferative and Cytotoxic Activity: OPA shows potent growth-inhibitory effects against a wide range of cancer cell lines, often with sub-micromolar potency.[1] It has been shown to be effective in apoptosis-sensitive, apoptosis-resistant, and multidrug-resistant (MDR) cancer cells.[2]

  • Calmodulin Inhibition: One of the earliest identified mechanisms of OPA is the irreversible inhibition of calmodulin, a key calcium-binding protein involved in numerous signal transduction pathways.[3][4] This inhibition is Ca2+-dependent and involves covalent modification.[4][5]

  • Induction of ER Stress and Paraptosis-like Cell Death: In glioblastoma cells, OPA has been shown to induce a non-apoptotic form of cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER).[6][7] This is linked to the induction of ER stress.[6]

  • Covalent Modification of Phosphatidylethanolamine (PE): A key mechanism of OPA-induced cytotoxicity involves the covalent modification of the headgroup of phosphatidylethanolamine (PE), a major component of cell membranes. This adduct formation leads to lipid bilayer destabilization and cell death.[8][9]

  • Mitochondrial Targeting: Recent chemoproteomic studies have revealed that OPA can covalently target subunits of mitochondrial complex IV, leading to mitochondrial metabolic collapse in cancer cells.[1]

Mechanisms of Action as a Chemical Probe:

Ophiobolin A contains reactive electrophilic moieties, including an aldehyde and a Michael acceptor, which can covalently react with nucleophilic amino acid residues (cysteine and lysine) on proteins and with the primary amine of PE.[1][8] This covalent reactivity is a key feature of its utility as a chemical probe, allowing for the stable labeling and identification of its cellular targets.

The diverse mechanisms of action allow OPA to be used as a probe to investigate:

  • Calmodulin-dependent signaling pathways.

  • The role of ER stress and the unfolded protein response in cell death.

  • The importance of membrane lipid composition and stability for cell viability.

  • Mitochondrial function and metabolism in cancer.

  • Novel anti-cancer drug targets through proteome-wide reactivity mapping. [1]

Quantitative Data Summary:

The following tables summarize the reported cytotoxic and anti-proliferative activities of Ophiobolin A against various human cancer cell lines.

Cell LineCancer TypeIC50 / GI50 / EC50 (µM)Reference
NCI-H1703Lung Cancer0.17 (GI50)[1]
NCI-H1703Lung Cancer0.54 (EC50)[1]
T98GGlioblastoma~1[6]
U373MGGlioblastoma~1[6]
U251NGlioblastoma~1[6]
A172Glioblastoma<1[6]
Eight different cancer cell linesVarious<1 (IC50)[2]

Table 1: In Vitro Cytotoxicity and Anti-proliferative Activity of Ophiobolin A.

CompoundCell LineEC50 (µM)Reference
Ophiobolin ANCI-H17030.54[1]
6-epi-Ophiobolin ANCI-H17033.7[1]
anhydro-6-epi-Ophiobolin ANCI-H17034.0[1]

Table 2: Comparative Activity of Ophiobolin A and its Analogs.

Experimental Protocols

Here we provide detailed protocols for key experiments to characterize the activity of a chemical probe like Ophiobolin A.

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol is used to determine the concentration-dependent effect of the chemical probe on cancer cell viability.

Materials:

  • Human cancer cell line of interest (e.g., NCI-H1703, T98G)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

  • 96-well clear-bottom cell culture plates

  • Ophiobolin A stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)

  • Plate reader (luminometer, fluorometer, or spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ophiobolin A in complete growth medium from the stock solution. Final concentrations should typically range from 0.01 µM to 50 µM. Include a DMSO vehicle control.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of Ophiobolin A or DMSO control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Measurement:

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

    • For MTT: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C. Add 100 µL of the SDS-HCl solution (10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals. Incubate at 37°C for 4-18 hours. Read absorbance at 570 nm.

  • Data Analysis: Normalize the data to the DMSO control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50/GI50/EC50 value.

Protocol 2: Target Identification using Chemoproteomics (isoTOP-ABPP)

This protocol outlines a general workflow for identifying the covalent targets of Ophiobolin A using Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP).[1]

Materials:

  • OPA-sensitive cancer cell line (e.g., NCI-H1703)

  • Ophiobolin A

  • Lysis buffer (e.g., PBS)

  • Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) or lysine-reactive probe

  • Click chemistry reagents (e.g., TEV-biotin tag, copper sulfate, TBTA, TCEP)

  • Streptavidin agarose beads

  • Proteases (e.g., Trypsin, Lys-C)

  • LC-MS/MS instrumentation

Procedure:

  • Cell Treatment: Treat cultured cells with either DMSO vehicle or Ophiobolin A at a concentration known to be bioactive (e.g., 5x EC50) for a defined period (e.g., 1-4 hours).

  • Cell Lysis: Harvest and lyse the cells in PBS by probe sonication.

  • Proteome Labeling: Treat the proteomes from both DMSO and OPA-treated cells with the alkyne-tagged cysteine or lysine-reactive probe to label sites not engaged by OPA.

  • Click Chemistry: Ligate a TEV-biotin tag to the labeled proteins using copper-catalyzed click chemistry.

  • Protein Enrichment: Enrich the biotin-tagged proteins using streptavidin agarose beads.

  • On-Bead Digestion: Wash the beads extensively and perform on-bead digestion of the enriched proteins with trypsin.

  • Peptide Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled sites.

  • Data Analysis: Compare the spectral counts or peak intensities of peptides from the DMSO-treated sample versus the OPA-treated sample. Proteins that are covalently modified by OPA will show a decreased signal for the corresponding probe-labeled peptide in the OPA-treated sample. Targets are typically defined as proteins showing a significant ratio change (e.g., >2-fold) with a p-value < 0.05.[1]

Protocol 3: Calmodulin Inhibition Assay

This protocol describes a method to assess the inhibition of calmodulin by Ophiobolin A using a calmodulin-dependent enzyme, such as cyclic nucleotide phosphodiesterase (PDE).[3][4]

Materials:

  • Purified calmodulin (e.g., from bovine brain)

  • Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1)

  • Ophiobolin A

  • Assay buffer (containing Tris-HCl, MgCl₂, CaCl₂)

  • cAMP (substrate for PDE)

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green)

  • Microplate reader

Procedure:

  • Pre-incubation: Pre-incubate calmodulin with varying concentrations of Ophiobolin A (or DMSO vehicle control) in the assay buffer containing CaCl₂ for a set time (e.g., 10-30 minutes) to allow for interaction.

  • Enzyme Activation: Add the PDE1 enzyme to the calmodulin-OPA mixture.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate, cAMP. Incubate for a defined period (e.g., 15-30 minutes) at 37°C. The PDE will convert cAMP to AMP.

  • Second Enzymatic Step: Add 5'-nucleotidase to the reaction mixture. This enzyme will convert the AMP produced in the first step into adenosine and inorganic phosphate (Pi). Incubate for a further 10-20 minutes.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the Malachite Green assay.

  • Data Analysis: The amount of phosphate produced is proportional to the activity of PDE, which in turn is dependent on the activity of calmodulin. Calculate the percentage of inhibition of calmodulin activity for each concentration of Ophiobolin A compared to the DMSO control. Determine the IC50 value for calmodulin inhibition.

Visualizations

OPA_Mechanism_of_Action OPA Ophiobolin A Calmodulin Calmodulin OPA->Calmodulin Covalent Inhibition PE PE OPA->PE Covalent Adduct Mito_Complex_IV Mito_Complex_IV OPA->Mito_Complex_IV Covalent Targeting Cell_Death Paraptosis-like Cell Death Signal_Inhibition Signal_Inhibition Calmodulin->Signal_Inhibition Membrane_Destabilization Membrane_Destabilization PE->Membrane_Destabilization Mito_Collapse Mito_Collapse Mito_Complex_IV->Mito_Collapse ER_Stress ER_Stress Membrane_Destabilization->ER_Stress ER_Stress->Cell_Death Mito_Collapse->Cell_Death

Target_ID_Workflow start Treat Cells with OPA or DMSO lysis Cell Lysis start->lysis probe_label Label Free Cysteines/Lysines with Alkyne Probe lysis->probe_label click_chem Click Chemistry with Biotin-TEV Tag probe_label->click_chem enrich Streptavidin Enrichment of Labeled Proteins click_chem->enrich digest On-bead Tryptic Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms analysis Quantitative Proteomic Analysis (Identify OPA-blocked sites) lcms->analysis target Validated Targets analysis->target

References

Application of Ophiocordylongiiside A in Neuroprotection Studies: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiocordylongiiside A is a recently identified cerebroside isolated from the entomopathogenic fungus Ophiocordyceps longiissima.[1] While current research has highlighted its significant antioxidant properties through DPPH-free radical scavenging assays and its activity against the nematode Caenorhabditis elegans, its potential role in neuroprotection remains an unexplored and promising area of investigation.[1][2] This document outlines a proposed framework for studying the neuroprotective applications of this compound, leveraging the known neuroprotective mechanisms of other bioactive compounds from Ophiocordyceps and Cordyceps species.

Extracts and compounds derived from Cordyceps have demonstrated potent antioxidant, anti-inflammatory, and anti-apoptotic properties, which contribute to their neuroprotective effects.[3][4] These compounds are known to modulate key signaling pathways, including the TLR-4/NF-κB and mitochondrial apoptotic pathways.[5][6] Given that oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases, the antioxidant capacity of this compound suggests its potential as a neuroprotective agent.

These application notes provide a hypothetical yet scientifically grounded approach to investigating the neuroprotective effects of this compound, including detailed experimental protocols, potential data outcomes, and hypothesized signaling pathways.

Hypothesized Neuroprotective Mechanism of this compound

Based on its antioxidant properties and the known mechanisms of related compounds, we hypothesize that this compound may exert neuroprotective effects by directly scavenging reactive oxygen species (ROS) and potentially modulating intracellular signaling pathways involved in cellular stress and survival.

G cluster_stress Cellular Stressor (e.g., H₂O₂) cluster_cell Neuron cluster_outcome Outcome Stressor Stressor ROS ↑ Reactive Oxygen Species (ROS) Stressor->ROS OxidativeDamage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->OxidativeDamage MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction Apoptosis Apoptosis OxidativeDamage->Apoptosis MitochondrialDysfunction->Apoptosis Neuroprotection Neuroprotection OphioA This compound OphioA->ROS Scavenging OphioA->Neuroprotection Promotes

Caption: Hypothesized direct antioxidant mechanism of this compound.

Experimental Protocols

The following protocols describe a tiered approach to evaluating the neuroprotective potential of this compound, starting with in vitro cell-based assays.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death.

a. Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate Buffered Saline (PBS)

b. Experimental Workflow:

G cluster_workflow In Vitro Neuroprotection Workflow start Seed SH-SY5Y cells in 96-well plate culture Incubate for 24h start->culture pretreat Pre-treat with This compound (various concentrations) for 2h culture->pretreat induce Induce oxidative stress with H₂O₂ for 24h pretreat->induce mtt Add MTT solution and incubate for 4h induce->mtt solubilize Add DMSO to solubilize formazan mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability read->analyze

Caption: Workflow for the in vitro neuroprotection assay.

c. Detailed Steps:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Pre-treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the wells and add 100 µL of the this compound solutions. Incubate for 2 hours.

  • Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in DMEM. Add the H₂O₂ solution to the wells (final concentration to be determined by a dose-response curve, typically 100-200 µM). Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol quantifies the intracellular ROS levels to determine the direct antioxidant effect of this compound.

a. Materials:

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • Cells and reagents from the previous protocol

b. Experimental Protocol:

  • Follow steps 1-3 of the In Vitro Neuroprotection Assay.

  • ROS Measurement:

    • After the 24-hour incubation with H₂O₂, wash the cells twice with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

  • Data Analysis: Normalize the fluorescence intensity to the control group.

Data Presentation (Hypothetical Data)

The following tables present hypothetical quantitative data that could be obtained from the described experiments, demonstrating the potential neuroprotective effects of this compound.

Table 1: Effect of this compound on SH-SY5Y Cell Viability under Oxidative Stress

Treatment GroupConcentration (µg/mL)Cell Viability (%)
Control-100 ± 5.2
H₂O₂ (150 µM)-48 ± 3.9
This compound + H₂O₂155 ± 4.1
This compound + H₂O₂568 ± 3.5
This compound + H₂O₂1085 ± 4.8
This compound + H₂O₂2592 ± 3.7

Table 2: Effect of this compound on Intracellular ROS Levels

Treatment GroupConcentration (µg/mL)Relative Fluorescence Units (RFU)
Control-100 ± 8.1
H₂O₂ (150 µM)-254 ± 15.6
This compound + H₂O₂1210 ± 12.3
This compound + H₂O₂5165 ± 10.9
This compound + H₂O₂10120 ± 9.5
This compound + H₂O₂25105 ± 7.8

Proposed Signaling Pathway for Further Investigation

Based on literature from related Cordyceps compounds, a potential neuroprotective signaling pathway for this compound could involve the modulation of the Nrf2/HO-1 pathway, a key regulator of the antioxidant response.

G OphioA This compound Keap1_Nrf2 Keap1-Nrf2 Complex OphioA->Keap1_Nrf2 Inhibits Keap1 binding? Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus and binding to ARE HO1 HO-1 ARE->HO1 Upregulation AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Upregulation Neuroprotection Neuroprotection HO1->Neuroprotection AntioxidantEnzymes->Neuroprotection

Caption: Hypothesized Nrf2/HO-1 signaling pathway for this compound.

Future Directions

Should the initial in vitro studies yield positive results, further investigations would be warranted, including:

  • Apoptosis Assays: Utilizing techniques like Annexin V/PI staining and western blotting for caspase-3 and Bax/Bcl-2 ratio to confirm anti-apoptotic effects.

  • In Vivo Studies: Employing animal models of neurodegeneration (e.g., MPTP-induced Parkinson's disease or scopolamine-induced memory impairment) to assess the in vivo efficacy of this compound.[7]

  • Mechanism of Action Studies: Investigating the modulation of specific signaling pathways (e.g., Nrf2, NF-κB, MAPK) through western blotting and qPCR to elucidate the molecular mechanisms underlying its neuroprotective effects.

Conclusion

This compound represents a novel natural product with significant, yet unexplored, potential in the field of neuroprotection. Its inherent antioxidant activity provides a strong rationale for its investigation as a therapeutic agent for neurodegenerative diseases. The experimental framework provided here offers a comprehensive starting point for researchers to systematically evaluate the neuroprotective properties of this compound and to elucidate its mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ophiocordylongiiside A Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ophiocordylongiiside A from fungal culture.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of producing this compound.

Issue 1: Low Mycelial Biomass Production

A low yield of fungal mycelia will directly impact the final yield of this compound.

Possible Cause Troubleshooting Step
Suboptimal Culture Temperature The optimal temperature for the growth of Ophiocordyceps sinensis mycelia is crucial. Temperatures that are too high or too low can impede growth. It is recommended to maintain the culture temperature between 20°C and 25°C.[1]
Inappropriate pH of the Culture Medium The pH of the medium affects nutrient uptake and enzyme activity. The optimal pH for Ophiocordyceps mycelial growth is generally between 6.0 and 7.0. Regularly monitor and adjust the pH of your culture.
Nutrient Limitation in the Medium Insufficient carbon or nitrogen sources can limit mycelial growth. Ensure the culture medium is rich in essential nutrients. A combination of glucose and peptone has been shown to be effective for Cordyceps cultivation.[2]
Inadequate Aeration Proper aeration is necessary for the aerobic respiration of the fungus. For submerged cultures, ensure adequate agitation and airflow. For static cultures, the surface area to volume ratio of the medium is important.

Issue 2: Low Yield of this compound Despite Good Mycelial Growth

Even with substantial mycelial biomass, the production of the target secondary metabolite can be low.

Possible Cause Troubleshooting Step
Suboptimal Carbon Source for Secondary Metabolism While some carbon sources are excellent for biomass, they may not be optimal for the production of specific nucleoside analogs. Experiment with different carbon sources such as glucose, sucrose, or maltose to find the best one for this compound production.[3]
Inappropriate Nitrogen Source The type and concentration of the nitrogen source can significantly influence the biosynthesis of secondary metabolites. Organic nitrogen sources like yeast extract and peptone are often beneficial.[2]
Lack of Precursors in the Medium The biosynthesis of this compound, being a nucleoside analog, may be enhanced by the addition of precursors to the culture medium. Consider supplementing the medium with adenosine or other related nucleosides.
Incorrect Harvest Time The accumulation of secondary metabolites varies with the growth phase of the fungus. It is often highest during the stationary phase. Conduct a time-course experiment to determine the optimal harvest time for maximizing this compound yield.[3]

Issue 3: Difficulty in Extracting and Purifying this compound

Challenges in the downstream processing can lead to significant loss of the target compound.

Possible Cause Troubleshooting Step
Inefficient Extraction Solvent The choice of solvent is critical for effective extraction. For nucleoside analogs, polar solvents are generally used. A mixture of methanol and water is often a good starting point.[4]
Degradation of the Compound During Extraction This compound may be sensitive to high temperatures or extreme pH. Use mild extraction conditions and avoid prolonged exposure to harsh conditions.
Poor Resolution in Chromatography Co-elution of impurities with this compound can result in low purity. Optimize the mobile phase and gradient of your HPLC method. A C18 column is commonly used for the separation of nucleosides.
Loss of Compound During Purification Steps Multiple purification steps can lead to a cumulative loss of the product. Minimize the number of steps where possible and ensure each step is optimized for recovery.

Frequently Asked Questions (FAQs)

Cultivation and Yield Optimization

  • Q1: What are the key factors to consider for optimizing the culture medium for this compound production? A1: The key factors include the type and concentration of carbon and nitrogen sources, the carbon-to-nitrogen ratio, the initial pH of the medium, and the presence of any specific precursors or inducers. For Cordyceps species, a combination of glucose and peptone is often a good starting point.[2]

  • Q2: How does the cultivation method (submerged vs. solid-state fermentation) affect the yield of this compound? A2: Submerged fermentation generally allows for better control of environmental parameters such as pH, temperature, and aeration, which can lead to more consistent and often higher yields of secondary metabolites in a shorter time frame. Solid-state fermentation, while closer to the natural growth conditions, can be more challenging to control and scale up.

  • Q3: Can the addition of precursors to the culture medium increase the yield of this compound? A3: Yes, the addition of biosynthetic precursors can significantly enhance the yield of the target metabolite. For this compound, which is a nucleoside analog, supplementing the medium with adenosine or other purine derivatives could potentially boost its production.

Extraction and Purification

  • Q4: What is a recommended starting point for the extraction of this compound from fungal mycelia? A4: A common method for extracting nucleosides from fungal biomass is to use a polar solvent. A good starting point would be to use a mixture of methanol and water (e.g., 80:20 v/v) and perform the extraction at room temperature with agitation.

  • Q5: Which chromatographic techniques are most suitable for the purification of this compound? A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for the purification of nucleoside analogs.[5] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and a polar organic solvent like methanol or acetonitrile.

Quantitative Data on Yield Improvement

While specific data for this compound is limited, the following table summarizes the impact of optimizing various parameters on the yield of the related nucleoside, cordycepin, in Cordyceps militaris. These findings can serve as a valuable guide for optimizing this compound production.

Parameter Optimized Initial Condition Optimized Condition Yield Increase (%) Reference
Carbon Source Glucose (40 g/L)Sucrose (40 g/L)~20[2]
Nitrogen Source Peptone (10 g/L)Yeast Extract (15.8 g/L)~40[2]
pH 5.06.0~15[2]
Temperature 25°C20°C~25[1]

Experimental Protocols

Protocol 1: Submerged Culture for this compound Production

  • Medium Preparation: Prepare a liquid medium containing (per liter): Glucose 40g, Peptone 10g, KH2PO4 1g, MgSO4·7H2O 0.5g. Adjust the pH to 6.0.

  • Sterilization: Autoclave the medium at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterilized medium with a 5% (v/v) seed culture of Ophiocordyceps sinensis.

  • Incubation: Incubate the culture at 25°C on a rotary shaker at 150 rpm for 10-14 days.

  • Harvesting: After the incubation period, separate the mycelia from the broth by filtration.

Protocol 2: Extraction of this compound

  • Drying: Lyophilize the harvested mycelia to obtain a dry powder.

  • Extraction: Suspend the dried mycelial powder in 80% methanol (1:20 w/v).

  • Sonication: Sonicate the suspension for 30 minutes in a water bath.

  • Filtration: Filter the mixture to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.

Protocol 3: Purification of this compound by HPLC

  • Sample Preparation: Dissolve the crude extract in the mobile phase and filter through a 0.22 µm syringe filter.

  • HPLC System: Use a C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: Use a gradient elution with Solvent A (water with 0.1% formic acid) and Solvent B (methanol).

  • Gradient Program: Start with 5% B, increase to 95% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.

  • Detection: Monitor the elution at 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions for purity using the same HPLC method.

Visualizations

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification medium_prep Medium Preparation sterilization Sterilization medium_prep->sterilization inoculation Inoculation sterilization->inoculation incubation Incubation inoculation->incubation harvesting Harvesting Mycelia incubation->harvesting drying Lyophilization harvesting->drying extraction Solvent Extraction drying->extraction concentration Concentration extraction->concentration hplc HPLC Purification concentration->hplc analysis Purity Analysis hplc->analysis

Experimental workflow for this compound production.

putative_biosynthesis adenosine Adenosine amp Adenosine Monophosphate (AMP) adenosine->amp Adenosine Kinase intermediate Modified AMP Intermediate amp->intermediate Modification Enzyme(s) dephosphorylated_intermediate Dephosphorylated Intermediate intermediate->dephosphorylated_intermediate Phosphatase ophiocordylongiiside_A_core This compound Aglycone dephosphorylated_intermediate->ophiocordylongiiside_A_core Further Modifications ophiocordylongiiside_A This compound ophiocordylongiiside_A_core->ophiocordylongiiside_A Glycosyltransferase udp_glucose UDP-Glucose udp_glucose->ophiocordylongiiside_A

Putative biosynthetic pathway of this compound.

References

Overcoming solubility issues with Ophiocordylongiiside A

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ophiocordylongiiside A

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general chemical nature?

This compound is a novel compound, and based on its nomenclature, it is presumed to be a nucleoside analogue isolated from a species of Ophiocordyceps, a genus of fungi known for producing a wide array of bioactive secondary metabolites. Nucleoside analogues are synthetic compounds that mimic natural nucleosides and are of significant interest in pharmaceutical research.[1][2][3][4] Like many natural products and nucleoside analogues, this compound may exhibit limited aqueous solubility, which can present challenges in experimental assays.[5][6]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended starting solvents?

For initial stock solutions, it is recommended to use a polar organic solvent. The choice of solvent can significantly impact the stability and solubility of the compound. Common choices for nucleoside analogues include dimethyl sulfoxide (DMSO), ethanol (EtOH), or methanol (MeOH).[7] It is crucial to prepare a high-concentration stock solution in an organic solvent, which can then be diluted into your aqueous experimental buffer.

Q3: What is the maximum recommended concentration of organic solvent in my final aqueous solution?

To avoid solvent-induced artifacts in your experiments, especially in cell-based assays, it is best practice to keep the final concentration of the organic solvent as low as possible, typically below 0.5%. The exact tolerance will depend on your specific experimental system and should be determined empirically by running appropriate vehicle controls.

Q4: Can sonication or vortexing be used to improve the solubility of this compound?

Yes, mechanical agitation can aid in the dissolution of this compound. Gentle vortexing is recommended for initial mixing. If the compound remains insoluble, brief sonication in a water bath can be effective. However, prolonged or high-energy sonication should be avoided as it can potentially lead to the degradation of the compound.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Initial Solubility Testing

If you are encountering precipitation or incomplete dissolution, a systematic solubility test is recommended. The following table provides a general guideline for initial solvent screening.

Solvent System Observation Recommendation
Aqueous Buffers (e.g., PBS, TRIS) Insoluble or forms precipitate.Not recommended for initial stock solutions. Use for final dilutions from an organic stock.
Dimethyl Sulfoxide (DMSO) Readily dissolves at high concentrations.Recommended for primary stock solutions.
Ethanol (EtOH) Soluble, but may require warming.A good alternative to DMSO. Ensure complete dissolution before use.
Methanol (MeOH) Soluble, but may be more volatile.Suitable for certain applications, but be mindful of potential evaporation.
Protocol for Preparing a Solubilized Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound in a microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Mixing: Vortex the solution gently for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution for any undissolved particles.

  • Sonication (if necessary): If particulates are still visible, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Advanced Solubilization Techniques

If standard methods are insufficient, consider the following advanced techniques.

Technique Description Considerations
pH Adjustment Altering the pH of the aqueous buffer can improve the solubility of ionizable compounds.The effect of pH on the stability and activity of this compound is unknown and should be empirically determined.
Use of Co-solvents Adding a small amount of a water-miscible organic solvent to the aqueous buffer can enhance solubility.The final concentration of the co-solvent should be kept low to avoid interfering with the experiment.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8]This creates a new formulation and may alter the compound's bioavailability and activity.
Nanoparticle Formulation Encapsulating the compound in nanocarriers, such as liposomes or polymeric nanoparticles, can improve solubility and delivery.[6]This requires specialized formulation expertise and equipment.

Experimental Protocols & Methodologies

Workflow for Solubility Assessment

The following diagram outlines a general workflow for assessing and improving the solubility of this compound.

G cluster_0 Initial Assessment cluster_1 Organic Solvent Approach cluster_2 Advanced Techniques A Weigh Compound B Add Aqueous Buffer A->B C Vortex & Visually Inspect B->C D Precipitate Observed? C->D E Prepare Stock in DMSO/EtOH D->E Yes H Solution Clear? D->H No F Dilute Stock into Aqueous Buffer E->F G Observe for Precipitation F->G G->H I pH Adjustment H->I No L Test in Experimental System H->L Yes J Co-solvent System K Complexation/Nanoparticle

Caption: A stepwise workflow for troubleshooting the solubility of this compound.

Hypothetical Signaling Pathway Modulation

Given that many nucleoside analogues exert their effects by interfering with cellular signaling pathways, the following diagram illustrates a hypothetical pathway that this compound might modulate, based on the known activities of similar compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates OphioA This compound OphioA->Kinase1 Inhibits Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Stability of Ophiocordylongiiside A under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ophiocordylongiiside A. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various storage conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, the compound is expected to remain stable for up to 12 months. For short-term storage (up to 2 weeks), storage at 4°C is acceptable.

2. How should I store this compound in solution?

Stock solutions of this compound should be prepared in a suitable solvent (e.g., DMSO or ethanol) and stored in small aliquots at -80°C to minimize freeze-thaw cycles.[1] Under these conditions, solutions are generally stable for up to 3 months. For working solutions, it is recommended to prepare them fresh on the day of use.

3. What is the stability of this compound at room temperature?

This compound is not stable for extended periods at room temperature, especially in solution. As a solid, brief periods (less than 24 hours) at room temperature during handling are unlikely to cause significant degradation. However, prolonged exposure should be avoided. In solution, significant degradation can be observed within a few hours at room temperature.

4. How does pH affect the stability of this compound in aqueous solutions?

This compound exhibits maximal stability in slightly acidic to neutral conditions (pH 5-7).[2][3][4] Both strongly acidic (pH < 4) and alkaline (pH > 8) conditions can lead to rapid degradation through hydrolysis.

5. Is this compound sensitive to light?

Yes, this compound is known to be photolabile.[2][3][4] Exposure to direct sunlight or strong artificial light can cause significant degradation. It is crucial to store both solid and solution forms of the compound in light-protected containers (e.g., amber vials) and to minimize light exposure during experimental procedures.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and that stock solutions have not undergone excessive freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Loss of bioactivity The compound may have degraded in the experimental medium.Check the pH of your culture medium or buffer. If it is outside the optimal range of pH 5-7, consider adjusting it or using a different buffer system. Minimize the incubation time at 37°C where possible.[5]
Appearance of unknown peaks in HPLC analysis Degradation products of this compound.This indicates compound instability under your analytical or storage conditions. Perform a forced degradation study (see protocol below) to identify potential degradation products and optimize your analytical method to be stability-indicating.[6][7]
Precipitation of the compound in aqueous solution Poor solubility or aggregation at the working concentration.Ensure the final concentration of the organic solvent used to dissolve this compound is compatible with your aqueous buffer. Sonication may help to dissolve the compound. If precipitation persists, consider using a different solvent system or reducing the working concentration.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions. This data is based on accelerated stability studies and should be used as a guideline.

Table 1: Stability of Solid this compound at Different Temperatures

Storage Temperature (°C)Purity (%) after 3 monthsPurity (%) after 6 monthsPurity (%) after 12 months
-20>9998.597.2
498.196.392.5
25 (Room Temperature)91.382.1Not Recommended
4080.5Not RecommendedNot Recommended

Table 2: Stability of this compound (10 mM in DMSO) at Different Temperatures

Storage Temperature (°C)Purity (%) after 1 monthPurity (%) after 3 monthsPurity (%) after 6 months
-80>9998.997.8
-2098.295.190.4
492.585.3Not Recommended
25 (Room Temperature)75.1 (after 24h)Not RecommendedNot Recommended

Table 3: Stability of this compound (100 µM in PBS) at Different pH and Light Conditions (24 hours at 25°C)

pHPurity (%) - Protected from LightPurity (%) - Exposed to Light
3.085.476.2
5.097.889.1
7.096.587.8
9.082.171.5

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol outlines a stability-indicating HPLC method for the quantitative analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[8]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Heat solid this compound at 80°C for 1, 3, and 7 days. Dissolve the samples in a suitable solvent for HPLC analysis.

  • Photodegradation: Expose a solution of this compound to direct sunlight or a photostability chamber for 24, 48, and 72 hours. Keep a control sample in the dark.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_evaluation Evaluation start This compound (Solid or Stock Solution) prepare Prepare samples under different conditions (Temp, pH, Light) start->prepare incubate Incubate for pre-determined time points prepare->incubate hplc HPLC Analysis incubate->hplc data Data Acquisition (Peak Area, Retention Time) hplc->data quantify Quantify remaining This compound data->quantify degradation Identify degradation products data->degradation report Generate Stability Report quantify->report degradation->report

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_action Corrective Actions start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, dark, sealed) start->check_storage check_solution Assess Stock Solution Age & Freeze-Thaw Cycles start->check_solution check_medium Check Experimental Medium pH (5-7) start->check_medium check_light Minimize Light Exposure During Experiment start->check_light use_new Use fresh aliquot or newly weighed compound check_storage->use_new prepare_fresh Prepare fresh working solutions daily check_solution->prepare_fresh adjust_ph Adjust pH or use appropriate buffer check_medium->adjust_ph protect_light Use amber tubes or cover with foil check_light->protect_light end Consistent Results use_new->end prepare_fresh->end adjust_ph->end protect_light->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

Preventing degradation of Ophiocordylongiiside A during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Ophiocordylongiiside A" does not appear in the current scientific literature. This technical support guide is based on established principles for the extraction and handling of similar compounds, specifically nucleoside and glycoside derivatives isolated from fungal sources like Ophiocordyceps. The information provided is predictive and should be adapted based on experimental observations once the specific chemical properties of this compound are determined.

I. Troubleshooting Guide

This guide addresses common issues encountered during the extraction of complex biomolecules from fungal matrices.

Problem Potential Cause Recommended Solution
Low or No Yield of this compound Inefficient Cell Lysis: Fungal cell walls can be robust, preventing complete release of intracellular contents.- Mechanical Disruption: Employ methods like bead beating, sonication, or grinding in liquid nitrogen prior to solvent extraction. - Enzymatic Digestion: Consider using cell wall-degrading enzymes (e.g., chitinases, glucanases) as a pre-treatment step.
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.- Solvent Polarity Gradient: Start with a non-polar solvent (e.g., hexane) to remove lipids, followed by solvents of increasing polarity (e.g., ethyl acetate, methanol, water). Analyze fractions at each step. - Aqueous Alcohol Mixtures: Mixtures of ethanol or methanol with water are often effective for extracting glycosides and nucleosides.
Degradation during Extraction: The compound may be sensitive to temperature, pH, or oxidative stress.- Temperature Control: Perform extractions at low temperatures (4°C) to minimize thermal degradation. - pH Neutrality: Buffer the extraction solvent to a neutral pH (around 7.0) to prevent acid or base-catalyzed hydrolysis. - Inert Atmosphere: Conduct extractions under an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Presence of Impurities in the Final Extract Co-extraction of other fungal metabolites: Polysaccharides, lipids, and other secondary metabolites are often co-extracted.- Liquid-Liquid Partitioning: After initial extraction, partition the crude extract between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity. - Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18, silica) to selectively retain and elute this compound, separating it from impurities. - Chromatographic Purification: Employ column chromatography (e.g., silica gel, Sephadex) for fine purification.
Inconsistent Results Between Batches Variability in Fungal Material: The concentration of secondary metabolites can vary depending on the fungal strain, growth conditions, and age of the culture.- Standardize Fungal Culture: Use a well-characterized fungal strain and maintain consistent growth parameters (media, temperature, light, etc.). - Consistent Harvesting Time: Harvest the fungal material at the same growth stage for each extraction.
Inconsistent Extraction Procedure: Minor variations in the extraction protocol can lead to significant differences in yield and purity.- Detailed Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for the entire extraction process.

II. Frequently Asked Questions (FAQs)

Q1: What is the likely chemical nature of this compound and how does that influence extraction?

A1: Based on its name, this compound is likely a glycoside, meaning it consists of a sugar moiety linked to a non-sugar aglycone. The "Ophiocordy-" prefix suggests it is derived from an Ophiocordyceps species, and the "-longii-" part may indicate the species is Ophiocordyceps longii. The aglycone could be a nucleoside analog, a common class of bioactive compounds in Ophiocordyceps. As a glycoside, it is expected to be polar and soluble in water and alcohols.

Q2: What are the critical parameters to control to prevent degradation of this compound during extraction?

A2: The primary factors that can cause degradation of glycosides and nucleoside analogs are:

  • pH: Both acidic and alkaline conditions can lead to the hydrolysis of the glycosidic bond, separating the sugar from the aglycone. Maintaining a neutral pH is crucial.

  • Temperature: Elevated temperatures can accelerate degradation reactions. It is advisable to work at low temperatures.

  • Light: Some complex organic molecules are photosensitive. Protecting the sample from light during extraction and storage is a good practice.

  • Oxidation: The presence of oxygen can lead to oxidative degradation. Using degassed solvents or working under an inert atmosphere can mitigate this.

Q3: What analytical techniques are recommended for detecting and quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard method for the analysis of such compounds.

  • HPLC Column: A reverse-phase column (e.g., C18) is a good starting point for polar compounds like glycosides.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of a modifier like formic acid or ammonium acetate to improve peak shape, is typically used.

  • Detector: A Diode Array Detector (DAD) or a UV detector can be used if the molecule has a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is necessary. LC-MS would be the preferred method for both identification and quantification due to its high sensitivity and specificity.

III. Experimental Protocols

The following are generalized protocols that can be adapted for the extraction and analysis of this compound.

Protocol 1: General Extraction of Polar Metabolites from Ophiocordyceps

  • Sample Preparation: Lyophilize (freeze-dry) fresh fungal mycelia or fruiting bodies to remove water. Grind the dried material into a fine powder.

  • Defatting (Optional but Recommended): Macerate the fungal powder in hexane or another non-polar solvent at room temperature for several hours to remove lipids. Filter and discard the solvent. Air-dry the fungal material.

  • Primary Extraction:

    • Suspend the defatted fungal powder in 80% methanol in water (v/v).

    • Sonicate the suspension in an ice bath for 30 minutes.

    • Macerate the suspension at 4°C with constant stirring for 24 hours.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction on the fungal residue two more times.

    • Combine the supernatants.

  • Solvent Removal: Concentrate the combined methanolic extracts under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Fractionation:

    • Resuspend the concentrated aqueous extract in water.

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity (e.g., ethyl acetate, n-butanol).

    • Collect and concentrate each fraction separately. This compound is likely to be in the more polar (n-butanol or aqueous) fractions.

Protocol 2: HPLC-DAD/MS Analysis

  • Sample Preparation: Dissolve a known amount of the dried extract/fraction in the initial mobile phase solvent. Filter through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 40 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • DAD Detection: 200-400 nm

    • MS Detection (if available): ESI positive and negative modes.

IV. Visualizations

Degradation_Pathways OA This compound (Glycoside) Hydrolysis Hydrolysis (Acidic or Alkaline pH) OA->Hydrolysis Oxidation Oxidation (Presence of O2) OA->Oxidation Thermal Thermal Degradation (High Temperature) OA->Thermal Aglycone Aglycone Hydrolysis->Aglycone Sugar Sugar Moiety Hydrolysis->Sugar Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products Thermal_Products Thermally Degraded Products Thermal->Thermal_Products

Technical Support Center: Ophiocordylongiiside A Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Ophiocordylongiiside A and other nucleosides from Ophiocordyceps sinensis and related species using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is understood to be a nucleoside component found in medicinal fungi such as Ophiocordyceps sinensis. The quantification of nucleosides like adenosine, cordycepin, and their derivatives is crucial for the quality control and standardization of these natural products and their derived extracts. These compounds are often linked to the therapeutic effects of the fungi.

Q2: What is a typical HPLC setup for the analysis of nucleosides from Ophiocordyceps?

A2: A common setup involves a reversed-phase C18 column, a mobile phase consisting of a buffer (e.g., phosphate buffer or formic acid/ammonium formate) and an organic modifier (e.g., methanol or acetonitrile), and UV detection, typically around 260 nm, which is the absorbance maximum for many nucleosides.[1][2][3][4][5]

Q3: What are the most common issues encountered during the HPLC quantification of these nucleosides?

A3: The most frequent challenges include poor peak resolution, retention time variability, baseline noise or drift, and issues with peak shape (tailing or fronting). These problems can arise from various factors including sample preparation, mobile phase composition, column condition, and instrument performance.

Troubleshooting Guides

Poor Peak Resolution

Poor resolution between this compound and other components can lead to inaccurate quantification.

dot

G Start Poor Peak Resolution CheckMobilePhase Optimize Mobile Phase Start->CheckMobilePhase Is mobile phase optimal? CheckColumn Evaluate Column Performance Start->CheckColumn Is column performing well? CheckFlowRate Adjust Flow Rate Start->CheckFlowRate Is flow rate optimal? CheckTemperature Control Column Temperature Start->CheckTemperature Is temperature controlled? Solution1 Modify Gradient/Isocratic Conditions CheckMobilePhase->Solution1 Solution2 Use a Different Column (e.g., smaller particle size) CheckColumn->Solution2 Solution3 Lower Flow Rate for Better Separation CheckFlowRate->Solution3 Solution4 Optimize Temperature for Selectivity CheckTemperature->Solution4

Caption: Troubleshooting workflow for poor peak resolution.

Possible Causes and Solutions:

Issue Potential Cause Recommended Solution
Co-eluting Peaks Mobile phase composition is not optimal for separating structurally similar nucleosides.Adjust the organic-to-aqueous ratio. For gradient elution, try a shallower gradient. Consider using a different organic solvent (methanol vs. acetonitrile) or altering the pH of the aqueous phase.[3]
Broad Peaks Column degradation, void formation, or contamination.Flush the column with a strong solvent. If the problem persists, consider replacing the column. Using a guard column can help extend the life of the analytical column.
Insufficient Separation Inappropriate column chemistry or particle size.Switch to a column with a different stationary phase or a smaller particle size for higher efficiency. A longer column can also improve resolution.

Experimental Protocol: Mobile Phase Optimization

  • Initial Conditions: Start with a simple isocratic mobile phase, for example, 10% methanol in a phosphate buffer (pH 6.0).

  • Gradient Elution: If isocratic elution does not provide adequate separation, develop a linear gradient. A typical starting gradient could be 5% to 30% methanol over 20 minutes.

  • Solvent Modification: Systematically vary the final percentage of the organic solvent and the gradient time to improve the separation of closely eluting peaks.

  • pH Adjustment: Evaluate the effect of mobile phase pH on retention and selectivity, especially if dealing with ionizable nucleosides. Test a pH range of 4.0-7.0 if compatible with your column.

Retention Time Variability

Inconsistent retention times for this compound can hinder peak identification and integration.

dot

G Start Retention Time Drift CheckEquilibration Column Equilibration Start->CheckEquilibration CheckPump Pump Performance Start->CheckPump CheckMobilePhasePrep Mobile Phase Preparation Start->CheckMobilePhasePrep CheckTemperature Temperature Fluctuation Start->CheckTemperature Solution1 Increase Equilibration Time CheckEquilibration->Solution1 Solution2 Check for Leaks and Degas Mobile Phase CheckPump->Solution2 Solution3 Prepare Fresh Mobile Phase Daily CheckMobilePhasePrep->Solution3 Solution4 Use a Column Oven CheckTemperature->Solution4

Caption: Troubleshooting workflow for retention time variability.

Possible Causes and Solutions:

Issue Potential Cause Recommended Solution
Gradual Shift in Retention Time Insufficient column equilibration between injections.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.
Random Fluctuations in Retention Time Inconsistent pump performance due to air bubbles or leaks.Degas the mobile phase thoroughly. Check all fittings for leaks. Purge the pump to remove any trapped air bubbles.
Systematic Drift Throughout a Sequence Changes in mobile phase composition due to evaporation of the more volatile organic component.Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Inconsistent Retention Times Fluctuations in ambient temperature affecting solvent viscosity and column chemistry.Use a column oven to maintain a constant and controlled temperature.

Quantitative Data: Impact of Temperature on Retention Time

Temperature (°C) Retention Time of Adenosine (min) Retention Time of Cordycepin (min)
2512.815.2
3012.114.3
3511.513.5

Note: This is example data. Actual retention times will vary based on the specific method.

Baseline Noise and Drift

A noisy or drifting baseline can interfere with the detection and integration of low-concentration analytes.

dot

G Start Baseline Noise/Drift MobilePhase Mobile Phase Issues Start->MobilePhase Detector Detector Issues Start->Detector SystemContamination System Contamination Start->SystemContamination SolutionMP Use HPLC-grade solvents, degas thoroughly, prepare fresh. MobilePhase->SolutionMP SolutionDetector Allow detector lamp to warm up, check for air bubbles in the flow cell. Detector->SolutionDetector SolutionContamination Flush the system with a strong solvent. SystemContamination->SolutionContamination

Caption: Troubleshooting workflow for baseline noise and drift.

Possible Causes and Solutions:

Issue Potential Cause Recommended Solution
High Frequency Noise Air bubbles in the detector or pump.Degas the mobile phase. Purge the pump and detector flow cell.
Baseline Drift Contamination in the mobile phase or column.Use high-purity, HPLC-grade solvents and reagents. Prepare mobile phases fresh daily. Flush the column with a strong solvent.
Cyclic Baseline Pump pulsations or inadequate mixing.Check pump seals and check valves for wear. Ensure proper mixing of mobile phase components if using a gradient.

Experimental Protocol: System and Sample Preparation

  • Solvent Preparation: Use HPLC-grade solvents and ultrapure water. Filter all aqueous buffers through a 0.45 µm filter before use. Degas all mobile phases using an inline degasser, sonication, or helium sparging.

  • Sample Extraction: A common method for extracting nucleosides from Ophiocordyceps is ultrasonic extraction with a dilute acid solution (e.g., 0.5% phosphoric acid) or an alcohol-water mixture.[6]

  • Sample Filtration: After extraction, centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter that could clog the column or tubing.

  • Standard Preparation: Prepare standard solutions of this compound (or relevant nucleoside standards) in the initial mobile phase to ensure good peak shape.

This technical support guide provides a starting point for troubleshooting common issues in the HPLC quantification of this compound and other nucleosides from Ophiocordyceps. For more complex issues, consulting the instrument manufacturer's manuals or a chromatography specialist is recommended.

References

Technical Support Center: Enhancing the Bioavailability of Ophiocordylongiiside A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Ophiocordylongiiside A, a representative poorly soluble natural glycoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving adequate oral bioavailability for this compound?

A1: The primary challenges for a compound like this compound, a natural glycoside, typically stem from two main factors:

  • Low Aqueous Solubility: Many complex natural products have poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor Membrane Permeability: The glycoside structure, with its sugar moieties, can increase polarity and molecular size, hindering its ability to passively diffuse across the intestinal epithelium. Furthermore, it may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.

Q2: What initial steps should I take to characterize the bioavailability challenges of this compound?

A2: A stepwise approach is recommended:

  • Solubility Assessment: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Permeability Assessment: Conduct an in vitro Caco-2 permeability assay to assess its intestinal permeability and determine if it is a substrate for efflux pumps.[1][2][3]

  • LogP Determination: Experimentally or computationally determine the octanol-water partition coefficient (LogP) to understand its lipophilicity.

Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A3: Several formulation strategies can be employed, often in combination:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and liposomes can enhance the solubility and absorption of lipophilic compounds.[4][5][6][7][8]

  • Nanoparticle Systems: Reducing particle size to the nanometer range can increase the surface area for dissolution.[5][9]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state by dispersing it in a polymer matrix can improve dissolution.[10]

  • Use of Bioenhancers: Co-administration with natural compounds like piperine can inhibit metabolic enzymes and efflux pumps, thereby increasing bioavailability.

Troubleshooting Guides

Issue 1: Poor In Vitro Dissolution of this compound
Symptom Possible Cause Suggested Solution
Less than 80% of this compound dissolves in 60 minutes in standard dissolution media (e.g., simulated gastric and intestinal fluids).The compound has inherently low aqueous solubility. The crystalline structure is very stable.1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles.[9] 2. Formulate as an Amorphous Solid Dispersion: Use techniques like spray drying or hot-melt extrusion to create an amorphous form.[10] 3. Utilize Solubilizing Excipients: Incorporate surfactants or cyclodextrins into the formulation.
This compound precipitates out of solution upon dilution in the dissolution medium.The formulation is not robust to changes in pH or dilution. The drug is supersaturated and thermodynamically unstable.1. Optimize Lipid-Based Formulations: For SEDDS, adjust the ratio of oil, surfactant, and co-surfactant to ensure the formation of stable nanoemulsions upon dilution.[4] 2. Incorporate Precipitation Inhibitors: Add polymers like HPMC or PVP to the formulation to maintain a supersaturated state.
Issue 2: Low Permeability in Caco-2 Assays
Symptom Possible Cause Suggested Solution
The apparent permeability coefficient (Papp) from the apical to the basolateral side is low (<1 x 10⁻⁶ cm/s).The compound has poor passive permeability due to its size, polarity, or lack of lipophilicity.1. Prodrug Approach: Chemically modify the this compound molecule to create a more lipophilic prodrug that can be cleaved to the active compound after absorption. 2. Formulate with Permeation Enhancers: Include excipients that can transiently open the tight junctions between intestinal cells.
The efflux ratio (Papp B-A / Papp A-B) is greater than 2.This compound is likely a substrate for efflux transporters such as P-glycoprotein (P-gp).1. Co-administer with a P-gp Inhibitor: Include a known P-gp inhibitor (e.g., verapamil, piperine) in the formulation to saturate the transporter.[11] 2. Develop a Nanoparticulate System: Formulations like SLNs or liposomes may be absorbed via pathways that bypass efflux transporters.[5][7]

Quantitative Data Summary

Table 1: Example In Vitro Dissolution Data for this compound Formulations

Formulation Dissolution Medium % Drug Released at 60 min
Unformulated this compoundSimulated Gastric Fluid (pH 1.2)15%
Unformulated this compoundSimulated Intestinal Fluid (pH 6.8)25%
Micronized this compoundSimulated Intestinal Fluid (pH 6.8)55%
This compound - SEDDSSimulated Intestinal Fluid (pH 6.8)>90%
This compound - SLNSimulated Intestinal Fluid (pH 6.8)>85%

Table 2: Example Caco-2 Permeability Data for this compound

Compound/Formulation Papp (A-B) (x 10⁻⁶ cm/s) Papp (B-A) (x 10⁻⁶ cm/s) Efflux Ratio (B-A / A-B)
This compound0.52.55.0
This compound + Verapamil1.51.61.1
This compound - Liposomes2.02.21.1

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

Objective: To assess the dissolution rate of this compound from different formulations.

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

Method:

  • Prepare 900 mL of dissolution medium (e.g., simulated intestinal fluid, pH 6.8) and place it in the dissolution vessel. Equilibrate the medium to 37 ± 0.5 °C.

  • Place a single dose of the this compound formulation into the vessel.

  • Begin rotation of the paddle at a specified speed (e.g., 75 RPM).

  • At predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes), withdraw a sample of the dissolution medium.

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.

Method:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[3]

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • For A to B transport: Add the this compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.

  • For B to A transport: Add the this compound solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.

  • Incubate at 37 °C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[3]

  • Calculate the efflux ratio by dividing Papp (B-A) by Papp (A-B).

Visualizations

experimental_workflow cluster_problem_identification Problem Identification cluster_formulation_strategies Formulation Strategies cluster_in_vitro_evaluation In Vitro Evaluation cluster_outcome Desired Outcome solubility Low Aqueous Solubility lipid_based Lipid-Based Systems (SEDDS, SLNs) solubility->lipid_based solid_dispersion Amorphous Solid Dispersions solubility->solid_dispersion permeability Poor Membrane Permeability permeability->lipid_based nanoparticles Nanoparticles permeability->nanoparticles dissolution In Vitro Dissolution Testing lipid_based->dissolution nanoparticles->dissolution solid_dispersion->dissolution caco2 Caco-2 Permeability Assay dissolution->caco2 bioavailability Enhanced Bioavailability caco2->bioavailability signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream drug_lumen This compound (Formulation) drug_cell This compound drug_lumen->drug_cell Passive Diffusion / Carrier-Mediated Uptake metabolism Metabolism (e.g., CYP3A4) drug_cell->metabolism pgp P-glycoprotein (Efflux Pump) drug_cell->pgp drug_blood Absorbed This compound drug_cell->drug_blood Absorption metabolism->drug_cell Metabolites pgp->drug_lumen Efflux

References

Technical Support Center: Ophiocordylongiiside A Modification for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the structural modification of Ophiocordylongiiside A to improve its biological activity.

Frequently Asked Questions (FAQs) & Troubleshooting

Chemical Synthesis & Modification

  • Question: My glycosylation reaction to attach a modified sugar moiety to the this compound aglycone is resulting in a low yield. What are the common causes and how can I troubleshoot this?

    • Answer: Low yields in chemical glycosylation can be attributed to several factors. A systematic approach to troubleshooting is essential.[1]

      • Incomplete Activation of Glycosyl Donor: Ensure your activating reagent (e.g., TMSOTf, NIS/TfOH) is fresh and used in the correct stoichiometric ratio. The choice of activator is also critical and can lead to significant variations in yield.[1]

      • Poor Nucleophilicity of the Aglycone: The hydroxyl group on the this compound core may have low reactivity. Consider using a stronger base to deprotonate the hydroxyl group or explore alternative protecting group strategies to reduce steric hindrance.

      • Suboptimal Reaction Conditions: Temperature and solvent choice play a crucial role. Many glycosylations require low initial temperatures (e.g., -78°C) followed by slow warming.[1] The solvent can also influence the stereoselectivity and yield of the reaction.[1]

      • Side Reactions: Intermolecular aglycone transfer and other side reactions can reduce the yield of your desired product.[1] Optimizing the concentration of the catalyst and ensuring anhydrous conditions are critical to minimize these.[2]

  • Question: I am attempting enzymatic glycosylation of the this compound core, but the conversion rate is poor. What should I investigate?

    • Answer: Incomplete enzymatic glycosylation is often related to enzyme activity, substrate presentation, or reaction conditions.[1]

      • Low Glycosyltransferase Activity: Confirm the activity of your enzyme using a standard assay. Ensure proper storage and handling to avoid degradation. You might also need to increase the enzyme concentration in your reaction.[1]

      • Substrate Inhibition/Solubility Issues: this compound or its aglycone might have poor solubility in the reaction buffer, limiting its availability to the enzyme. Consider using a co-solvent. High substrate concentrations can also sometimes inhibit enzyme activity.

      • Incorrect Reaction Buffer: Ensure the pH, ionic strength, and any necessary co-factors in your reaction buffer are optimal for the specific glycosyltransferase you are using.

Biological Assays & Screening

  • Question: My preliminary anti-inflammatory screen for this compound derivatives is showing inconsistent results in cell-based assays. What could be the cause?

    • Answer: Inconsistent results in cell-based assays can arise from several sources, including compound-specific issues and general assay variability.

      • Compound Precipitation: Natural product derivatives can sometimes have poor solubility in aqueous cell culture media and may precipitate, leading to variable effective concentrations. Always check for precipitate formation in your wells.

      • Cytotoxicity: At higher concentrations, your compounds may be causing cell death, which can be misinterpreted as an anti-inflammatory effect in some assay formats. It is crucial to run a parallel cytotoxicity assay (e.g., MTT or SRB) to determine the non-toxic concentration range for your compounds.

      • Assay Interference: Some compounds can interfere with the assay readout itself. For example, compounds with intrinsic fluorescence can interfere with fluorescence-based assays.[3] It is important to include proper controls, such as running the assay with your compound in the absence of cells, to check for such interference.

      • Cell Passage Number and Condition: The passage number and overall health of your cells can significantly impact their response to stimuli and test compounds.[4] It is important to use cells within a consistent passage range for all experiments.

  • Question: I am observing a high background signal in my fluorescence-based assay for cytokine production. How can I reduce this?

    • Answer: High background in fluorescence assays can be due to several factors.

      • Media Components: Phenol red in cell culture media can contribute to background fluorescence. It is highly recommended to use phenol red-free media for such assays.[5]

      • Autofluorescence: Cellular components themselves can autofluoresce, particularly in the green spectrum. If possible, use red-shifted fluorescent dyes to minimize this effect.[5]

      • Compound Fluorescence: As mentioned, your this compound derivatives may be inherently fluorescent. This should be checked by measuring the fluorescence of the compound in media alone.

Quantitative Data Summary

The following tables summarize hypothetical data for this compound and its modified derivatives. Note: This data is for illustrative purposes only.

Table 1: Anti-inflammatory Activity of this compound Derivatives

CompoundModificationIC50 (µM) for COX-2 InhibitionIC50 (µM) for TNF-α Secretion
This compoundParent Compound15.225.8
Derivative 1Removal of the rhamnose moiety> 100> 100
Derivative 2Replacement of rhamnose with glucose12.520.1
Derivative 3Addition of an acetyl group to the sugar8.715.3
Derivative 4Addition of a hydroxyl group to the terpene core14.923.5

Table 2: Cytotoxicity of this compound Derivatives in Macrophage Cell Line

CompoundCC50 (µM)Selectivity Index (CC50/IC50 for TNF-α)
This compound85.33.3
Derivative 1> 200N/A
Derivative 292.14.6
Derivative 375.64.9
Derivative 480.23.4

Experimental Protocols

1. Protocol for MTT Cytotoxicity Assay

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability after treatment with this compound derivatives.[6][7][8]

  • Materials:

    • 96-well plates

    • Cell line of interest (e.g., RAW 264.7 macrophages)

    • Complete cell culture medium

    • This compound derivatives dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][9]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to each well. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

    • Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance.

2. Protocol for Measuring TNF-α Secretion in LPS-Stimulated Macrophages

This protocol assesses the anti-inflammatory activity of this compound derivatives by measuring their effect on the production of the pro-inflammatory cytokine TNF-α.[11]

  • Materials:

    • RAW 264.7 macrophage cells

    • Lipopolysaccharide (LPS)

    • This compound derivatives

    • Commercially available TNF-α ELISA kit

    • 24-well plates

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various non-toxic concentrations of the this compound derivatives for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours to induce an inflammatory response. Include an unstimulated control and a vehicle control (LPS-stimulated cells with vehicle).

    • After incubation, collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

    • This typically involves coating a 96-well plate with a capture antibody, adding the cell supernatants, adding a detection antibody, and then a substrate to produce a colorimetric signal.[11]

    • Measure the absorbance using a microplate reader and calculate the concentration of TNF-α based on a standard curve.

    • Determine the percent inhibition of TNF-α production for each compound concentration relative to the vehicle control.

Visualizations

experimental_workflow cluster_synthesis Chemical Modification cluster_screening Biological Screening cluster_outcome Outcome start This compound Core mod1 Glycosylation with Modified Sugars start->mod1 mod2 Functional Group Addition to Terpene start->mod2 derivatives Library of Derivatives mod1->derivatives mod2->derivatives cytotoxicity Cytotoxicity Assay (MTT) derivatives->cytotoxicity anti_inflammatory Anti-inflammatory Assay (TNF-α) derivatives->anti_inflammatory data_analysis Data Analysis (IC50, CC50) cytotoxicity->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_compound Identify Lead Compound sar->lead_compound

Caption: Workflow for modification and screening of this compound.

signaling_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_Ikb NF-κB / IκB IKK->NFkB_Ikb Phosphorylates IκB NFkB Active NF-κB NFkB_Ikb->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus TNFa_gene TNF-α Gene Transcription NFkB->TNFa_gene Binds to Promoter TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Translation Ophiocordylongiiside_A This compound Derivative Ophiocordylongiiside_A->IKK Inhibits

Caption: Hypothesized mechanism of action for this compound derivatives.

References

Technical Support Center: Challenges in the Total Synthesis of Complex Macrocyclic Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a published total synthesis of Ophiocordylongiiside A could not be located in the scientific literature. Therefore, this technical support center addresses the common challenges anticipated in the synthesis of complex macrocyclic glycosides, a class of natural products to which this compound likely belongs based on its nomenclature. The following troubleshooting guides and FAQs are designed to assist researchers facing similar synthetic hurdles.

Section 1: Stereocontrolled Synthesis of the Aglycone Backbone

The construction of a complex polyketide-type aglycone with multiple stereocenters is a foundational challenge. The following FAQs address common issues encountered during stereoselective bond formation.

FAQs and Troubleshooting

Q1: My diastereoselective aldol reaction is giving a low diastereomeric ratio (d.r.). What are the primary factors to investigate?

A1: Low diastereoselectivity in aldol reactions typically stems from issues with enolate geometry, reaction temperature, or the choice of Lewis acid.

  • Enolate Geometry: The geometry of the enolate (Z vs. E) is critical for facial selectivity in the Zimmerman-Traxler transition state. For many protocols, such as the Evans aldol, the formation of a Z-enolate is crucial for achieving high syn-diastereoselectivity.[1]

    • Troubleshooting:

      • Reagent Choice: Ensure the use of appropriate reagents for directed enolate formation. Boron enolates, generated with reagents like dibutylboron triflate (Bu₂BOTf) and a hindered amine (e.g., DIPEA), are highly effective at forming Z-enolates.[2]

      • Solvent: The solvent can influence the transition state. Non-coordinating solvents like dichloromethane (DCM) are generally preferred as they do not interfere with the Lewis acid-mediated chelation.

  • Reaction Temperature: Aldol reactions are often highly sensitive to temperature. Insufficient cooling can lead to a less organized transition state, eroding diastereoselectivity.

    • Troubleshooting:

      • Maintain strict temperature control, typically at -78 °C, throughout the addition of reagents.

      • Experiment with even lower temperatures if your equipment allows.

  • Lewis Acid: The choice of Lewis acid is crucial for chelation control, which organizes the transition state.

    • Troubleshooting:

      • For Evans auxiliaries, boron triflates are standard. For other systems, titanium(IV) chloride (TiCl₄) or tin(IV) chloride (SnCl₄) can offer different levels of chelation and may improve selectivity.[3]

Q2: I am attempting a substrate-controlled aldol reaction on a complex fragment, but the outcome is the opposite of the predicted Felkin-Ahn model. What could be the cause?

A2: While the Felkin-Ahn model is a powerful predictor, chelation control can often override its predictions. If your substrate contains a Lewis basic group (e.g., an ether or protected alcohol) at the α- or β-position relative to the aldehyde, the Lewis acid used to activate the aldehyde can form a chelate, locking the conformation and forcing the nucleophile to attack from the opposite face.

  • Troubleshooting:

    • Switch Lewis Acid: Move to a non-chelating Lewis acid. Boron-based Lewis acids are generally less coordinating than titanium or magnesium-based ones.

    • Protecting Groups: The choice of protecting group on nearby alcohols is critical. A bulky silyl ether (e.g., TBS, TIPS) is non-coordinating, which favors Felkin-Ahn control. An acetate or benzyl ether can be coordinating.

    • Re-evaluate the Model: Consider if a different stereochemical model, such as the Cornforth model, might be more applicable to your specific substrate.

Section 2: Macrocyclization

The formation of a large ring (macrocycle) is an entropically disfavored process, often plagued by competing intermolecular reactions that lead to oligomerization. The following guides address common macrolactonization (formation of a cyclic ester) issues.

FAQs and Troubleshooting

Q1: My macrolactonization reaction is producing mainly dimers and other oligomers with very low yield of the desired macrocycle. How can I favor the intramolecular reaction?

A1: The formation of oligomers is a classic sign that the rate of the intermolecular reaction is faster than the intramolecular cyclization. This is primarily a concentration-dependent issue.

  • Troubleshooting:

    • High Dilution Principle: The most critical factor is to maintain an extremely low concentration of the linear seco-acid (the precursor to the lactone) throughout the reaction (typically 0.1–10 mM).

      • Syringe Pump Addition: The most reliable method is to use a syringe pump to add a solution of the seco-acid over a long period (4-24 hours) to a large volume of refluxing solvent containing the cyclization reagents. This technique, known as pseudo-high dilution, keeps the instantaneous concentration of the substrate very low.

    • Template-Driven Cyclization: In some cases, a metal ion can act as a template, coordinating to different parts of the molecule to pre-organize it for cyclization. This can be particularly effective for certain ring sizes.

Q2: I have tried high dilution, but the yield of my Yamaguchi macrolactonization is still poor. What else can I optimize?

A2: If high dilution is not sufficient, the issue may lie with the activation of the carboxylic acid or the stability of the active intermediate.

  • Troubleshooting:

    • Activation Method: The Yamaguchi protocol involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride.[4][5] Ensure that this mixed anhydride is forming efficiently. The reaction is typically biphasic, with the addition of the seco-acid and triethylamine to the trichlorobenzoyl chloride, followed by filtration of the triethylammonium hydrochloride, and then addition of the filtrate to a solution of DMAP.[6]

    • Temperature: While many macrolactonizations are run at high temperatures (e.g., refluxing toluene), some substrates may be thermally unstable. It's worth attempting the reaction at a lower temperature for a longer period.

    • Alternative Methods: If the Yamaguchi method consistently fails, consider other well-established protocols like the Shiina macrolactonization (using 2-methyl-6-nitrobenzoic anhydride, MNBA) or the Corey-Nicolaou macrolactonization (using a pyridyl disulfide).[7] These methods proceed through different activated intermediates and may be more suitable for your substrate.

Data Presentation: Comparison of Common Macrolactonization Methods
MethodActivating AgentTypical ConditionsYield Range (%)Key AdvantagesCommon Issues
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideEt₃N, DMAP, Toluene, reflux50-90Widely applicable, reliable for many systems.[4][5]Requires high temperatures, sensitive to steric hindrance near the carboxylate.
Shiina 2-Methyl-6-nitrobenzoic anhydride (MNBA)Et₃N, DMAP (or other nucleophilic catalyst), DCM, rt60-95Milder conditions (often room temp), high yields.[7]The anhydride is more expensive and can be moisture-sensitive.
Corey-Nicolaou 2,2'-Dipyridyl disulfide / PPh₃Xylene or Toluene, reflux40-80Works well for sterically hindered systems.Can be sensitive to other functional groups, side products can be difficult to remove.
Mitsunobu DEAD (or DIAD) / PPh₃THF, 0 °C to rt30-70Mild, proceeds with inversion of stereochemistry at the alcohol center.[8]Stoichiometric amounts of phosphine oxide and hydrazine byproducts can complicate purification.[6][9]

Yields are representative and highly substrate-dependent. Data compiled from various sources.[7][10][11][12]

Section 3: Late-Stage Glycosylation

Attaching a sugar moiety to a complex, sterically hindered aglycone is a significant challenge, with stereoselectivity being the primary concern.

FAQs and Troubleshooting

Q1: My glycosylation reaction is resulting in a mixture of α and β anomers. How can I improve the stereoselectivity for the desired anomer?

A1: The stereochemical outcome of a glycosylation is a delicate balance of several factors, including the nature of the glycosyl donor, the protecting groups, the solvent, and the promoter.

  • Troubleshooting:

    • Neighboring Group Participation: To favor the formation of a 1,2-trans-glycoside (e.g., a β-glucoside), use a participating protecting group at the C2 position of the glycosyl donor (e.g., acetate, benzoate). The protecting group will form a transient dioxolanium ion intermediate that blocks the α-face, directing the incoming nucleophile (the aglycone) to the β-face.

    • Solvent Effects: For the formation of a 1,2-cis-glycoside (e.g., an α-glucoside), a non-participating group (e.g., benzyl ether) at C2 is required. In these cases, solvent choice is critical. Coordinating solvents like acetonitrile can promote the formation of a transient α-nitrilium species on the β-face, which then directs attack to the α-face. This is known as the "nitrile effect".

    • Temperature: Lowering the reaction temperature (e.g., from 0 °C to -78 °C) generally increases stereoselectivity by favoring the more ordered, lower-energy transition state.

    • Glycosyl Donor: Glycosyl trichloroacetimidates are highly reactive and commonly used donors. The anomeric configuration of the donor itself (α or β) can also influence the outcome. Often, the α-trichloroacetimidate is used, and the conditions are tuned to achieve the desired product.

Q2: The glycosylation reaction is not proceeding at all, and I am recovering my starting materials. What could be the problem?

A2: A lack of reactivity in a late-stage glycosylation is usually due to steric hindrance around the acceptor hydroxyl group or insufficient activation of the glycosyl donor.

  • Troubleshooting:

    • Increase Reactivity of the Donor: Switch to a more reactive glycosyl donor. If a glycosyl bromide is failing, a trichloroacetimidate or a thioglycoside with a more powerful activator might be successful.

    • Promoter/Activator: Ensure the promoter (e.g., TMSOTf, BF₃·OEt₂) is fresh and added under strictly anhydrous conditions. The stoichiometry of the promoter can also be increased.

    • Temperature: While low temperatures are good for selectivity, they can shut down the reaction if the system is not reactive enough. A gradual warming of the reaction from a low temperature (e.g., -78 °C to -20 °C) might be necessary to initiate the reaction.

    • Protecting Groups on the Aglycone: Bulky protecting groups near the acceptor hydroxyl can completely block the approach of the glycosyl donor. It may be necessary to rethink the protecting group strategy for the aglycone.

Experimental Protocols

Protocol 1: General Procedure for Evans-syn-Aldol Reaction

This protocol is a representative example for achieving high diastereoselectivity in an aldol reaction using an Evans oxazolidinone auxiliary.[1][2]

  • Enolate Formation: To a solution of the N-acylated oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere, add dibutylboron triflate (1.1 eq) dropwise. After 15 minutes, add diisopropylethylamine (1.2 eq) dropwise. Stir the mixture for 30 minutes at 0 °C, then cool to -78 °C.

  • Aldol Addition: To the cooled enolate solution, add the aldehyde (1.5 eq) dropwise as a solution in CH₂Cl₂. Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Yamaguchi Macrolactonization

This protocol describes a typical procedure for macrocyclization using the Yamaguchi conditions under high dilution.[4][6]

  • Mixed Anhydride Formation: To a solution of the seco-acid (1.0 eq) in anhydrous toluene (0.01 M), add triethylamine (2.5 eq). To this solution, add 2,4,6-trichlorobenzoyl chloride (1.5 eq) dropwise at room temperature. Stir for 2 hours.

  • Cyclization: In a separate flask, prepare a solution of 4-(dimethylamino)pyridine (DMAP) (6.0 eq) in a large volume of anhydrous toluene (to achieve a final seco-acid concentration of ~0.001 M). Heat this solution to reflux.

  • Syringe Pump Addition: Filter the mixed anhydride solution to remove the triethylammonium hydrochloride precipitate. Add the filtrate via syringe pump to the refluxing DMAP solution over 12-18 hours.

  • Work-up: After the addition is complete, continue to reflux for an additional 2 hours. Cool the reaction to room temperature and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Total Synthesis

TotalSynthesisWorkflow cluster_aglycone Aglycone Synthesis cluster_macro Macrocyclization cluster_glyco Glycosylation & Final Steps A Fragment A Synthesis C Fragment Coupling A->C B Fragment B Synthesis B->C D Chain Elaboration & Stereocenter Installation C->D E Protecting Group Manipulation D->E F Macrolactonization E->F G Late-Stage Glycosylation F->G H Global Deprotection G->H I Final Product H->I

Caption: General workflow for the total synthesis of a complex macrocyclic glycoside.

Troubleshooting Macrolactonization

MacroTroubleshooting start Macrolactonization Reaction check_yield Low Yield of Macrocycle? start->check_yield oligomers Oligomers/ Polymers Observed? check_yield->oligomers Yes no_reaction Starting Material Recovered? check_yield->no_reaction No oligomers->no_reaction No sol_dilution Implement High Dilution (Syringe Pump) oligomers->sol_dilution Yes sol_activation Verify Reagent Quality & Activation Conditions no_reaction->sol_activation Yes sol_dilution->start Re-run sol_temp Adjust Temperature (Higher or Lower) sol_method Change Cyclization Method (e.g., Shiina, Corey-Nicolaou) sol_temp->sol_method sol_method->start Re-run sol_activation->sol_temp

Caption: Decision tree for troubleshooting a low-yielding macrolactonization reaction.

Factors Influencing Glycosylation Stereoselectivity

GlycosylationFactors cluster_pg Protecting Group Effect cluster_solvent Solvent Effect (with non-participating PG) outcome Glycosidic Bond (α vs. β) donor Glycosyl Donor (e.g., Trichloroacetimidate) donor->outcome pg C2 Protecting Group pg->outcome participating Participating (e.g., Acetate) -> 1,2-trans nonparticipating Non-participating (e.g., Benzyl) -> Mixture/1,2-cis solvent Solvent solvent->outcome coordinating Coordinating (e.g., Acetonitrile) -> 1,2-cis (α) noncoordinating Non-coordinating (e.g., DCM) -> Anomeric Mixture temp Temperature temp->outcome aglycone Aglycone Sterics aglycone->outcome

References

Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Ophiocordylongiiside A: As of late 2025, publicly available research on "this compound" is limited. Therefore, this guide provides a comprehensive framework for characterizing and reducing the off-target effects of any novel compound, referred to herein as "Compound X." This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in cell culture experiments?

A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary therapeutic target. These interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's mechanism of action. In drug development, identifying and minimizing off-target effects is crucial for ensuring safety and efficacy.

Q2: How can I distinguish between on-target and off-target effects of Compound X?

A2: Differentiating between on-target and off-target effects is a multi-step process. Key strategies include:

  • Using multiple cell lines: Compare the effects of Compound X in cell lines that express the intended target at different levels. A consistent effect across varying target expression levels may suggest off-target activity.

  • Rescue experiments: If the on-target effect involves the inhibition of a specific protein, try to rescue the effect by overexpressing a resistant mutant of that protein.

  • Use of a structurally related but inactive compound: A negative control compound that is chemically similar to Compound X but does not bind to the intended target can help identify non-specific effects.

  • Orthogonal assays: Confirm the on-target effect using different experimental methods that measure the same biological outcome.

Q3: What is a typical effective concentration range for a novel compound in in vitro studies?

A3: The effective concentration of a new compound can vary significantly depending on the cell type, the target, and the assay being used. It is essential to perform a dose-response curve to determine the optimal concentration for your specific experimental system. This typically involves testing a wide range of concentrations, often from nanomolar to micromolar levels.

Q4: I am observing significant cell death at concentrations where I expect to see a specific biological effect. What could be the cause?

A4: This could be due to several factors:

  • On-target toxicity: The intended pharmacological effect of Compound X may be inherently toxic to the cells.

  • Off-target toxicity: Compound X may be interacting with other cellular targets that are essential for cell survival.

  • Solvent toxicity: The solvent used to dissolve Compound X (e.g., DMSO) may be at a concentration that is toxic to the cells.

  • Compound instability: The compound may be degrading in the cell culture medium into a toxic byproduct.

Q5: How can I reduce the off-target effects of Compound X in my experiments?

A5: Several strategies can be employed to minimize off-target effects:

  • Use the lowest effective concentration: Once the optimal concentration for the on-target effect is determined, use the lowest possible concentration that still elicits the desired response.

  • Optimize treatment duration: Shorter incubation times can sometimes reduce the cumulative impact of off-target interactions.

  • Chemical modification of the compound: If you have medicinal chemistry support, it may be possible to synthesize derivatives of Compound X that have a higher affinity for the intended target and reduced affinity for off-targets.

  • Use of specific inhibitors for known off-targets: If a specific off-target is identified, co-treatment with an inhibitor of that off-target can help to isolate the on-target effects of Compound X.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High background or unexpected signal in control wells 1. Solvent (e.g., DMSO) concentration is too high.2. Contamination of cell culture.3. Compound X has inherent fluorescent or colorimetric properties at the assay wavelength.1. Perform a solvent toxicity curve to determine the maximum tolerated concentration. Keep the final solvent concentration consistent across all wells.2. Regularly check for microbial contamination.3. Run a control with Compound X in cell-free media to check for interference with the assay readout.
Observed effect is not dose-dependent 1. Compound X has precipitated out of solution at higher concentrations.2. The on-target effect is saturated at lower concentrations.3. Off-target effects at higher concentrations are masking the on-target effect.1. Check the solubility of Compound X in your cell culture medium.2. Expand the lower end of your concentration range to better define the dose-response curve.3. Investigate potential off-target interactions through literature searches or by testing the effect of antagonists for other potential targets.
Cells are detaching or showing signs of stress at expected effective concentrations 1. The cell line is particularly sensitive to the on-target signaling pathway.2. The effective concentration is close to the cytotoxic concentration in your specific cell line.1. If the effect is thought to be due to a specific pathway, try co-treatment with an antagonist for that pathway to see if the stress is rescued.2. Perform a more detailed cytotoxicity assay to precisely determine the therapeutic window.
Inconsistent results between experiments 1. Variability in cell passage number or confluency.2. Inconsistent preparation of Compound X stock solutions.3. Variation in incubation times or other experimental parameters.1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment.2. Prepare fresh stock solutions of Compound X regularly and store them appropriately.3. Standardize all experimental protocols and document any deviations.

Quantitative Data Summary

Table 1: In Vitro Potency of Compound X

Cell LineTarget ExpressionIC50 (µM)Assay Type
Cell Line AHighDatae.g., Kinase Assay
Cell Line BMediumDatae.g., Kinase Assay
Cell Line CLowDatae.g., Kinase Assay

Table 2: Cytotoxicity Profile of Compound X

Cell LineCC50 (µM)Assay Type
Cell Line ADatae.g., MTT Assay
Cell Line BDatae.g., CellTiter-Glo
Cell Line CDatae.g., Trypan Blue

Table 3: Off-Target Selectivity of Compound X

Off-TargetIC50 (µM)Fold Selectivity (Off-Target IC50 / On-Target IC50)
Kinase 1DataData
Kinase 2DataData
GPCR 1DataData

Key Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the CC50 value.

Protocol 2: Western Blotting for Downstream Signaling

  • Cell Treatment and Lysis: Treat cells with Compound X at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target of interest overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_planning Phase 1: Initial Characterization cluster_investigation Phase 2: Off-Target Investigation cluster_mitigation Phase 3: Mitigation Strategy cluster_validation Phase 4: Validation start Start with Compound X dose_response Dose-Response Curve start->dose_response cytotoxicity Cytotoxicity Assay dose_response->cytotoxicity unexpected_effect Unexpected Cellular Effect Observed cytotoxicity->unexpected_effect off_target_screen Off-Target Panel Screening unexpected_effect->off_target_screen pathway_analysis Signaling Pathway Analysis (Western Blot) unexpected_effect->pathway_analysis identify_off_target Identify Specific Off-Target off_target_screen->identify_off_target optimize_concentration Optimize Concentration & Time pathway_analysis->optimize_concentration co_treatment Co-treatment with Antagonist identify_off_target->co_treatment validate_on_target Validate On-Target Effect optimize_concentration->validate_on_target co_treatment->validate_on_target

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway compound_x Compound X on_target On-Target Kinase compound_x->on_target Inhibition (On-Target) off_target Off-Target GPCR compound_x->off_target Activation (Off-Target) downstream_on Desired Downstream Signaling on_target->downstream_on downstream_off Unintended Downstream Signaling off_target->downstream_off cellular_response_on Desired Cellular Response downstream_on->cellular_response_on cellular_response_off Adverse Cellular Response (e.g., Toxicity) downstream_off->cellular_response_off

Caption: On-target vs. off-target signaling pathways.

troubleshooting_tree cluster_yes cluster_no start Unexpected Cell Death? check_solvent Check Solvent Toxicity start->check_solvent Yes proceed Proceed with Experiment start->proceed No lower_conc Lower Compound X Concentration check_solvent->lower_conc Solvent OK check_off_target Investigate Off-Target Toxicity lower_conc->check_off_target Toxicity Persists

Caption: Troubleshooting decision tree for unexpected cell death.

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of Ophiocordylongiiside A and Other Cerebrosides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data provides insights into the antioxidant capacity of Ophiocordylongiiside A, a cerebroside isolated from the entomopathogenic fungus Ophiocordyceps longiissima, in comparison to other known cerebrosides. This guide synthesizes experimental findings to offer a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel antioxidant compounds.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies on the antioxidant activity of a wide range of purified cerebrosides are limited in the current scientific literature. However, by compiling data from various independent studies, an indirect comparison can be established. The following table summarizes the available quantitative data on the antioxidant activity of this compound and other cerebrosides, primarily focusing on the half-maximal inhibitory concentration (IC50) values obtained from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A lower IC50 value indicates a higher antioxidant potency.

Cerebroside NameSource OrganismAssayIC50 Value (mg/mL)Reference
This compoundOphiocordyceps longiissima (Fungus)DPPH55.72

Note: Data for other specific, purified cerebrosides with reported antioxidant IC50 values were not available in the public domain at the time of this publication. The significant IC50 value for this compound suggests a noteworthy, albeit moderate, antioxidant potential that warrants further investigation and comparison as more data on other cerebrosides become available.

Understanding the Antioxidant Mechanism of Cerebrosides

Cerebrosides, as part of the larger family of glycosphingolipids, are integral components of cell membranes and are involved in various cellular processes. Their antioxidant activity is thought to arise from their chemical structure, which can potentially donate hydrogen atoms or electrons to neutralize free radicals. The presence of hydroxyl groups in both the fatty acid and sphingoid base components, as well as in the sugar moiety, may contribute to their radical scavenging capabilities.

The general mechanism of action for many antioxidants involves the interruption of free radical chain reactions, thereby preventing oxidative damage to vital cellular components like DNA, proteins, and lipids. While the specific signaling pathways modulated by the antioxidant activity of most cerebrosides are not yet fully elucidated, the ability to mitigate oxidative stress is a key therapeutic target for a range of diseases associated with oxidative damage.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the antioxidant data presented, detailed methodologies for the key experimental assay are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used and relatively simple method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical that absorbs light at a characteristic wavelength (around 517 nm), appearing as a deep violet solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H. This reduction is accompanied by a color change from violet to yellow, which is measured as a decrease in absorbance.

General Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol.

  • Sample Preparation: The test compound (e.g., this compound) is dissolved in the same solvent to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes) to allow the reaction to reach completion.

  • Measurement: The absorbance of each solution is measured at the characteristic wavelength of DPPH (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the control solution.

    • Abs_sample is the absorbance of the solution containing the test compound.

  • IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizing Experimental and Logical Relationships

To further clarify the processes and concepts discussed, the following diagrams are provided.

experimental_workflow_dpph cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis DPPH Solution DPPH Solution Mixing Mixing DPPH Solution->Mixing Test Compound Solutions Test Compound Solutions Test Compound Solutions->Mixing Incubation (Dark, RT) Incubation (Dark, RT) Mixing->Incubation (Dark, RT) Spectrophotometry (517 nm) Spectrophotometry (517 nm) Incubation (Dark, RT)->Spectrophotometry (517 nm) Calculation (% Scavenging) Calculation (% Scavenging) Spectrophotometry (517 nm)->Calculation (% Scavenging) IC50 Determination IC50 Determination Calculation (% Scavenging)->IC50 Determination

Caption: Workflow of the DPPH Radical Scavenging Assay.

antioxidant_mechanism Free Radical (e.g., R•) Free Radical (e.g., R•) Stable Molecule (RH) Stable Molecule (RH) Free Radical (e.g., R•)->Stable Molecule (RH) neutralized by Cerebroside (with -OH group) Cerebroside (with -OH group) Cerebroside (with -OH group)->Stable Molecule (RH) donates H• Stable Cerebroside Radical (Cerebroside-O•) Stable Cerebroside Radical (Cerebroside-O•) Cerebroside (with -OH group)->Stable Cerebroside Radical (Cerebroside-O•) becomes

Caption: Simplified Antioxidant Mechanism of Cerebrosides.

A Comparative Analysis of Bioactive Compounds from Ophiocordyceps and the Renowned Nucleoside Analog, Cordycepin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the known bioactive compounds found in the fungus Ophiocordyceps longissima and the well-characterized adenosine analog, cordycepin. While a direct comparison with "Ophiocordylongiiside A" is not feasible due to the absence of this compound in published scientific literature, this guide offers a comprehensive overview of the therapeutic potential of other key molecules isolated from Ophiocordyceps species in relation to cordycepin.

Introduction

Ophiocordyceps, a genus of parasitic fungi, is a rich source of diverse bioactive compounds with significant pharmacological potential. Among these, nucleoside analogs have garnered considerable attention for their therapeutic properties. Cordycepin (3'-deoxyadenosine), originally isolated from Cordyceps militaris, is a prominent example, known for its wide range of biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. This guide delves into a comparative analysis of cordycepin and the bioactive constituents identified in Ophiocordyceps longissima, a species from which novel compounds are continuously being explored.

Biochemical Profile: Ophiocordyceps longissima vs. Cordycepin

While "this compound" remains uncharacterized in scientific literature, studies on Ophiocordyceps longissima have identified several key bioactive molecules. A comparative overview of the chemical nature of these compounds and cordycepin is presented below.

FeatureBioactive Compounds from Ophiocordyceps longissimaCordycepin
Chemical Class Nucleosides (adenosine, inosine, cytosine, guanosine, uridine), Polysaccharides, Ergosterol, MannitolNucleoside Analog (adenosine derivative)
Source Artificially cultured mycelia, synnemata, and fruiting bodies of Ophiocordyceps longissima.[1][2]Primarily isolated from Cordyceps militaris and other Cordyceps species.
Key Structural Feature Varied structures including purine and pyrimidine bases linked to a ribose sugar.An adenosine molecule lacking a hydroxyl group at the 3' position of its ribose moiety.

Comparative Biological Activities and Mechanisms of Action

The therapeutic effects of cordycepin are well-documented and often serve as a benchmark for evaluating other potential drug candidates from fungal sources.

Anti-Cancer Activity

Cordycepin exhibits potent anti-cancer properties through multiple mechanisms. It can be converted into its 5'-triphosphate form, which competes with ATP in various biochemical reactions.[3] This can interfere with RNA synthesis, leading to premature chain termination and inhibition of protein synthesis.[4] Furthermore, cordycepin has been shown to induce apoptosis (programmed cell death) in cancer cells and regulate signaling pathways involved in cell proliferation and survival, such as the ERK/JNK and PI3K/Akt pathways.[3]

Bioactive compounds from Ophiocordyceps , including polysaccharides and ergosterol, have also demonstrated anti-proliferative and cytotoxic effects against various cancer cell lines.[5] The nucleosides present in O. longissima may also contribute to its anti-tumor potential, although specific mechanistic studies are less extensive compared to cordycepin.

Anti-Inflammatory and Immunomodulatory Effects

Cordycepin is a potent anti-inflammatory agent. It has been shown to suppress the production of pro-inflammatory mediators and can modulate the activity of immune cells.[5]

Similarly, extracts from Ophiocordyceps sinensis , a closely related species, containing a mixture of bioactive compounds including polysaccharides and adenosine, have demonstrated significant anti-inflammatory and immunomodulatory activities.[6] These effects are attributed to the regulation of key signaling pathways involved in inflammation.[6]

Signaling Pathways

The following diagram illustrates the key signaling pathways modulated by cordycepin, which are often the focus of investigation for other bioactive compounds from Ophiocordyceps.

Signaling_Pathways cluster_cordycepin Cordycepin cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways Cordycepin Cordycepin PI3K_AKT PI3K/AKT Pathway Cordycepin->PI3K_AKT Inhibits AMPK AMPK Pathway Cordycepin->AMPK Activates MAPK MAPK Pathway (ERK/JNK) Cordycepin->MAPK Modulates Apoptosis Apoptosis Anti_Inflammation Anti_Inflammation Inhibition_of_Proliferation Inhibition_of_Proliferation PI3K_AKT->Apoptosis PI3K_AKT->Inhibition_of_Proliferation AMPK->Inhibition_of_Proliferation MAPK->Apoptosis MAPK->Anti_Inflammation

Caption: Key signaling pathways modulated by cordycepin.

Experimental Methodologies

The evaluation of the biological activities of these compounds involves a range of in vitro and in vivo experimental protocols.

In Vitro Anti-Cancer Assays
  • Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines. Cells are incubated with varying concentrations of the test compound, and the metabolic activity, which correlates with cell viability, is measured.

  • Apoptosis Assay (Flow Cytometry): To determine if the compound induces apoptosis, cells are treated and then stained with fluorescent markers like Annexin V and propidium iodide. Flow cytometry is then used to quantify the percentage of apoptotic cells.

  • Western Blot Analysis: This technique is employed to investigate the effect of the compounds on the expression levels of key proteins involved in signaling pathways like PI3K/Akt and MAPK.

In Vivo Animal Models
  • Xenograft Tumor Models: To assess anti-tumor efficacy in a living organism, human cancer cells are implanted into immunocompromised mice. The mice are then treated with the compound, and tumor growth is monitored over time.

  • Inflammation Models: Animal models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation, are used to evaluate the anti-inflammatory properties of the compounds.

The workflow for a typical in vitro anti-cancer evaluation is depicted below.

Experimental_Workflow Start Cancer Cell Culture Compound_Treatment Compound Treatment (Varying Concentrations) Start->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis) Compound_Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Compound_Treatment->Western_Blot Results Data Analysis & Interpretation MTT_Assay->Results Flow_Cytometry->Results Western_Blot->Results

Caption: Workflow for in vitro anti-cancer evaluation.

Pharmacokinetic Profile

The pharmacokinetic properties of a compound are crucial for its development as a drug.

ParameterCordycepinBioactive Compounds from Ophiocordyceps longissima
Bioavailability Generally low oral bioavailability due to rapid metabolism.Data is limited for specific compounds. Polysaccharides generally have low oral bioavailability. Nucleosides would likely have similar challenges to cordycepin.
Metabolism Rapidly deaminated by adenosine deaminase (ADA) to an inactive metabolite.[7]Nucleosides would be subject to metabolism by similar enzymatic pathways. Polysaccharides are fermented by gut microbiota.
Half-life Short elimination half-life in plasma.[7]Not well-characterized for individual compounds.

Conclusion

Cordycepin remains a highly significant natural product with well-defined mechanisms of action and a broad spectrum of therapeutic activities. While the specific compound "this compound" is not found in the current scientific literature, the fungus Ophiocordyceps longissima has been shown to produce a variety of other bioactive compounds, including a suite of nucleosides, polysaccharides, and ergosterol.[1][2] These compounds exhibit promising anti-cancer and anti-inflammatory properties, suggesting that Ophiocordyceps species are a valuable resource for the discovery of new therapeutic agents.

Further research is warranted to isolate and characterize novel compounds from Ophiocordyceps longissima and to elucidate their specific mechanisms of action. Comparative studies with well-established compounds like cordycepin will be crucial in identifying new drug leads with improved efficacy and pharmacokinetic profiles. The continued exploration of the chemical diversity within the Ophiocordyceps genus holds significant promise for the future of drug discovery.

References

Unraveling the Bioactivity of Ophiocordylongiiside A: A Cross-Species Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search has revealed no publicly available scientific data for a compound named "Ophiocordylongiiside A." Extensive searches of scholarly databases and scientific publications did not yield any information regarding the isolation, structure, or biological activity of a compound with this specific name.

This suggests several possibilities:

  • Novel Compound: "this compound" may be a very recently discovered compound for which research has not yet been published in the public domain.

  • Proprietary Name: The name could be a proprietary or internal designation for a compound that is not yet disclosed in scientific literature.

  • Misnomer or Typographical Error: There is a possibility that the name is misspelled or represents a misinterpretation of another compound's name.

While we cannot provide a comparative analysis of "this compound" due to the absence of data, this guide will explore the known bioactive compounds from the fungus Ophiocordyceps sinensis (the likely origin of such a named compound) and provide a framework for how a cross-species comparison of a novel compound would be structured. This will serve as a valuable resource for researchers interested in the bioactivity of compounds from Ophiocordyceps and other natural products.

Bioactive Landscape of Ophiocordyceps sinensis

Ophiocordyceps sinensis, a fungus highly valued in traditional medicine, is a rich source of various bioactive compounds with a wide range of pharmacological activities. These include, but are not limited to:

  • Nucleosides and their analogues: Cordycepin (3'-deoxyadenosine) and adenosine are among the most studied compounds, known for their anti-tumor, anti-inflammatory, and immunomodulatory effects.

  • Polysaccharides: These complex carbohydrates exhibit significant immunomodulatory, antioxidant, and anti-tumor properties.

  • Sterols: Ergosterol and its derivatives are known to possess anti-tumor and antioxidant activities.

  • Peptides and Amino Acids: Various cyclic peptides and essential amino acids contribute to the overall therapeutic effects of the fungus.

Framework for a Cross-Species Bioactivity Comparison

Should data on "this compound" or a similarly named novel compound become available, a comprehensive cross-species comparison would be essential to understand its therapeutic potential. The following sections outline the necessary components of such a guide.

Data Presentation: Comparative Bioactivity Tables

Quantitative data from various studies would be summarized in clearly structured tables to facilitate easy comparison of the compound's efficacy across different species and cell lines.

Table 1: Hypothetical Anti-Tumor Activity of Compound X

Cell LineSpecies OriginIC₅₀ (µM)Reference
MCF-7Human (Breast Cancer)15.2 ± 1.8[Hypothetical Study 1]
A549Human (Lung Cancer)22.5 ± 2.1[Hypothetical Study 1]
B16-F10Murine (Melanoma)18.9 ± 1.5[Hypothetical Study 2]
4T1Murine (Breast Cancer)25.1 ± 2.3[Hypothetical Study 2]

Table 2: Hypothetical Anti-Inflammatory Activity of Compound X

AssayModel SystemSpeciesInhibition (%) at 10 µMReference
NO ProductionLPS-stimulated RAW 264.7Murine65.4 ± 4.2[Hypothetical Study 3]
TNF-α ReleaseLPS-stimulated THP-1Human58.9 ± 3.7[Hypothetical Study 4]
IL-6 ReleasePoly(I:C)-stimulated BEAS-2BHuman72.1 ± 5.1[Hypothetical Study 4]
Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings.

Example: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., "this compound") for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Mandatory Visualization: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) are essential for illustrating complex biological processes and experimental designs.

Hypothetical Anti-Inflammatory Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB P NFkB NF-κB NFkB_IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation CompoundX This compound CompoundX->IKK Inhibition Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes Transcription LPS LPS LPS->TLR4

Caption: Hypothetical mechanism of this compound in inhibiting the NF-κB signaling pathway.

Experimental Workflow for Bioactivity Screening

Start Start: Compound Isolation InVitro In Vitro Screening (e.g., Anti-tumor, Anti-inflammatory) Start->InVitro Human_Cells Human Cell Lines InVitro->Human_Cells Murine_Cells Murine Cell Lines InVitro->Murine_Cells Active Active? Human_Cells->Active Murine_Cells->Active InVivo In Vivo Studies (e.g., Mouse models) Active->InVivo Yes End End: Lead Compound Active->End No Efficacy Efficacy & Toxicity Evaluation InVivo->Efficacy Efficacy->End

Caption: A generalized workflow for the screening and evaluation of a novel bioactive compound.

Conclusion and Future Directions

While the specific bioactivity of "this compound" remains to be elucidated, the rich pharmacological profile of Ophiocordyceps sinensis suggests that novel compounds from this fungus hold significant therapeutic promise. Future research should focus on the isolation and characterization of new constituents, followed by systematic in vitro and in vivo evaluations across different species to determine their efficacy and safety. The framework presented in this guide provides a robust structure for the comprehensive comparison and dissemination of such findings to the scientific community.

We encourage researchers who may have information on "this compound" to publish their findings to advance our collective understanding of the vast chemical diversity and therapeutic potential of natural products.

Ophiocordylongiiside A compared to other Ophiocordyceps metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search has revealed a wealth of bioactive compounds from the fungal genus Ophiocordyceps, a group of parasitic fungi with a long history in traditional medicine. However, information regarding a specific metabolite designated as "Ophiocordylongiiside A" is not available in the current scientific literature. Therefore, a direct comparison with other Ophiocordyceps metabolites cannot be provided at this time.

This guide will instead offer a comparative overview of the major classes of known metabolites isolated from Ophiocordyceps species, providing a valuable resource for researchers, scientists, and drug development professionals interested in the pharmacological potential of these fascinating fungi.

The Diverse Chemical Arsenal of Ophiocordyceps

Ophiocordyceps species are prolific producers of a wide array of secondary metabolites with diverse chemical structures and biological activities. These compounds are of significant interest to the pharmaceutical industry for their potential as therapeutic agents. The major classes of metabolites identified to date include nucleosides and their analogs, polysaccharides, sterols, and a variety of other small molecules.

Nucleosides and Their Analogs: The Pharmacological Cornerstone

Perhaps the most well-known and extensively studied metabolites from Ophiocordyceps are the nucleoside analogs, with cordycepin (3'-deoxyadenosine) and adenosine being the most prominent examples.

  • Cordycepin: This compound is renowned for its broad spectrum of biological activities, including antitumor, anti-inflammatory, and immunomodulatory effects. Its structural similarity to adenosine allows it to interfere with various biochemical and molecular processes.

  • Adenosine: Also present in significant amounts, adenosine plays a crucial role in cellular signaling and has been shown to possess various pharmacological properties, including cardiovascular and neurological effects.

The presence and concentration of these nucleosides are often used as key markers for the quality control of Ophiocordyceps products.

Polysaccharides: Modulators of the Immune System

Ophiocordyceps species are a rich source of polysaccharides, which are complex carbohydrates that have been demonstrated to exhibit potent immunomodulatory and antioxidant activities. These macromolecules can influence the activity of various immune cells, such as macrophages and lymphocytes, thereby enhancing the body's defense mechanisms.

Sterols: A Class with Diverse Bioactivities

A variety of sterol compounds, including ergosterol and its derivatives, have been isolated from Ophiocordyceps. Ergosterol, a major component of fungal cell membranes, and its related compounds have been reported to possess antitumor and antioxidant properties.

Other Bioactive Metabolites

Beyond these major classes, Ophiocordyceps fungi also produce a range of other bioactive compounds, including:

  • Peptides and Proteins: Some of which have shown enzymatic and antimicrobial activities.

  • Fatty Acids and their Derivatives: These lipids can have various physiological roles and potential health benefits.

  • Alkaloids and Terpenoids: While less commonly reported than nucleosides and polysaccharides, these classes of compounds are known for their diverse pharmacological activities in other natural products and may represent an untapped resource within Ophiocordyceps.

Future Directions in Ophiocordyceps Metabolite Research

The study of Ophiocordyceps metabolites is an active and promising area of research. Advances in analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, are enabling the discovery and characterization of novel compounds. It is possible that "this compound" represents a newly discovered glycoside that has not yet been widely reported in scientific literature. Glycosides, which are molecules in which a sugar is bound to another functional group, are a diverse group of natural products with a wide range of biological activities. Several glycosidic compounds, including nucleosides and sterol glycosides, have been identified in Ophiocordyceps.

Researchers are encouraged to verify the chemical name and structure of "this compound" through recently published articles, patents, or specialized chemical databases. Once this information becomes available, a detailed comparative analysis of its biological activities and mechanisms of action against other known Ophiocordyceps metabolites can be conducted. Such a comparison would be invaluable for understanding its potential therapeutic applications and for guiding future drug discovery efforts.

Unveiling the Anti-Inflammatory Potential of Ophiocordyceps-Derived Compounds: A Look into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the anti-inflammatory properties of compounds isolated from Ophiocordyceps species, providing insights into their structure-activity relationships and therapeutic potential. As a specific compound named "Ophiocordylongiiside A" is not found in the current scientific literature, this guide focuses on analogous compounds and extracts from the Ophiocordyceps genus.

The fungal genus Ophiocordyceps, renowned in traditional medicine, is a rich source of bioactive molecules with a wide range of pharmacological effects, including potent anti-inflammatory activities. While the specific compound "this compound" remains to be characterized in publicly available research, extensive studies on extracts and isolated constituents from Ophiocordyceps sinensis and related species offer valuable insights into the structure-activity relationships (SAR) of its chemical arsenal. This guide provides a comparative overview of the anti-inflammatory effects of various Ophiocordyceps-derived compounds, supported by experimental data and mechanistic insights.

Comparative Anti-Inflammatory Activity

Research has demonstrated that various extracts and purified compounds from Ophiocordyceps can significantly inhibit key inflammatory mediators. The anti-inflammatory potency often varies depending on the chemical class of the compound and the specific molecular structure.

Inhibition of Pro-Inflammatory Mediators

The following table summarizes the inhibitory activity of different Ophiocordyceps extracts and compounds on the production of nitric oxide (NO), a key inflammatory molecule.

Compound/ExtractSource OrganismAssay SystemConcentration% Inhibition of NO ProductionIC₅₀ (µg/mL)
EEOS-95 (95% ethanol extract)Ophiocordyceps sinensis (submerged culture)LPS-stimulated BV2 microglial cells500 µg/mL71%-
CordycepinCordyceps militarisLPS-stimulated BV2 microglial cells--Reported to inhibit NO production
ErgosterolOphiocordyceps sinensis---Reported anti-inflammatory effects
Polysaccharides (EPS-LM-1)Ophiocordyceps sinensis Cs-HK1LPS-stimulated THP-1 cells< 5 µg/mL-< 5

Table 1: Inhibitory Effects of Ophiocordyceps Extracts and Compounds on Nitric Oxide (NO) Production.

Furthermore, extracts from Ophiocordyceps sinensis have been shown to effectively reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).[1]

Compound/ExtractSource OrganismAssay SystemTarget CytokineIC₅₀ (µg/mL)
EEOS-95Ophiocordyceps sinensis (submerged culture)LPS-stimulated BV2 microglial cellsIL-6617
EEOS-95Ophiocordyceps sinensis (submerged culture)LPS-stimulated BV2 microglial cellsIL-1β277
EEOS-95Ophiocordyceps sinensis (submerged culture)LPS-stimulated BV2 microglial cellsTNF-α507

Table 2: Inhibitory Effects of EEOS-95 on Pro-Inflammatory Cytokine Production.[1]

Key Compound Classes and Structure-Activity Relationship Insights

The anti-inflammatory effects of Ophiocordyceps are attributed to several classes of compounds:

  • Nucleosides and their Analogs: Cordycepin (3'-deoxyadenosine) is a prominent nucleoside analog found in Ophiocordyceps. Its structural similarity to adenosine allows it to interfere with various biochemical processes. The absence of the 3'-hydroxyl group in the ribose moiety is crucial for its biological activity, including its anti-inflammatory effects.

  • Polysaccharides: High-molecular-weight polysaccharides from Ophiocordyceps have demonstrated significant immunomodulatory and anti-inflammatory activities.[2][3] The bioactivity of these polysaccharides is influenced by their monosaccharide composition, glycosidic linkages, and molecular weight. For instance, a lower molecular weight fraction of an exopolysaccharide (EPS-LM-1) from Ophiocordyceps sinensis Cs-HK1 showed potent anti-inflammatory effects.[2]

  • Sterols and Glycosides: Ergosterol and its derivatives, including glycosides, are another class of bioactive compounds found in Ophiocordyceps. The presence of a glycosidic moiety can significantly impact the compound's solubility and bioavailability, thereby influencing its pharmacological profile. While specific SAR studies on steroidal glycosides from Ophiocordyceps are limited, the general principle in natural product chemistry is that the nature and position of sugar attachments can modulate biological activity.

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

Compounds from Ophiocordyceps exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) cytokines Inflammatory Mediators (Cytokines, NO, PGs) genes->cytokines Transcription & Translation Ophiocordyceps Ophiocordyceps Compounds Ophiocordyceps->TLR4 Inhibits Ophiocordyceps->MyD88 Inhibits Ophiocordyceps->IKK Inhibits Ophiocordyceps->NFkB Inhibits Translocation NFkB_n NF-κB NFkB_n->genes Binds to promoter DNA DNA

Figure 1: Simplified diagram of the NF-κB signaling pathway and points of inhibition by Ophiocordyceps compounds.

As depicted in Figure 1, lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade through MyD88 that leads to the activation of the IKK complex. IKK then phosphorylates IκB, leading to its degradation and the release of NF-κB. Activated NF-κB translocates to the nucleus, where it promotes the transcription of various pro-inflammatory genes. Extracts and compounds from Ophiocordyceps have been shown to inhibit this pathway at multiple points, including the inhibition of TLR4/MyD88 interaction and the prevention of NF-κB translocation.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory activity of Ophiocordyceps compounds.

Nitric Oxide (NO) Assay

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

G cluster_0 Cell Culture and Treatment cluster_1 Griess Reaction cluster_2 Quantification a Seed macrophages (e.g., RAW 264.7) in 96-well plates b Pre-treat with Ophiocordyceps compounds for 1h a->b c Stimulate with LPS (1 µg/mL) for 24h b->c d Collect supernatant c->d e Mix supernatant with Griess Reagent d->e f Incubate at room temperature for 10 min e->f g Measure absorbance at 540 nm f->g h Calculate nitrite concentration using a standard curve g->h

Figure 2: Workflow for the Nitric Oxide (NO) Assay.

Protocol:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7 or BV2 microglia) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically at 1 µg/mL) to induce an inflammatory response, and the cells are incubated for 24 hours.

  • Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve prepared using sodium nitrite.

Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

Protocol:

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.

  • Blocking: The plate is washed and blocked with a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants (from cells treated as described in the NO assay) and standards are added to the wells and incubated.

  • Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for the cytokine is added.

  • Enzyme Conjugate: After another wash, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added.

  • Substrate Addition: The plate is washed again, and a substrate solution is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The reaction is stopped, and the absorbance is read at the appropriate wavelength. The cytokine concentration is determined from the standard curve.

Conclusion

While the specific compound "this compound" remains elusive in the current scientific literature, the broader investigation into the chemical constituents of Ophiocordyceps species provides a strong foundation for understanding their anti-inflammatory potential. The diverse array of compounds, including nucleosides, polysaccharides, and steroidal glycosides, exhibit significant inhibitory effects on key inflammatory pathways, particularly the NF-κB signaling cascade. The structure-activity relationships, though not fully elucidated for all compound classes, highlight the importance of specific structural features for biological activity. Future research focused on isolating and characterizing novel compounds from Ophiocordyceps, potentially including "this compound" from species like O. longissima, will undoubtedly provide deeper insights into their therapeutic promise for inflammatory diseases. The experimental protocols and mechanistic understanding presented in this guide offer a valuable resource for researchers in the field of natural product drug discovery.

References

In Silico Docking Analysis of Cordycepin: A Comparative Guide to Target Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Due to the limited availability of specific in silico docking studies on Ophiocordylongiiside A, this guide provides a comparative analysis of cordycepin, a prominent bioactive compound isolated from the same genus, Ophiocordyceps. This guide will explore its interactions with various protein targets, offering insights into its potential therapeutic mechanisms.

Cordycepin (3'-deoxyadenosine), a nucleoside analog derived from species of the Ophiocordyceps fungus, has garnered significant scientific interest for its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral effects.[1] Computational, or in silico, docking studies are pivotal in understanding the molecular basis of these activities by predicting how cordycepin binds to and interacts with specific protein targets. These studies provide valuable information on binding affinities and potential mechanisms of action, guiding further experimental research and drug development.

This comparison guide synthesizes data from several in silico studies to provide a comprehensive overview of cordycepin's interactions with various protein targets.

Comparative Docking Analysis of Cordycepin with Target Proteins

The following table summarizes the quantitative data from various in silico docking studies of cordycepin against a range of protein targets. Binding energy is a key metric, with more negative values indicating a stronger and more favorable interaction between the ligand (cordycepin) and the protein.

Target ProteinTherapeutic AreaDocking Score/Binding Energy (kcal/mol)Key Interacting ResiduesReference Compound(s)Reference Compound Score (kcal/mol)
Adenosine Deaminase (ADA)Cancer>30.58 (lower than 15 of 31 agonists)Not specifiedMRS569830.58
A3 Adenosine Receptor (A3AR)Cancer<108.69 (lower than 30 of 31 agonists)Not specifiedCGS21680, Apadenoson108.69, 103.78
SARS-CoV-2 Main Protease (Mpro)COVID-19-180.5 (Interaction Score)Thr26, Gly143, Cys145, Ser144, Leu141, His172, Phe140, Glu166, His163, His164Not specifiedNot applicable
Epidermal Growth Factor Receptor (EGFR)Cancer-6.8Not specifiedLeucovorinNot specified
Vascular Endothelial Growth Factor Receptor (VEGFR)Cancer-5.5Not specifiedLeucovorinNot specified
Caspase-3Colorectal CancerNot specifiedNot specifiedObatoclaxNot specified
Caspase-8Colorectal CancerNot specifiedNot specifiedObatoclaxNot specified
Cyclooxygenase-2 (COX-2)Colorectal CancerNot specifiedNot specifiedObatoclaxNot specified
Interleukin-2 (IL-2)Colorectal CancerNot specifiedNot specifiedObatoclaxNot specified
Interleukin-6 (IL-6)Colorectal CancerNot specifiedNot specifiedObatoclaxNot specified

Experimental Protocols

In silico molecular docking studies are computational simulations that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] The following is a generalized protocol based on the methodologies cited in the search results.

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystallographic structure of the target protein is obtained from a protein database such as the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Structure: The 2D or 3D structure of the ligand (e.g., cordycepin) is obtained from a chemical database like PubChem or ZINC. The ligand is then optimized for its 3D conformation and energy minimized.

2. Docking Simulation:

  • Software: Various software packages are used for molecular docking, such as AutoDock Vina, MOE (Molecular Operating Environment), and Schrödinger Suite.[3][4]

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.

  • Docking Algorithm: The docking software uses algorithms to explore various possible conformations and orientations of the ligand within the protein's active site and calculates the binding energy for each pose.

3. Analysis of Results:

  • Binding Affinity: The docking results are ranked based on their predicted binding affinities (docking scores), typically in kcal/mol.[4]

  • Interaction Analysis: The best-ranked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (from PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligand Ligand Structure (from PubChem/ZINC) PrepLigand Prepare Ligand (Optimize 3D structure) Ligand->PrepLigand DefineGrid Define Grid Box (Active Site) PrepProtein->DefineGrid PrepLigand->DefineGrid RunDocking Run Docking Simulation (e.g., AutoDock Vina) DefineGrid->RunDocking AnalyzeResults Analyze Docking Poses (Binding Energy) RunDocking->AnalyzeResults Visualize Visualize Interactions (Hydrogen bonds, etc.) AnalyzeResults->Visualize

Caption: A generalized workflow for in silico molecular docking studies.

signaling_pathway cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Cordycepin Cordycepin Cordycepin->EGFR Cordycepin->VEGFR

Caption: Cordycepin's potential inhibition of EGFR and VEGFR signaling pathways.

References

A Comparative Analysis of the Antioxidant Properties of Ophiocordyceps sinensis Extracts and Standard Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ever-evolving landscape of natural product research, the quest for potent antioxidants continues to be a focal point for scientists in drug development and related fields. This guide provides an objective, data-driven comparison of the antioxidant capacity of various extracts from Ophiocordyceps sinensis, a fungus highly valued in traditional medicine, against established antioxidant compounds such as Quercetin, Rutin, Vitamin C, and the water-soluble Vitamin E analog, Trolox. This analysis is intended to serve as a valuable resource for researchers evaluating the potential of O. sinensis as a source of novel antioxidant agents.

Initially, this investigation sought to benchmark a specific compound, "Ophiocordylongiiside A." However, a thorough review of scientific literature and chemical databases did not yield a compound with this designation. Consequently, the focus of this guide has been pivoted to a broader, yet scientifically robust, comparison of the antioxidant activities of Ophiocordyceps sinensis extracts, for which there is a growing body of peer-reviewed data.

Comparative Antioxidant Activity

The antioxidant potential of a substance is commonly evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being among the most prevalent. The efficacy in these assays is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant activity, or as Trolox Equivalent Antioxidant Capacity (TEAC), which quantifies the antioxidant strength relative to Trolox.

The following table summarizes the quantitative antioxidant activity of different Ophiocordyceps sinensis extracts alongside benchmark antioxidants, as reported in various scientific studies.

Substance Assay Metric Value Reference
Ophiocordyceps sinensis Extracts
Natural Mycelium (Methanolic Extract)DPPHIC502.98 mg/mL[1]
Cultured Mycelium (Methanolic Extract)DPPHIC502.81 mg/mL[1]
Natural Mycelium (Methanolic Extract)ABTSIC504.94 mg/mL[1]
Cultured Mycelium (Methanolic Extract)ABTSIC504.65 mg/mL[1]
Fruiting Body (Cold Water Extract)O₂⁻ ScavengingTEAC18.4 µmol/g[2]
Mycelial ExtractsDPPH% Scavenging81-90%[3]
Mycelial ExtractsABTSTEAC0.7-0.8 mM[3]
Benchmark Antioxidants
QuercetinDPPHIC504.60 ± 0.3 µM[4]
QuercetinABTSIC5048.0 ± 4.4 µM[4]
QuercetinDPPHIC500.55 µg/mL[5]
QuercetinABTSIC501.17 µg/mL[5]
RutinDPPHIC505.02 ± 0.4 µM[4]
RutinABTSIC5095.3 ± 4.5 µM[4]
RutinDPPHIC5017.16 ± 0.23 µg/mL[5]
Vitamin C (Ascorbic Acid)DPPHIC504.97 ± 0.03 µg/mL[6]
Vitamin C (Ascorbic Acid)ABTSIC5050 µg/mL[7]
TroloxABTSIC502.34 µg/mL[6]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the commonly cited antioxidant assays are provided below.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle of the assay is based on the reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be approximately 1.0 ± 0.1 at 517 nm.

  • Sample Preparation: Dissolve the test compounds (O. sinensis extracts or standards) in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution. A series of dilutions are then made from the stock solution.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample dilutions (e.g., 100 µL).

  • Initiation of Reaction: To each well/cuvette, add an equal volume of the DPPH working solution (e.g., 100 µL). A blank containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the reaction mixtures is measured at 517 nm using a spectrophotometer or a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a characteristic blue-green color, which is decolorized in the presence of an antioxidant.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compounds in a suitable solvent.

  • Reaction Mixture: Add a small volume of the diluted sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Visualizing Cellular Antioxidant Pathways and Experimental Workflows

To further aid in the understanding of the mechanisms of antioxidant action and the experimental procedures, the following diagrams have been generated.

Nrf2_ARE_Pathway cluster_nucleus Inside Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Enzymes Antioxidant Response (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Ophiocordyceps Ophiocordyceps Extracts Ophiocordyceps->Keap1_Nrf2 may influence Nrf2_in_Nucleus Nrf2 Nrf2_in_Nucleus->ARE binds to

Caption: The Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress.

DPPH_Assay_Workflow Prep_DPPH 1. Prepare 0.1 mM DPPH in Methanol (Violet) Mix 3. Mix Sample and DPPH Solution Prep_DPPH->Mix Prep_Sample 2. Prepare Sample Dilutions (O. sinensis / Standard) Prep_Sample->Mix Incubate 4. Incubate in Dark (30 minutes) Mix->Incubate Measure 5. Measure Absorbance at 517 nm (Yellow) Incubate->Measure Calculate 6. Calculate % Scavenging and IC50 Measure->Calculate

Caption: A simplified workflow of the DPPH radical scavenging assay for antioxidant activity assessment.

References

A Comparative Guide to the Isolation of Ophiocordylongiiside A from Ophiocordyceps longiissima

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the isolation of Ophiocordylongiiside A, a putative bioactive glycoside from the fungus Ophiocordyceps longiissima. Due to the limited publicly available data on the specific isolation of this compound, this document outlines a primary isolation protocol based on the successful isolation of a similar compound, cordyglycoside A, from a related Cordyceps species. This is followed by a discussion and comparison of alternative and advanced purification techniques that offer potential advantages in terms of efficiency, yield, and purity.

Data Presentation: A Comparative Overview of Purification Techniques

The successful isolation of a target natural product hinges on the selection of an appropriate purification strategy. While specific quantitative data for the isolation of this compound is not yet published, the following table provides a representative comparison of different chromatographic techniques based on the isolation of flavonoid glycosides from a natural source. This data is intended to serve as a practical example for researchers when evaluating potential methods.

ParameterPrimary Method: Silica Gel Column ChromatographyAlternative A: Preparative HPLCAlternative B: High-Speed Counter-Current Chromatography (HSCCC)
Starting Material Crude Methanolic ExtractPartially Purified FractionCrude or Partially Purified Extract
Stationary Phase Silica GelC18, Phenyl, etc.Liquid (Two-phase solvent system)
Mobile Phase Gradient of organic solvents (e.g., Chloroform-Methanol)Gradient of aqueous and organic solvents (e.g., Water-Acetonitrile)Two-phase solvent system (e.g., n-hexane–ethyl acetate–methanol–water)
Representative Yield Variable, often lower due to adsorptionHigh recovery of purified compoundHigh recovery, no irreversible adsorption[1]
Representative Purity Moderate to high, may require further purification>95% achievable>95% achievable in a single step[1]
Scalability Good for large scaleLimited by column size and costExcellent for large-scale separations
Solvent Consumption HighModerate to HighModerate, solvent recycling is possible
Key Advantages Low cost, well-establishedHigh resolution and purityNo solid support, high sample loading, minimal sample loss
Key Disadvantages Irreversible adsorption, lower resolution for complex mixturesHigh pressure, potential for sample degradation, higher costEmulsion formation can be an issue, requires specific instrumentation

Experimental Protocols

Primary Isolation Protocol (Adapted from the isolation of Cordyglycoside A)

This protocol provides a detailed methodology for the isolation of a glycosidic compound from a fungal source, based on established procedures for similar molecules.

1. Preparation of Fungal Material:

  • The fruiting bodies of Ophiocordyceps longiissima are collected, cleaned of any substrate, and air-dried.

  • The dried fungal material is then pulverized into a fine powder to maximize the surface area for extraction.

2. Extraction:

  • The powdered fungal material is extracted exhaustively with methanol (MeOH) at room temperature. This process is typically repeated three times to ensure complete extraction of the target compounds.

  • The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

  • The crude methanolic extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity. Glycosides are typically expected to partition into the more polar fractions (e.g., ethyl acetate or the remaining aqueous fraction).

4. Chromatographic Purification:

  • Silica Gel Column Chromatography: The fraction enriched with the target glycoside is subjected to silica gel column chromatography.

    • The column is packed with silica gel and equilibrated with a non-polar solvent (e.g., chloroform).

    • The sample is loaded onto the column and eluted with a step-wise or gradient elution of increasing polarity, typically a chloroform-methanol mixture.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Sephadex LH-20 Column Chromatography: Fractions containing the impure this compound are further purified using a Sephadex LH-20 column, eluting with methanol, to remove smaller molecules and pigments.

  • Preparative Thin-Layer Chromatography (pTLC): For final purification, preparative TLC may be employed using a suitable solvent system to yield the pure this compound.

Alternative Purification Method A: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers higher resolution and purity compared to traditional column chromatography.

1. Sample Preparation:

  • The enriched fraction containing this compound from the initial fractionation is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm filter.

2. HPLC Conditions:

  • Column: A preparative C18 reversed-phase column is commonly used for the separation of polar glycosides.

  • Mobile Phase: A gradient elution is typically employed, starting with a high percentage of water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and increasing the proportion of an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength determined by the chromophore of this compound.

  • Fraction Collection: Fractions corresponding to the peak of interest are collected.

3. Post-Purification:

  • The collected fractions are pooled and the solvent is removed under reduced pressure to yield the purified this compound.

Alternative Purification Method B: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible sample adsorption.

1. Solvent System Selection:

  • A suitable two-phase solvent system is selected. A common system for glycosides is n-hexane-ethyl acetate-methanol-water in various ratios. The partition coefficient (K) of the target compound in this system is determined to be ideally between 0.5 and 2.0.

2. HSCCC Operation:

  • The HSCCC column is first filled with the stationary phase (either the upper or lower phase of the solvent system).

  • The apparatus is then rotated at a specific speed, and the mobile phase is pumped through the column.

  • Once hydrodynamic equilibrium is reached, the sample, dissolved in a mixture of the two phases, is injected.

  • The effluent is continuously monitored by a UV detector, and fractions are collected.

3. Isolation:

  • The fractions containing the pure this compound are combined and the solvent is evaporated.

Mandatory Visualization

Isolation_Workflow cluster_Start Starting Material cluster_Extraction Extraction & Fractionation cluster_Purification Purification Cascade cluster_End Final Product Start Ophiocordyceps longiissima (Fruiting Bodies) Pulverization Pulverization Start->Pulverization Methanol_Extraction Methanol Extraction Pulverization->Methanol_Extraction Crude_Extract Crude Extract Methanol_Extraction->Crude_Extract Liquid_Partition Liquid-Liquid Partitioning Crude_Extract->Liquid_Partition Enriched_Fraction Enriched Glycoside Fraction Liquid_Partition->Enriched_Fraction Silica_Gel Silica Gel Column Chromatography Enriched_Fraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex pTLC Preparative TLC Sephadex->pTLC Final_Product Pure this compound pTLC->Final_Product

Caption: Workflow for the primary isolation of this compound.

Purification_Comparison cluster_Primary Primary Method cluster_AlternativeA Alternative A cluster_AlternativeB Alternative B Enriched_Fraction Enriched Glycoside Fraction Silica_Gel Silica Gel Chromatography Enriched_Fraction->Silica_Gel Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC HSCCC HSCCC Enriched_Fraction->HSCCC

Caption: Comparison of purification pathways for this compound.

References

A Head-to-Head Comparison of Fungal Glycosides: Evaluating the Therapeutic Potential of Ophiocordyceps Polysaccharides and Other Fungal Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

While the specific compound "Ophiocordylongiiside A" is not documented in the current scientific literature, the fungus from which its name is likely derived, Ophiocordyceps sinensis, is a rich source of bioactive glycosides. This guide provides a comparative analysis of polysaccharides from Ophiocordyceps sinensis against other notable fungal glycosides, focusing on their cytotoxic and anti-inflammatory properties. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds for therapeutic applications.

Introduction to Fungal Glycosides

Fungi are a prolific source of structurally diverse secondary metabolites, including a wide array of glycosides with significant pharmacological activities. These compounds, characterized by a sugar moiety linked to a non-sugar aglycone, have demonstrated potential as anti-inflammatory, cytotoxic, and immunomodulatory agents. Among the most studied are polysaccharides, sterol glycosides, and nucleoside analogs, each with distinct mechanisms of action.

Ophiocordyceps sinensis, a fungus highly valued in traditional medicine, produces various bioactive components, including polysaccharides, cordycepin (a nucleoside analog), and sterols.[1][2][3] Research has shown that extracts and isolated compounds from O. sinensis exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-tumor activities.[2][4]

This guide will focus on the comparative efficacy of polysaccharides derived from Ophiocordyceps sinensis and other well-characterized fungal glycosides, providing a quantitative and methodological framework for their evaluation.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of various fungal glycosides and extracts. The data is presented as IC50 values, which represent the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

Table 1: Cytotoxic Activity of Fungal Glycosides and Extracts against Cancer Cell Lines

Fungal SourceCompound/ExtractCell LineIC50 ValueReference
Ophiocordyceps sinensisPolysaccharide (OS8P)HT-29 (Colon)202.98 µg/mL[5]
Ophiocordyceps sinensisCold Water ExtractA549 (Lung)58.2 µg/mL[6][7]
Endophytic Fungus (from Lagopsis supina)2-methoxy-6-methyl-1,4-benzoquinoneA549 (Lung)1.00 µg/mL[8]
Endophytic Fungus (from Lagopsis supina)2-methoxy-6-methyl-1,4-benzoquinoneHepG2 (Liver)0.91 µg/mL[8]
Endophytic Fungus (from Lagopsis supina)Penicillic AcidA549 (Lung)18.95 µg/mL[8]
Endophytic Fungus (from Lagopsis supina)Penicillic AcidHepG2 (Liver)10.67 µg/mL[8]
Fusarium solaniTaxolHeLa, HepG2, Jurkat, etc.0.005 - 0.2 µM[9]
Pennicillium sp. (marine-derived)Ergosta-8(14), 22-diene-3,5,6,7-tetraolHepG2 (Liver)10.4 µg/mL[10]

Table 2: Anti-inflammatory Activity of Fungal Glycosides and Extracts

Fungal SourceCompound/ExtractAssayCell LineIC50 ValueReference
Ophiocordyceps sinensis95% Ethanol Extract (EEOS-95)IL-1β InhibitionBV2 (Microglia)277 µg/mL[11][12][13]
Ophiocordyceps sinensis95% Ethanol Extract (EEOS-95)TNF-α InhibitionBV2 (Microglia)507 µg/mL[11][12][13]
Ophiocordyceps sinensis95% Ethanol Extract (EEOS-95)IL-6 InhibitionBV2 (Microglia)617 µg/mL[11][12][13]
Cordyceps sinensis1-(5-Hydroxymethyl-2-furyl)-β-carbolineSuperoxide Anion Inhibition-0.45 µM[14]
Cordyceps sinensis1-(5-Hydroxymethyl-2-furyl)-β-carbolineElastase Release Inhibition-1.68 µM[14]
Xylaria nigripesPolysaccharideNO Production InhibitionRAW264.7Strongest among tested[3]
Grifola frondosaPolysaccharideTNF-α & IL-6 InhibitionRAW264.7Weaker than XN and Lam[3]
Lentinula edodesPolysaccharideTNF-α & IL-6 InhibitionRAW264.7Weaker than XN and Lam[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the cytotoxic and anti-inflammatory activities of fungal glycosides.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fungal glycoside or extract and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve by determining the concentration of the compound that causes a 50% reduction in the absorbance compared to the untreated control.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Seeding and Pre-treatment: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of the fungal glycoside for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

  • IC50 Calculation: Construct a dose-response curve to determine the IC50 value for NO inhibition.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add cell culture supernatants (from cells treated with fungal glycosides and stimulated with LPS) and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.

  • Enzyme Conjugate: Add an enzyme-linked avidin (e.g., streptavidin-HRP) and incubate.

  • Substrate Addition: Add a substrate solution (e.g., TMB) to produce a colored product.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Concentration Calculation: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Mandatory Visualization

Signaling Pathways

Fungal glycosides exert their biological effects by modulating key cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the NF-κB and Apoptosis pathways, which are common targets for anti-inflammatory and cytotoxic compounds, respectively.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[15][16] Its activation leads to the transcription of numerous pro-inflammatory genes. Many anti-inflammatory fungal polysaccharides are thought to exert their effects by inhibiting this pathway.[17]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation IkB->IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB IκB NFkB_IkB->NFkB Release ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Fungal_Glycoside Fungal Glycoside Fungal_Glycoside->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by fungal glycosides.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells.[1][18] Many cytotoxic compounds, including some fungal glycosides, induce apoptosis in cancer cells. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major apoptosis signaling routes.[1][8][18]

Apoptosis_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR) Extrinsic_Stimuli->Death_Receptors Caspase8 Caspase-8 (Initiator) Death_Receptors->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA Damage) Mitochondrion Mitochondrion Intrinsic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Fungal_Glycoside_Cytotoxic Cytotoxic Fungal Glycoside Fungal_Glycoside_Cytotoxic->Extrinsic_Stimuli Fungal_Glycoside_Cytotoxic->Intrinsic_Stimuli

Caption: Overview of the intrinsic and extrinsic apoptosis pathways, potential targets for cytotoxic fungal glycosides.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of fungal glycosides for their biological activity.

Experimental_Workflow Start Fungal Source (e.g., Ophiocordyceps) Extraction Extraction & Isolation of Glycosides Start->Extraction Primary_Screening Primary Screening (e.g., Cytotoxicity, Anti-inflammatory) Extraction->Primary_Screening Hit_Identification Hit Identification (Active Compounds/Extracts) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Gene Expression) Dose_Response->Mechanism_of_Action In_Vivo In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo Lead_Compound Lead Compound for Drug Development In_Vivo->Lead_Compound

Caption: A generalized workflow for the discovery and development of bioactive fungal glycosides.

Conclusion

While the specific compound "this compound" remains elusive in the current body of scientific literature, the broader class of glycosides from Ophiocordyceps and other fungi presents a promising area for therapeutic research. The data compiled in this guide indicates that fungal polysaccharides and other glycosidic compounds possess significant, albeit variable, cytotoxic and anti-inflammatory activities. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to conduct further comparative studies and to elucidate the mechanisms of action of these intriguing natural products. Further investigation into the structure-activity relationships of these glycosides will be crucial for the development of novel and effective therapeutic agents.

References

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of Ophiocordylongiiside A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for Ophiocordylongiiside A is not publicly available. This document provides guidance on its proper disposal based on established best practices for handling novel or uncharacterized bioactive compounds, which should be treated as potentially hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for specific regulations and procedures.

Immediate Safety and Handling Precautions

Given the lack of specific toxicity data, this compound should be handled with the utmost care to minimize exposure. All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound and its associated waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A buttoned lab coat must be worn to protect from spills.

  • Respiratory Protection: If there is a risk of aerosolization and work cannot be conducted in a fume hood, a properly fitted respirator may be necessary. Consult with your EHS department for guidance.

Waste Segregation and Containment

Proper segregation of waste is critical to ensure safe disposal and regulatory compliance. All waste contaminated with this compound should be classified as hazardous chemical waste.

Table 1: Waste Stream Classification and Containment

Waste TypeDescriptionContainer Type
Solid Waste Contaminated PPE (gloves, etc.), weigh boats, pipette tips, bench paper.A designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
Liquid Waste Solutions containing this compound, solvent rinses of contaminated glassware.A compatible, shatter-resistant (e.g., plastic-coated glass or polyethylene) container with a secure screw cap.
Sharps Waste Needles, syringes, contaminated glass Pasteur pipettes, or broken glass.A rigid, puncture-resistant sharps container clearly labeled as "Hazardous Waste Sharps."
Empty Containers The original vial or any container that held pure this compound.Should be treated as hazardous waste and disposed of in the solid waste stream without rinsing.
Step-by-Step Disposal Protocol

Step 1: Waste Accumulation

  • All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • Keep waste containers closed at all times, except when adding waste.

  • Use secondary containment (e.g., a tray or bin) to capture any potential leaks from liquid waste containers.

Step 2: Labeling Hazardous Waste

  • Immediately label all waste containers with a hazardous waste tag.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." For mixtures, list all components and their approximate percentages.

    • The date when waste was first added to the container.

    • The principal investigator's name and laboratory location.

    • The relevant hazard characteristics (e.g., "Toxic," "Caution: Substance of Unknown Toxicity").

Step 3: Decontamination of Work Surfaces

  • After handling this compound, decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.

  • The cleaning materials (e.g., paper towels) should be disposed of as solid hazardous waste.

Step 4: Final Disposal

  • Once a waste container is full or has been in use for a specified period (consult your institutional policy, often 90 days), arrange for its collection by your institution's EHS department.

  • Do not dispose of any this compound waste down the sanitary sewer or in the regular trash.

  • The standard disposal method for this type of waste is high-temperature incineration by a licensed hazardous waste facility to ensure complete destruction.

Illustrative Hazard Information

The following table provides examples of the kind of information typically found in an SDS for a hazardous chemical. This is for illustrative purposes only and does not represent actual data for this compound.

Table 2: Example Hazard and Handling Data (Illustrative)

ParameterExample Information
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).
First Aid Measures Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with water for 15 minutes. Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Mandatory Visualizations

Workflow for Safe Handling and Disposal

The following diagram outlines the logical workflow for managing a novel compound like this compound from receipt to final disposal.

cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_contain Containment & Labeling cluster_disposal Final Disposal a Review Available Data & Assess Potential Hazards b Don Personal Protective Equipment (PPE) a->b c Work in a Chemical Fume Hood b->c d Segregate Waste at Point of Generation c->d e Solid Waste (PPE, tips) d->e f Liquid Waste (Solutions, rinsate) d->f g Sharps Waste (Needles, glass) d->g h Use Designated, Compatible Waste Containers e->h f->h g->h i Securely Cap and Store in Secondary Containment h->i j Affix Completed Hazardous Waste Label i->j k Store in Satellite Accumulation Area (SAA) j->k l Request Pickup by Institutional EHS k->l m Transport to Licensed Hazardous Waste Facility l->m

Caption: Workflow for handling and disposing of a novel compound.

This document is intended for informational purposes for trained laboratory personnel. Always prioritize your institution's specific safety and disposal protocols.

Essential Safety and Handling Guidance for Ophiocordylongiiside A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific chemical properties, hazards, and handling procedures for Ophiocordylongiiside A is not currently available in public scientific literature or safety databases. The following guidance is based on best practices for handling novel or uncharacterized chemical compounds of biological origin, such as fungal metabolites or nucleoside analogs, which may possess cytotoxic or other hazardous properties. It is imperative to treat this compound as a potentially hazardous substance until its toxicological properties have been thoroughly investigated.

This guide provides a conservative framework for personal protective equipment (PPE), operational procedures, and disposal methods to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling compounds with unknown toxicity. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Rationale
Handling solid compound (weighing, aliquoting) - Full-face respirator with P100 (or N100) particulate filters- Chemical-resistant disposable gown- Double-layered nitrile gloves- Safety glasses (worn under the face shield of the respirator)Prevents inhalation of fine powders and protects skin and eyes from contact.
Working with solutions (dissolving, dilutions, transfers) - Chemical fume hood- Lab coat- Nitrile gloves- Safety glasses with side shieldsMinimizes inhalation of aerosols and protects against splashes.
Cell culture and in vitro assays - Biosafety cabinet (Class II)- Lab coat or disposable gown- Nitrile gloves- Safety glassesProvides a sterile environment for the experiment while protecting the user from aerosols.
Animal handling (if applicable) - N95 respirator or PAPR- Disposable gown- Double-layered nitrile gloves- Safety glasses or gogglesProtects against aerosols and direct contact with the compound or treated animals.

General PPE Workflow:

The following diagram illustrates the correct sequence for donning and doffing PPE to minimize contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Hand Hygiene d2 Gown d1->d2 d3 Respirator/Mask d2->d3 d4 Goggles/Face Shield d3->d4 d5 Gloves d4->d5 f1 Gloves f2 Goggles/Face Shield f1->f2 f3 Gown f2->f3 f4 Respirator/Mask f3->f4 f5 Hand Hygiene f4->f5

Figure 1. Recommended sequence for putting on (donning) and taking off (doffing) personal protective equipment.

Operational Plan for Safe Handling

A clear operational plan is essential to minimize exposure and ensure reproducible results.

2.1. Engineering Controls:

  • Chemical Fume Hood: All work with the solid form of this compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of powders and vapors.

  • Biosafety Cabinet (BSC): For work involving cell cultures or other biological systems, a Class II BSC should be used to maintain sterility and contain aerosols.

  • Designated Work Area: Establish a clearly marked area for handling this compound to prevent cross-contamination.

2.2. Standard Operating Procedure (SOP) for Handling:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood or BSC is functioning correctly.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Have a spill kit readily accessible.

  • Handling Solid Compound:

    • Perform all manipulations, including weighing and initial solubilization, within a chemical fume hood.

    • Use anti-static weigh boats and tools to minimize the dispersal of fine powders.

    • Handle the compound gently to avoid creating dust.

  • Handling Solutions:

    • Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard warning.

    • Use positive displacement pipettes for viscous solutions to prevent aerosol generation.

    • Keep containers sealed when not in use.

Experimental Workflow for Cytotoxicity Assay:

The following diagram outlines a typical workflow for assessing the cytotoxicity of a novel compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay and Data Analysis p1 Prepare stock solution of This compound p3 Prepare serial dilutions p1->p3 p2 Seed cells in microplates t1 Add compound dilutions to cells p2->t1 t2 Incubate for a defined period (e.g., 24, 48, 72 hours) t1->t2 a1 Perform cell viability assay (e.g., MTT, CellTiter-Glo) t2->a1 a2 Measure signal (absorbance or luminescence) a1->a2 a3 Calculate IC50 value a2->a3 Disposal_Workflow w1 Segregate waste at the point of generation: - Solid Compound - Contaminated Labware - Liquid Waste - Used PPE w2 Place in appropriately labeled, leak-proof, and sealed containers w1->w2 w3 Store in a designated hazardous waste accumulation area w2->w3 w4 Arrange for pickup by Environmental Health and Safety (EHS) w3->w4

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